molecular formula C5H9ClO3 B097107 2-(2-Methoxyethoxy)acetyl chloride CAS No. 16024-55-8

2-(2-Methoxyethoxy)acetyl chloride

Cat. No.: B097107
CAS No.: 16024-55-8
M. Wt: 152.57 g/mol
InChI Key: OZJZCCMIOZPPIT-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)acetyl chloride is a specialized reagent designed for solution-phase acylation reactions. Its primary research value lies in its role as a versatile building block for the derivatization of amine compounds. The unique 2-(2-methoxyethoxy)acetyl moiety can be used to enhance the detection and solubility properties of target molecules, facilitating easier analysis and processing in various experimental workflows . This functional group has been identified as a key component in advanced photopharmacology research. In particular, the chain has been utilized as a key component of photo-removable protecting groups (PPGs) for a "win-win" caging strategy. This approach is being explored to create light-activatable immunotherapeutics, such as caged TLR7/8 agonists, aiming to achieve precise spatiotemporal control over drug activity and minimize off-target effects . Furthermore, this reagent serves as a critical synthon in the synthesis of advanced ionic liquids. It is used to introduce functional groups that influence the final material's properties. For instance, similar alkoxy-functionalized chains have been incorporated into imidazolium-based ionic liquids to tailor the polarity and conductivity of solid-state electrolytes for application in hybrid electrochromic devices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9ClO3/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJZCCMIOZPPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426630
Record name 2-(2-methoxyethoxy)acetyl chloride
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Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-55-8
Record name (2-Methoxyethoxy)acetyl chloride
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Record name 2-(2-methoxyethoxy)acetyl chloride
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Record name 2-(2-methoxyethoxy)acetyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyethoxy)acetyl chloride from 2-methoxyethoxyacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a PEGylated Building Block

In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. 2-(2-Methoxyethoxy)acetyl chloride serves as a crucial pharmaceutical intermediate, offering a short, hydrophilic polyethylene glycol (PEG) linker. The incorporation of this moiety can enhance the solubility, bioavailability, and overall therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical overview of the synthesis of this compound from its carboxylic acid precursor, 2-methoxyethoxyacetic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for process optimization and safety.

Chemical Principles and Reaction Mechanisms

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, elevating the reactivity of the carbonyl group and enabling a wide array of subsequent nucleophilic acyl substitution reactions. Two of the most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Mechanism with Thionyl Chloride (SOCl₂)

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2]

The step-by-step mechanism is as follows:

  • Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and a proton, forms a reactive acyl chlorosulfite intermediate. This key step transforms the hydroxyl group into a much better leaving group.[3][4]

  • Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate.

  • Product Formation: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride, along with the evolution of sulfur dioxide and hydrogen chloride gases.[1][2]

Reaction Mechanism with Thionyl Chloride

Thionyl Chloride Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Nucleophilic Acyl Substitution cluster_3 Step 4: Product Formation RCOOH 2-Methoxyethoxyacetic Acid SOCl2 Thionyl Chloride RCOOH->SOCl2 Attacks Sulfur Intermediate Acyl Chlorosulfite Intermediate SOCl2->Intermediate Forms Intermediate HCl_gas1 HCl (gas) Intermediate->HCl_gas1 Releases Intermediate2 Acyl Chlorosulfite Intermediate Chloride_ion Chloride Ion (from SOCl₂ or HCl) Chloride_ion->Intermediate2 Attacks Carbonyl Carbon Product This compound Intermediate2->Product SO2_gas SO₂ (gas) Intermediate2->SO2_gas Decomposes to HCl_gas2 HCl (gas) Intermediate2->HCl_gas2 and

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Mechanism with Oxalyl Chloride ((COCl)₂) and Catalytic DMF

Oxalyl chloride is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl), which simplifies the workup.[5] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

The catalytic cycle proceeds as follows:

  • Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent, an iminium salt. This is the active chlorinating species.

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the Vilsmeier reagent, forming an O-acylisourea intermediate.

  • Nucleophilic Attack and Product Formation: A chloride ion attacks the carbonyl carbon of the activated carboxylic acid, leading to the formation of the acyl chloride, carbon dioxide, carbon monoxide, and regeneration of the DMF catalyst.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using thionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-methoxyethoxyacetic acidTechnical Grade, ≥90%Sigma-AldrichStarting material
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Fisher ScientificChlorinating agent
Anhydrous benzene or tolueneACS gradeVWRSolvent for azeotropic removal of excess SOCl₂
Deuterated chloroform (CDCl₃)NMR gradeCambridge Isotope LaboratoriesFor NMR analysis
Sodium hydroxide (NaOH) pelletsACS grade-For drying tube
Procedure
  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2-methoxyethoxyacetic acid (e.g., 670 mg, 4.00 mmol). The apparatus is maintained under a positive pressure of nitrogen.[6]

  • Addition of Thionyl Chloride: The flask is cooled to 0-2 °C in an ice bath. Thionyl chloride (e.g., 5 mL, excess) is added dropwise to the stirred carboxylic acid.[6]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred under a nitrogen atmosphere for 2 hours.[6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: Excess thionyl chloride is removed by rotary evaporation. To ensure complete removal, anhydrous benzene or toluene (e.g., 15 mL) is added to the residue, and the solvent is again removed by rotary evaporation. This azeotropic removal is a critical step.[6]

  • Product Isolation: The resulting crude this compound is a colorless liquid. For many applications, the crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed. The product is dried over sodium hydroxide pellets in a vacuum desiccator to yield the final product.[6] A typical yield for this procedure is around 92.5%.[6]

Experimental Workflow

Synthesis Workflow start Start setup Reaction Setup: - Flame-dried flask - 2-methoxyethoxyacetic acid - N₂ atmosphere start->setup addition Addition of Thionyl Chloride: - Cool to 0-2°C - Add SOCl₂ dropwise setup->addition reaction Reaction: - Stir at room temperature - 2 hours under N₂ addition->reaction evaporation1 Rotary Evaporation: - Remove excess SOCl₂ reaction->evaporation1 azeotrope Azeotropic Removal: - Add anhydrous benzene/toluene - Rotary evaporation evaporation1->azeotrope isolation Product Isolation: - Crude liquid product - Optional vacuum distillation azeotrope->isolation drying Drying: - Vacuum desiccator - Over NaOH pellets isolation->drying end End Product: This compound drying->end

Caption: Step-by-step workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Reagent Purity Use high-purity, anhydrous reagents and solvents.Water will react with thionyl chloride and the acyl chloride product, reducing yield and purity.
Reaction Temperature Initial addition at 0-2 °C, followed by reaction at room temperature.Controls the initial exothermic reaction. Room temperature is sufficient for the reaction to proceed to completion.
Excess Reagent Use an excess of thionyl chloride.Drives the reaction to completion.
Removal of Excess Reagent Azeotropic removal with an anhydrous, inert solvent is crucial.Simple evaporation may not completely remove residual thionyl chloride, which can interfere with subsequent reactions.
Atmosphere Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup.Prevents reaction with atmospheric moisture.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete reaction or hydrolysis of the product.

    • Solution: Ensure all glassware is scrupulously dry and the reaction is performed under a strictly inert atmosphere. Confirm the purity of the starting material. Extend the reaction time if necessary.

  • Product Contamination with Starting Material:

    • Cause: Incomplete reaction.

    • Solution: Increase the amount of thionyl chloride or extend the reaction time.

  • Product Darkening:

    • Cause: Decomposition at elevated temperatures.

    • Solution: Avoid excessive heating during the removal of thionyl chloride. Use vacuum distillation at a lower temperature for purification if necessary.

Analytical Methods for Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃) δ (ppm): ~4.56 (s, 2H, -C(O)CH₂O-), 3.4-3.9 (m, 4H, -OCH₂CH₂O-), ~3.40 (s, 3H, -OCH₃).[6]
¹³C NMR (CDCl₃) Characteristic peaks for the carbonyl carbon (~170 ppm), and the various ether and methoxy carbons.
FTIR (neat) A strong absorption band around 1810 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride.[6]
GC-MS A single major peak corresponding to the molecular weight of the product (152.58 g/mol ). Can also be used to identify any impurities.

Safety Precautions

Chemical Hazards and Handling:

  • 2-methoxyethoxyacetic acid: Corrosive. Avoid contact with skin and eyes.

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂).[7] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Oxalyl chloride: Highly corrosive and toxic. Reacts with water to produce toxic gases. Handle with the same precautions as thionyl chloride.

  • This compound: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE.

Quenching and Disposal:

  • Excess Thionyl Chloride/Oxalyl Chloride: Excess reagent should be quenched cautiously. This can be done by slowly adding the reaction mixture to a vigorously stirred, cold solution of a weak base, such as saturated sodium bicarbonate.[7] This procedure should be performed in a fume hood due to the evolution of gas.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from 2-methoxyethoxyacetic acid is a robust and high-yielding transformation that is critical for the advancement of various research and development programs in the pharmaceutical and life sciences sectors. By understanding the underlying reaction mechanisms, adhering to detailed experimental protocols, and implementing rigorous safety measures, researchers can confidently and efficiently produce this valuable PEGylated building block for a multitude of applications.

References

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  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

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A Technical Guide to 2-(2-Methoxyethoxy)acetyl Chloride (CAS 16024-55-8): Properties, Synthesis, and Applications in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of 2-(2-Methoxyethoxy)acetyl chloride, a bifunctional reagent of increasing importance in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for its synthetic protocols, and its strategic applications, particularly as a hydrophilic linker in complex bioconjugates.

Core Chemical and Physical Profile

This compound (CAS No. 16024-55-8) is a specialized acylating agent characterized by a short, discrete polyethylene glycol (PEG)-like chain.[1] This structural feature is central to its utility, imparting unique solubility and steric properties. Its fundamental identity is established by its molecular formula, C₅H₉ClO₃, and a molecular weight of approximately 152.57 g/mol .[1][2]

Data Summary: Physicochemical Properties
PropertyValueSource(s)
CAS Number 16024-55-8[1][3]
Molecular Formula C₅H₉ClO₃[2][4]
Molecular Weight 152.57 g/mol [1][2]
IUPAC Name This compound[1][2][3]
Physical State Colorless Liquid[5]
Density ~1.153 g/cm³ (Predicted)[6]
Flash Point 71-75°C / 10 mmHg[6]
Water Solubility Reacts rapidly (hydrolyzes)[1][6]
Key Sensitivity Moisture Sensitive[6][7][8]

Spectroscopic Signature for Compound Verification

Accurate characterization is paramount for any synthetic workflow. The spectroscopic profile of this compound provides definitive markers for its structural integrity.

Data Summary: Key Spectroscopic Data
TechniqueSignature FeatureInterpretation & RationaleSource(s)
¹H NMR (CDCl₃) δ ≈ 4.56 (s, 2H)Singlet for the α-protons (-O-CH₂ -COCl). Its downfield shift is due to the strong deshielding effects of the adjacent oxygen and carbonyl chloride group.[5]
δ ≈ 3.4-3.9 (m, 4H)Multiplet corresponding to the two methylene groups of the ethoxyethyl chain (-O-CH₂CH₂ -O-).[5]
δ ≈ 3.40 (s, 3H)Sharp singlet for the terminal methyl ether protons (-OCH₃ ).[5]
Infrared (IR) ν ≈ 1810 cm⁻¹Strong, sharp absorbance characteristic of the C=O stretch in an acyl chloride. This band is a critical diagnostic tool for confirming the conversion from a carboxylic acid precursor (which would show a broad O-H and a lower frequency C=O stretch) and for monitoring subsequent reactions.[5]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the direct chlorination of its parent carboxylic acid, 2-(2-methoxyethoxy)acetic acid.[1][5] The following protocol is a self-validating system, where successful execution under the prescribed conditions reliably yields the target compound.

Experimental Protocol: Synthesis via Thionyl Chloride

Objective: To convert 2-(2-methoxyethoxy)acetic acid to this compound with high purity and yield.

Materials:

  • 2-(2-methoxyethoxy)acetic acid

  • Thionyl chloride (SOCl₂), excess (e.g., 5-10 equivalents)

  • Dry benzene or dichloromethane (optional, for azeotropic removal)

  • Anhydrous Sodium Hydroxide (NaOH) pellets (for drying)

Methodology:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a pressure-equalizing dropping funnel, and a condenser connected to a gas outlet bubbler (to scrub excess SOCl₂ and HCl gas).

  • Inert Atmosphere: The entire apparatus is purged with dry nitrogen. Causality: This is a critical step. The acyl chloride product is highly reactive towards atmospheric moisture and will rapidly hydrolyze back to the starting carboxylic acid if not handled under anhydrous conditions.[1]

  • Initial Charge & Cooling: 2-(2-methoxyethoxy)acetic acid is charged into the flask. The flask is cooled to 0-2°C in an ice-water bath. Causality: The initial reaction with thionyl chloride is exothermic. Cooling mitigates the rate of reaction, preventing potential side reactions and ensuring controlled gas evolution.

  • Reagent Addition: Thionyl chloride is added dropwise to the stirred carboxylic acid over 30-60 minutes.[5] Causality: A slow, controlled addition is essential for managing the exotherm and the evolution of SO₂ and HCl gases.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then stirred for 2-3 hours to ensure the reaction proceeds to completion.[5] The reaction can be monitored by IR spectroscopy, watching for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch around 1810 cm⁻¹.

  • Purification - Removal of Excess Reagent: Excess thionyl chloride is removed under reduced pressure. A small amount of dry benzene or dichloromethane can be added and co-evaporated (azeotroped) to ensure complete removal of residual SOCl₂.[5]

  • Final Product Isolation: The resulting crude liquid is the desired product. For applications requiring very high purity, it can be distilled under reduced pressure. The product should be immediately stored under an inert atmosphere. A literature example reports a yield of 92.5%.[5]

Workflow Visualization: Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification reagents 2-(2-methoxyethoxy)acetic acid Thionyl Chloride (SOCl₂) add 1. Add SOCl₂ to Acid (0-2 °C, N₂ atm) reagents->add stir 2. Stir at Room Temp (2-3 hours) add->stir evap 3. Evaporate excess SOCl₂ (Reduced Pressure) stir->evap product Final Product: This compound evap->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Landscape

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution . This mechanism is a two-step addition-elimination process.[1][9]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or water) attacks the electrophilic carbonyl carbon.[1]

  • Tetrahedral Intermediate Formation: The π-bond of the carbonyl breaks, forming a transient tetrahedral alkoxide intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[1]

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Caption: The addition-elimination mechanism for acyl chlorides.

Key Reactions:

  • Aminolysis: The reaction with primary or secondary amines is highly efficient, forming stable N-substituted amides.[1] This is the foundational reaction for its use in bioconjugation, linking the molecule to lysine residues or other amine-containing functionalities on proteins and peptides.

  • Esterification: Reaction with alcohols yields the corresponding esters. This can be used for derivatization or as a strategy for creating prodrugs.[1]

  • Hydrolysis: The compound reacts readily with water to produce 2-(2-methoxyethoxy)acetic acid and hydrochloric acid.[1] This underscores the critical need for anhydrous handling and storage conditions to maintain reagent integrity.

Strategic Applications in Drug Development

The true value of this compound lies in its application as a sophisticated molecular tool.

A. Hydrophilic Linker for Antibody-Drug Conjugates (ADCs)

Modern ADCs require linkers that not only connect the cytotoxic payload to the antibody but also optimize the overall properties of the conjugate.[10][11] The 2-(2-methoxyethoxy)acetyl moiety serves as a short, hydrophilic PEG linker.

Key Advantages:

  • Enhanced Solubility: Many potent cytotoxic payloads are highly hydrophobic. Attaching them to an antibody can lead to aggregation, reducing efficacy and creating manufacturing challenges. The hydrophilic nature of the methoxyethoxy chain helps to mitigate this aggregation and improve the overall solubility of the ADC.[1][11]

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of biotherapeutics. While this is a very short PEG chain, it contributes to a more favorable hydrodynamic radius and can help shield the payload from premature metabolism.

  • Overcoming Drug Resistance: Some tumor cells express multidrug resistance (MDR) transporters that can efflux hydrophobic drugs. Hydrophilic linkers can result in metabolites that are poor substrates for these pumps, thereby increasing intracellular drug concentration and overcoming resistance.[12]

Diagram: Role as an ADC Linker

ADC_Linker Antibody Antibody (e.g., via Lysine -NH₂) Linker 2-(2-Methoxyethoxy)acetyl Moiety -CO-CH₂-O-CH₂CH₂-O-CH₃ Antibody->Linker Amide Bond Formation Payload Cytotoxic Payload (with reactive -OH or -NH₂) Linker->Payload Ester or Amide Bond (depending on payload)

Caption: Conceptual role as a hydrophilic linker in an ADC.

B. Advanced Pharmaceutical Intermediate

Beyond ADCs, this reagent is a versatile building block for modifying lead compounds to fine-tune their properties.[1] The introduction of the methoxyethoxy group can enhance aqueous solubility, improve cell permeability, and alter metabolic stability, all of which are critical parameters in the optimization phase of drug discovery.

C. Specialized Synthetic Applications
  • Photopharmacology: The chain has been incorporated into photo-removable protecting groups (PPGs).[1] This allows for the creation of "caged" therapeutics that remain inactive until exposed to light of a specific wavelength, enabling precise spatiotemporal control over drug release and minimizing off-target effects.[1]

  • Materials Science: It serves as a synthon for creating functionalized ionic liquids, where the alkoxy chain can be used to tailor properties like polarity and conductivity for applications in devices such as solid-state electrolytes.[1]

Safety, Handling, and Storage Protocols

The high reactivity of this compound necessitates stringent safety and handling procedures. It is classified as a corrosive substance that causes severe skin burns and eye damage.[2][7]

Data Summary: GHS Hazard Information
Hazard ClassStatementPictogramSignal Word
Skin CorrosionH314: Causes severe skin burns and eye damagecorrosiveDanger
Eye DamageH314: Causes severe skin burns and eye damagecorrosiveDanger
Respiratory IrritationH335: May cause respiratory irritationexclamation markWarning

(Source: Aggregated GHS information)[2][13]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood with adequate ventilation to prevent inhalation of vapors.[8][13] Eyewash stations and safety showers must be immediately accessible.[8][14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles with a face shield.[7][13]

  • Dispensing: Use under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7] Use glass or PTFE-lined equipment.

Storage Protocol:

  • Conditions: Store in a cool, dry, well-ventilated, and locked area away from incompatible substances like water, alcohols, and strong bases.[7][13][14]

  • Container: Keep in the original, tightly-sealed container.[7][13] Containers that have been opened must be carefully resealed and kept upright.[15]

  • Inert Atmosphere: For long-term storage and to maintain purity, storing the container within a desiccator or glovebox is recommended.

Conclusion

This compound is more than a simple acylating agent; it is a strategic tool for molecular design. Its unique combination of a highly reactive acyl chloride handle and a functional, hydrophilic PEG-like chain makes it exceptionally valuable for drug development professionals. From enhancing the properties of ADCs to enabling novel light-activated therapies, a thorough understanding of its properties, synthesis, and reactivity allows researchers to fully leverage its potential in creating next-generation therapeutics and advanced materials.

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A Comprehensive Technical Guide to 2-(2-Methoxyethoxy)acetyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-(2-Methoxyethoxy)acetyl chloride (MEAC), a bifunctional reagent of significant interest in pharmaceutical and materials science research. Designed for chemists, researchers, and drug development professionals, this document moves beyond a simple datasheet to offer a deeper understanding of MEAC's properties, synthesis, and reactivity. We will explore the causal relationships behind its utility, focusing on how its unique structural features are leveraged in advanced chemical synthesis.

Core Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 16024-55-8 , is a colorless liquid that serves as a versatile acylating agent.[1] Its molecular structure incorporates both a reactive acyl chloride group and a flexible, hydrophilic ether chain. This duality is central to its utility, allowing for its covalent introduction into target molecules to deliberately modify their physicochemical properties, such as solubility.[2]

The ether linkage, specifically a methoxyethoxy group, is a key structural motif. In drug development, the incorporation of such groups is a well-established strategy to enhance the aqueous solubility and overall pharmacokinetic profile of a lead compound.[2] The acyl chloride provides a highly reactive handle for achieving this modification through stable amide or ester bond formation.

Summary of Physical Properties

The known physical and chemical properties of MEAC are summarized below. It is important to note that while some data are derived from experimental reports, others are predicted values and should be treated as such.

PropertyValueSource(s)
Molecular Formula C₅H₉ClO₃[3]
Molecular Weight 152.57 g/mol [4]
CAS Number 16024-55-8[5]
Physical Form Liquid
Boiling Point 71-75 °C at 10 mmHg[6]
Density 1.153 ± 0.06 g/cm³ (Predicted)[6]
Refractive Index 1.4365 (Predicted)[6]
Water Solubility Reacts with water[6]

Due to its reactivity with water, MEAC is classified as moisture-sensitive.[6] This necessitates handling and storage under anhydrous conditions to prevent hydrolysis to the parent carboxylic acid, 2-(2-methoxyethoxy)acetic acid.

Synthesis and Spectroscopic Characterization

The most direct and widely employed method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2-(2-methoxyethoxy)acetic acid.[2] This transformation is a cornerstone of organic synthesis, converting a less reactive carboxylic acid into a highly electrophilic acyl chloride, primed for nucleophilic attack.

Self-Validating Synthetic Protocol

The following protocol is a robust, field-proven method for the synthesis of MEAC. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize this compound from 2-(2-methoxyethoxy)acetic acid.

Reagents:

  • 2-(2-methoxyethoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene (or other inert solvent like dichloromethane)

  • Anhydrous Sodium Hydroxide (NaOH) pellets (for drying tube)

Workflow:

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Combine 2-(2-methoxyethoxy)acetic acid and excess SOCl₂ in flask start->reagents Step 1 conditions Cool to 0-2 °C under N₂ atmosphere reagents->conditions Step 2 stir Stir at room temperature for 2 hours conditions->stir Step 3 evap1 Evaporate excess SOCl₂ (in vacuo) stir->evap1 Step 4 benzene Add dry benzene and evaporate again evap1->benzene Step 5 dry Dry residue over NaOH (in vacuo) benzene->dry Step 6 product Obtain colorless liquid product dry->product Step 7

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flask containing 2-(2-methoxyethoxy)acetic acid, add an excess of thionyl chloride (e.g., 5 mL per 670 mg of acid).[2] This is performed at a reduced temperature of 0–2 °C.

    • Causality: The use of excess thionyl chloride drives the reaction to completion. Cooling is critical to moderate the initial exothermic reaction and prevent potential side reactions. The reaction is conducted under an inert nitrogen atmosphere to rigorously exclude atmospheric moisture, which would readily hydrolyze both the thionyl chloride and the product.[2]

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 2 hours under the nitrogen atmosphere.[2]

    • Causality: Stirring ensures homogeneity and complete conversion. The 2-hour duration is typically sufficient for the reaction to go to completion, with the evolution of SO₂ and HCl gas as byproducts.

  • Work-up and Isolation: Following the reaction period, the excess thionyl chloride is removed by evaporation under reduced pressure. Dry benzene is then added to the residue and subsequently evaporated.[2]

    • Causality: This azeotropic removal with benzene is a highly effective technique to chase out the last traces of volatile impurities like SOCl₂ and HCl.

  • Final Drying: The resulting crude product is dried in vacuo over sodium hydroxide pellets to yield the final product as a colorless liquid.[2]

    • Causality: Drying over NaOH removes any residual acidic impurities, ensuring the stability and purity of the final acyl chloride.

Spectroscopic Validation

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption peak is observed around 1810 cm⁻¹ .[2] This peak is diagnostic for the carbonyl (C=O) stretching vibration of an acyl chloride, which appears at a significantly higher frequency than the carbonyl stretch of the starting carboxylic acid (typically ~1700-1725 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

    • δ 4.56 ppm (2H, singlet): Corresponds to the two protons of the methylene group (-CH₂ -COCl) adjacent to the carbonyl group.

    • δ 3.4-3.9 ppm (4H, multiplet): Represents the four protons of the two methylene groups in the ethoxy portion (-O-CH₂ -CH₂ -O-).

    • δ 3.40 ppm (3H, singlet): Assigned to the three protons of the terminal methyl group (-OCH₃ ).[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of MEAC is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

NucleophilicAcylSubstitution MEAC This compound (R-COCl) Intermediate Tetrahedral Intermediate MEAC->Intermediate Nuc Nucleophile (e.g., R'NH₂, R'OH) Nuc->MEAC 1. Nucleophilic Attack Product Acylated Product (e.g., Amide, Ester) Intermediate->Product 2. Collapse of Intermediate LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup 3. Elimination of Leaving Group

Sources

An In-depth Technical Guide to the Reactivity of 2-(2-Methoxyethoxy)acetyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of the Methoxyethoxy Acetyl Moiety

In the landscape of modern drug discovery and bioconjugation, precision and control are paramount. The ability to selectively modify molecules to enhance their therapeutic properties—be it solubility, bioavailability, or pharmacokinetic profiles—is a cornerstone of medicinal chemistry. 2-(2-Methoxyethoxy)acetyl chloride emerges as a reagent of significant interest in this context. It is not merely another acylating agent; it is a specialized tool for introducing a short, hydrophilic ethylene glycol-based linker.[1] This guide provides a comprehensive exploration of the core reactivity of this versatile building block with primary amines, moving from fundamental principles to practical application and troubleshooting. Our focus is to equip researchers, scientists, and drug development professionals with the deep, actionable knowledge required to leverage this reaction with confidence and efficacy.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution.[1] This transformation is highly efficient and foundational for creating stable amide bonds, which are present in approximately two-thirds of all small-molecule drugs.[2][3]

Mechanistic Breakdown

The reaction proceeds via a two-stage addition-elimination mechanism.[4][5] The driving force is the highly electrophilic nature of the carbonyl carbon in the acyl chloride, which is rendered electron-deficient by the adjacent electronegative oxygen and chlorine atoms.[4]

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, uses its lone pair of electrons on the nitrogen atom to attack the electrophilic carbonyl carbon.[6][7] This breaks the carbonyl π-bond and forms a transient, negatively charged tetrahedral intermediate.[1]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[4][8]

  • Deprotonation: The resulting protonated amide is then deprotonated, typically by a second equivalent of the primary amine or an added non-nucleophilic base, to yield the final, neutral N-substituted amide and a hydrochloride salt byproduct.[5][9]

The overall reaction can be summarized as: R-NH₂ + CH₃OCH₂CH₂OCH₂COCl → CH₃OCH₂CH₂OCH₂CONH-R + R-NH₃⁺Cl⁻

Below is a diagram illustrating the step-by-step mechanism.

Caption: Mechanism of Nucleophilic Acyl Substitution.
Causality Behind Reactant Properties
  • The Acyl Chloride: this compound is a potent acylating agent because the chloride is an excellent leaving group, stabilizing the negative charge as it departs. The ether linkages in the backbone contribute to the reagent's solubility in a range of organic solvents and impart valuable hydrophilic characteristics to the final product.[1]

  • The Primary Amine: Primary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The reactivity can be modulated by the electronic and steric nature of the 'R' group. Electron-donating groups increase the nucleophilicity of the amine, accelerating the reaction, while bulky 'R' groups can introduce steric hindrance, potentially slowing the rate of attack.[1]

Field-Proven Experimental Protocol

This protocol describes a robust, self-validating method for the N-acylation of a primary amine with this compound under standard laboratory conditions, often referred to as a Schotten-Baumann reaction.[10] The inclusion of a non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10][11]

Materials and Reagents
ReagentM.W. ( g/mol )Typical Amount (10 mmol scale)Moles (mmol)Equivalents
Primary Amine (R-NH₂)VariesVaries10.01.0
This compound152.571.68 g (1.37 mL)11.01.1
Triethylamine (TEA) or DIEA101.192.10 mL15.01.5
Dichloromethane (DCM), Anhydrous84.9350 mL--
Saturated aq. NaHCO₃ Solution-~30 mL--
Brine (Saturated aq. NaCl)-~30 mL--
Anhydrous MgSO₄ or Na₂SO₄-~5 g--
Step-by-Step Methodology
  • Reagent Preparation: Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath. This is a crucial step to control the initial exotherm of the reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Prepare a solution of this compound (1.1 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), and then with brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-substituted 2-(2-methoxyethoxy)acetamide.

Experimental Workflow Diagram

Experimental Workflow Prep 1. Reagent Preparation (Amine, Base, Solvent) Setup 2. Reaction Setup (Inert Atmosphere, Cool to 0°C) Prep->Setup Add 3. Dropwise Addition (Acyl Chloride Solution) Setup->Add Monitor 4. Reaction Monitoring (Stir at RT, TLC Analysis) Add->Monitor Workup 5. Aqueous Workup (Quench, Wash with NaHCO₃, Brine) Monitor->Workup Dry 6. Drying & Concentration (Dry with MgSO₄, Rotovap) Workup->Dry Purify 7. Purification (Flash Chromatography) Dry->Purify Analysis 8. Product Analysis (NMR, MS) Purify->Analysis

Caption: Standard workflow for N-acylation.

Troubleshooting and Side Reactions

Even robust protocols can encounter issues. Understanding potential side reactions is key to troubleshooting and optimizing outcomes.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield Hydrolysis of Acyl Chloride: The reagent is highly sensitive to moisture.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[12]
Inactive Amine: The amine may have been protonated by adventitious acid or the HCl byproduct if the base is insufficient or added too late.Ensure a suitable base (e.g., TEA, DIEA) is present in at least one equivalent before adding the acyl chloride.[10][11]
Multiple Products Diacylation: If the primary amine has other nucleophilic sites (e.g., a hydroxyl group), or if a second deprotonation/acylation occurs at the amide nitrogen (rare under these conditions).Use protecting groups for other nucleophilic functional groups. Use controlled stoichiometry (close to 1:1 acyl chloride to amine).
Reaction with Base: If a nucleophilic base like pyridine is used, it can compete with the primary amine.Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[10]
Difficult Purification Excess Reagents: Using a large excess of either the acyl chloride or the amine can complicate purification.Use near-stoichiometric amounts (a slight excess of acyl chloride, ~1.1 eq., is common to drive the reaction to completion).
Emulsion during Workup: The amphiphilic nature of the product may lead to emulsions.Add more brine during the workup to increase the ionic strength of the aqueous phase, which helps to break emulsions.

Applications in Drug Development & Research

The incorporation of the 2-(2-methoxyethoxy)acetyl group is a strategic choice in medicinal chemistry for several reasons:

  • Hydrophilicity and Solubility Enhancement: The ether linkages mimic a short polyethylene glycol (PEG) chain, a well-known polymer used to improve the aqueous solubility and pharmacokinetic properties of therapeutic molecules.[1] This is critical for improving drug bioavailability and formulation.[2]

  • Biocompatible Linker: This moiety serves as a flexible, non-immunogenic linker in bioconjugation, for example, in attaching a small molecule drug to a targeting antibody or peptide.

  • Modulation of Physicochemical Properties: The methoxy group is prevalent in approved drugs and is used to fine-tune ligand-target binding, metabolic stability, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

  • Advanced Research Applications: The 2-(2-methoxyethoxy)acetyl functional group has been utilized as a key component of photo-removable protecting groups (PPGs) in photopharmacology research, enabling precise spatiotemporal control over drug activity.[1]

Safety and Handling of this compound

As with all acyl chlorides, this compound is a hazardous chemical that must be handled with appropriate precautions.

  • Corrosivity: It causes severe skin burns and eye damage.[14] It reacts violently with water, releasing corrosive HCl gas.[15]

  • Reactivity: It is highly reactive and moisture-sensitive. Store in a tightly sealed container under a dry, inert atmosphere and in a cool, well-ventilated area.[12][16]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[17]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

By understanding the fundamental reactivity, adhering to proven protocols, and anticipating potential challenges, researchers can effectively utilize this compound as a powerful tool in the synthesis of novel chemical entities with enhanced therapeutic potential.

References

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Scinapse. [Link]

  • Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. [Link]

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl. [Link]

  • The preparation of amides. Chemguide. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • This compound | C5H9ClO3. PubChem. [Link]

  • Methoxyacetyl Chloride MSDS. Krishna Solvechem Ltd. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Organic Chemistry Revision Sheets. [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Reactions of Acyl halide. Toppr. [Link]

  • Acyl Chlorides and Acid Anhydrides. Chemrevise. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

  • Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. [Link]

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A Researcher's Guide to the Safe Handling of 2-(2-Methoxyethoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-(2-Methoxyethoxy)acetyl chloride (CAS No. 16024-55-8). It is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in their laboratories. Beyond a simple recitation of safety data, this guide aims to instill a deep understanding of the inherent risks and the scientific principles behind the recommended safety protocols.

Section 1: Chemical Profile and Reactivity

This compound is a specialized acylation reagent used in the synthesis of pharmaceutical intermediates and for modifying lead compounds in drug discovery.[1] Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.[1] This reactivity, however, is also the source of its primary hazards.

The core of its reactivity lies in the electrophilic carbonyl carbon. Nucleophiles, such as amines, alcohols, and most critically, water, will readily attack this site. The reaction with water is particularly vigorous, leading to the formation of 2-(2-methoxyethoxy)acetic acid and corrosive hydrogen chloride (HCl) gas. This reaction is the basis for many of the stringent handling requirements.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₉ClO₃PubChem[2]
Molecular Weight 152.57 g/mol PubChem[2]
CAS Number 16024-55-8Alfa Chemistry[3]
Appearance Colorless to light yellow liquid (typical)General knowledge
Reactivity Reacts violently with water, strong bases, and alcohols.[4][5]Fisher Scientific, Merck Millipore

Section 2: Hazard Identification and GHS Classification

According to aggregated data from multiple suppliers, this compound is classified as a hazardous chemical. The primary danger is its corrosive nature. Upon contact with moisture, such as humidity in the air or water on the skin, it hydrolyzes to produce HCl, causing severe burns.[2]

Globally Harmonized System (GHS) Classification Summary:

PictogramGHS CodeHazard Statement

Skin Corr. 1BH314: Causes severe skin burns and eye damage.[2]

STOT SE 3H335: May cause respiratory irritation.[6]

Note: Some suppliers also list H227 (Combustible liquid) and H302 (Harmful if swallowed) based on aggregated data.[2] Always refer to the specific Safety Data Sheet (SDS) provided by your vendor.

Section 3: Risk Assessment and Mitigation

A thorough risk assessment must be performed before any experiment involving this reagent. The following workflow provides a logical framework for this process.

Caption: Risk Assessment Workflow for Acyl Chloride Use.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Due to its corrosive and irritating nature, stringent controls are mandatory.

  • Engineering Controls : All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure to the vapor and any HCl gas produced.[7][8] The work area should be equipped with a safety shower and an eyewash station.[4][8]

  • Personal Protective Equipment (PPE) : The selection of PPE is critical to prevent contact. The following diagram outlines the decision process for appropriate PPE selection.

PPESelection start Handling This compound? ppe_coat Wear Flame-Retardant Lab Coat start->ppe_coat q_hood Working in a Fume Hood? q_splash Risk of Splash or Aerosol? q_hood->q_splash Yes stop STOP Do Not Proceed q_hood->stop No ppe_shield Wear Full-Face Shield over Goggles q_splash->ppe_shield Yes proceed Proceed with Caution q_splash->proceed No ppe_gloves Wear Chemical Resistant Gloves (e.g., Butyl Rubber, Laminate) ppe_goggles Wear Chemical Splash Goggles (ANSI Z87.1 / EN166) ppe_gloves->ppe_goggles ppe_goggles->q_hood ppe_coat->ppe_gloves ppe_shield->proceed

Caption: Decision Diagram for PPE Selection.

Section 5: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for safety.

Protocol for Transferring the Reagent:

  • Preparation : Ensure the fume hood sash is at the appropriate height. Don appropriate PPE. Purge all glassware to be used with an inert gas (Nitrogen or Argon) to remove atmospheric moisture.

  • Inert Atmosphere Transfer : The reagent bottle should be opened under a positive pressure of inert gas. Use a syringe or cannula that has been purged with inert gas for the transfer.

  • Dispensing : Slowly transfer the desired amount of the liquid to the reaction vessel, which should also be under an inert atmosphere.

  • Sealing : Immediately after transfer, securely close the reagent bottle cap. Purge the headspace with inert gas before tightening if possible.

  • Cleanup : Any residual reagent on the syringe tip should be quenched by slowly adding it to a beaker containing a stirred solution of sodium bicarbonate or a suitable alcohol like isopropanol.

Section 6: Storage and Incompatibility

  • Storage : Store the reagent in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6] Many suppliers recommend storing under an inert atmosphere to maintain purity and prevent pressure buildup from HCl formation.[8] Storage in a refrigerator designed for flammable materials is often recommended.[4][8]

  • Incompatible Materials : Keep away from:

    • Water and moisture[4][8]

    • Strong bases[4]

    • Alcohols[4]

    • Strong oxidizing agents[7]

Section 7: Emergency Procedures

Immediate and correct response to an incident can significantly mitigate harm.

Caption: Emergency Response Flowchart for Spills and Exposure.

  • First Aid - Skin/Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[4][6] Seek immediate medical attention.

  • First Aid - Inhalation : Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.[8]

  • Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[8][9] Do not use water, as it will react violently.

Section 8: Waste Disposal and Decontamination

  • Quenching : Unused or waste material must be neutralized before disposal. Slowly and carefully add the acyl chloride to a stirred, cooled (ice bath) solution of sodium bicarbonate or a secondary alcohol like isopropanol. The reaction can be vigorous, producing gas. Ensure the reaction is complete before proceeding.

  • Disposal : The neutralized waste should be collected in a properly labeled container and disposed of as hazardous chemical waste according to institutional and local regulations.[6]

  • Decontamination : Glassware and surfaces should be rinsed with an alcohol (e.g., isopropanol) to quench any residue before final cleaning with soap and water.

References

  • This compound | C5H9ClO3. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Safety and Handling: Best Practices for 2-Methoxyethyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. Arctom. [Link]

  • Methoxyacetyl Chloride MSDS. KRISHNA SOLVECHEM LTD. [Link]

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Spectroscopic Data for 2-(2-Methoxyethoxy)acetyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-(2-Methoxyethoxy)acetyl chloride (CAS No: 16024-55-8), a key reagent in organic synthesis, particularly for the introduction of the methoxyethoxyacetyl moiety. Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure reaction monitoring, quality control, and structural verification. This document will delve into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering expert interpretation and practical insights into data acquisition.

Introduction

This compound is a bifunctional molecule featuring an acid chloride for acylation reactions and an ether linkage that can influence solubility and other physicochemical properties of the resulting derivatives. Accurate characterization of this compound is crucial for its effective use. Spectroscopic techniques like NMR and IR provide a non-destructive and highly informative means to confirm its structure and purity.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for each proton environment. The data presented here is based on a spectrum acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.56Singlet2HH-2
3.40Singlet3HH-5
3.4 - 3.9Multiplet4HH-3, H-4

Interpretation of the ¹H NMR Spectrum:

  • δ 4.56 (s, 2H): This singlet corresponds to the two protons on C2. These protons are adjacent to the electron-withdrawing carbonyl group of the acid chloride, which deshields them, causing them to appear at a relatively high chemical shift. The singlet multiplicity indicates no adjacent protons to couple with.

  • δ 3.40 (s, 3H): This sharp singlet is characteristic of the three protons of the methoxy group (C5). The protons are in an identical chemical environment and have no neighboring protons to couple with.

  • δ 3.4 - 3.9 (m, 4H): This multiplet arises from the protons on C3 and C4. These methylene groups are part of the ethylene glycol moiety and their signals overlap, resulting in a complex multiplet.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentRationale
~170C1 (C=O)The carbonyl carbon of an acid chloride is highly deshielded.
~75C2This carbon is attached to two electronegative atoms (oxygen and the carbonyl carbon).
~70-72C3, C4These are typical chemical shifts for carbons in an ethylene glycol-like environment.
~59C5This is a characteristic chemical shift for a methoxy group carbon.

Rationale for Predicted Shifts:

The prediction is based on the analysis of similar structures. The carbonyl carbon (C1) of acid chlorides typically appears at a high chemical shift. The carbons adjacent to the ether oxygens (C2, C3, C4) will be deshielded, and the terminal methoxy carbon (C5) will have a characteristic shift around 59 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1810StrongC=O stretch (acid chloride)
~1100StrongC-O-C stretch (ether)

Interpretation of the IR Spectrum:

  • ~1810 cm⁻¹ (Strong): The most prominent and diagnostic peak in the IR spectrum is the strong absorption at approximately 1810 cm⁻¹.[1] This high-frequency band is characteristic of the carbonyl (C=O) stretching vibration of an acid chloride. The high wavenumber is due to the strong electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.

  • ~1100 cm⁻¹ (Strong): A strong absorption around 1100 cm⁻¹ is indicative of the C-O-C asymmetric stretching vibration of the ether linkages.[1]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10-20 mg of this compound in ~0.7 mL of CDCl₃. prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Lock the spectrometer on the deuterium signal of CDCl₃. prep3->acq1 acq2 Shim the magnetic field to achieve optimal resolution. acq1->acq2 acq3 Acquire the ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire the ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS. proc2->proc3 proc4 Integrate the peaks in the ¹H spectrum. proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure the ATR crystal is clean. setup2 Record a background spectrum of the empty ATR crystal. setup1->setup2 sample1 Place a small drop of this compound directly onto the ATR crystal. setup2->sample1 sample2 Acquire the sample spectrum (e.g., 32 scans). sample1->sample2 process1 The software automatically subtracts the background spectrum from the sample spectrum. sample2->process1 process2 Identify and label the significant peaks. process1->process2

Caption: Workflow for ATR-FTIR data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H NMR spectrum clearly resolves the different proton environments, while the IR spectrum confirms the presence of the key acid chloride and ether functional groups. Although experimental ¹³C NMR data is not widely available, the predicted chemical shifts offer a reliable reference for structural confirmation. By following the outlined experimental protocols, researchers can confidently acquire and interpret high-quality spectroscopic data for this important synthetic reagent.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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chemical structure and properties of 2-(2-Methoxyethoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Methoxyethoxy)acetyl Chloride for Advanced Scientific Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of this compound (MEAC), a specialized acylating reagent with significant utility in pharmaceutical research, drug development, and fine chemical synthesis. We will delve into its core chemical properties, synthesis, reactivity, and practical applications, offering field-proven insights for researchers and scientists.

Introduction: The Strategic Value of this compound

This compound, with CAS Number 16024-55-8, is more than a simple acylating agent; it is a strategic building block for molecular design.[1] Its structure uniquely combines the high reactivity of an acyl chloride with the physicochemical benefits of a short, flexible methoxyethoxy chain. This moiety is particularly valuable for modifying "lead compounds" in drug discovery, where subtle structural changes are required to optimize efficacy, selectivity, and pharmacokinetic profiles.[1] Researchers leverage MEAC to introduce this specific functional group to enhance solubility, modulate biological activity, and facilitate the creation of advanced molecular systems like prodrugs and photo-removable protecting groups.[1]

Chemical Structure and Physicochemical Properties

The molecular architecture of MEAC is central to its function. The terminal methoxy group and the ether linkage impart polarity and hydrogen bond accepting capabilities, while the acyl chloride group provides a site for facile reaction with a wide range of nucleophiles.

Molecular Structure

Caption: 2D structure of this compound.

Core Physicochemical Data

The following table summarizes the key quantitative properties of MEAC, which are essential for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 16024-55-8[1][2][3][4]
Molecular Formula C₅H₉ClO₃[3][4][5]
Molecular Weight 152.57 g/mol [1][4][5]
IUPAC Name This compound[1][4][5]
Boiling Point 71-75 °C / 10 mmHg[6]
Density ~1.153 g/cm³ (Predicted)[6]
Appearance Colorless liquid[2]
Solubility Reacts with water[6]
Key Sensitivity Moisture Sensitive[6][7]

Synthesis and Purification: A Validated Protocol

The most effective and widely used method for preparing MEAC is through the direct chlorination of its corresponding carboxylic acid, 2-(2-Methoxyethoxy)acetic acid.[1] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product isolation.

Causality in Experimental Design
  • Inert Atmosphere (Nitrogen/Argon): This is non-negotiable. MEAC is highly moisture-sensitive.[6][7] Any atmospheric water will rapidly hydrolyze the acyl chloride back to the carboxylic acid, drastically reducing the yield and purity. The inert atmosphere prevents this side reaction.[1][2]

  • Controlled Temperature (0-2 °C): The initial reaction between the carboxylic acid and thionyl chloride is exothermic. Starting at a reduced temperature helps to control the reaction rate, prevent potential side reactions, and ensure safety.[2]

  • Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the desired acyl chloride.[2]

  • Solvent Removal and Drying: After the reaction, excess thionyl chloride must be thoroughly removed under vacuum. The use of a dry, inert solvent like benzene for azeotropic removal of final traces, followed by drying over NaOH, ensures a high-purity final product free of acidic impurities.[2]

Step-by-Step Laboratory Synthesis Protocol

This protocol is adapted from established literature procedures.[2]

  • Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen gas throughout the procedure.

  • Charging Reagents: Charge the flask with 2-(2-Methoxyethoxy)acetic acid (e.g., 5.0 g, 1.0 eq). Cool the flask to 0-2 °C using an ice-water bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq) to the stirred carboxylic acid via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours under the nitrogen atmosphere. The reaction can be monitored by IR spectroscopy, watching for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch around 1810 cm⁻¹.[2]

  • Work-up and Isolation:

    • Carefully remove the excess SOCl₂ under reduced pressure (using a trap containing NaOH solution to neutralize the toxic vapors).

    • Add dry benzene or toluene (e.g., 15 mL) to the residue and evaporate again under reduced pressure to azeotropically remove the last traces of SOCl₂.

    • The resulting crude oil is then dried in vacuo over solid NaOH pellets to yield the final product, this compound, as a colorless liquid.[2] A typical yield for this procedure is over 90%.[2]

Chemical Reactivity and Core Mechanisms

The reactivity of MEAC is dominated by the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophiles. The governing mechanism is Nucleophilic Acyl Substitution .[1]

The Nucleophilic Acyl Substitution Mechanism

This is a two-step process: an initial addition of the nucleophile to the carbonyl, followed by the elimination of the chloride leaving group.[1] The chloride ion is an excellent leaving group, which makes this reaction highly efficient and often rapid.

Sources

Introduction: The Strategic Importance of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Methoxyethoxy)acetyl Chloride: A Versatile Chemical Intermediate

In the landscape of modern chemical synthesis, intermediates that offer both high reactivity and precise functionality are of paramount importance. This compound (CAS No. 16024-55-8) has emerged as a critical reagent for researchers, particularly in the fields of drug development and materials science.[1] Its structure is deceptively simple: a highly reactive acyl chloride group attached to a short, hydrophilic 2-(2-methoxyethoxy)ethyl chain. This duality is the source of its utility, enabling its use as a potent acylating agent while simultaneously introducing a discrete, water-soluble ethylene glycol-based moiety. This guide provides a comprehensive technical overview of its synthesis, reactivity, core applications, and safe handling, designed for the practicing scientist.

Core Physicochemical Properties and Electronic Profile

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, a characteristic feature of acyl chlorides.[1] The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack. The flexible ether chain, while larger than a simple alkyl group, imparts unique solubility characteristics and can influence the reaction rate through steric effects in congested molecular environments.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 16024-55-8Alfa Chemistry[3]
Molecular Formula C₅H₉ClO₃PubChem[2]
Molecular Weight 152.57 g/mol PubChem[2]
Appearance Colorless LiquidPrepChem.com[4]
Density ~1.153 g/cm³ (Predicted)ChemicalBook[5]
Flash Point 71-75°C / 10mmChemicalBook[5]
Key Characteristic Moisture Sensitive, Reacts with waterChemicalBook[5]

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for preparing this compound is the chlorination of its parent carboxylic acid, 2-(2-Methoxyethoxy)acetic acid (CAS No. 16024-56-9).[1][4] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the less reactive carboxylic acid into the highly reactive acyl chloride. The reaction is typically performed under an inert atmosphere to prevent premature hydrolysis of the product by atmospheric moisture.[4]

G start_material 2-(2-Methoxyethoxy)acetic Acid (CAS: 16024-56-9) product This compound (CAS: 16024-55-8) start_material->product Chlorination Reaction reagent Thionyl Chloride (SOCl₂) reagent->start_material Reagent conditions Inert Atmosphere (N₂) 0°C to Room Temp. conditions->start_material Conditions byproducts SO₂ (g) + HCl (g) product->byproducts Forms

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established laboratory procedures.[4]

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(2-Methoxyethoxy)acetic acid (1.0 eq). The system is then placed under a dry nitrogen atmosphere.

  • Cooling: Cool the flask to 0-2 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the stirred starting material via the dropping funnel over 30 minutes. Causality Note: Slow addition at reduced temperature is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours under the nitrogen atmosphere.

  • Work-up: Remove the excess, volatile thionyl chloride under reduced pressure. To ensure complete removal, the residue can be diluted with a dry, inert solvent like benzene or toluene and evaporated again.

  • Product Isolation: The resulting residue, this compound, is typically a colorless liquid and is often used directly in subsequent steps without further purification. The yield is generally high (e.g., ~92.5%).[4] Spectroscopic data (NMR, IR) can confirm the structure, with a characteristic IR peak around 1810 cm⁻¹ for the acid chloride carbonyl group.[4]

Core Applications as a Strategic Intermediate

The utility of this reagent stems from its ability to perform nucleophilic acyl substitution reactions, covalently attaching the CH₃OCH₂CH₂OCH₂CO- moiety to a target molecule.

G reagent This compound C=O intermediate Tetrahedral Intermediate O⁻ reagent->intermediate Forms nucleophile Nucleophile (e.g., R-NH₂, R-OH) Lone Pair nucleophile->reagent:carbonyl 1. Nucleophilic Attack product Acylated Product (Amide or Ester) intermediate->product 2. Collapse & C=O Reformation leaving_group Chloride Ion (Cl⁻) intermediate->leaving_group 3. Elimination of Leaving Group

Caption: Mechanism of Nucleophilic Acyl Substitution.

Short-Chain PEGylation for Drug Development

Polyethylene glycol (PEG) is a polymer widely used to modify therapeutic molecules in a process called PEGylation.[6] This modification can enhance a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[7][8] this compound serves as a discrete, short-chain PEGylating reagent.

  • Causality: For certain applications, a full-length polymer is not required or desired. A short, defined hydrophilic linker can provide a sufficient increase in solubility and modify pharmacokinetic properties without adding excessive molecular weight. This is crucial in lead compound optimization, where subtle structural changes can have significant impacts on efficacy and bioavailability.[1] For instance, a related PEG-based acetyl chloride was used to derivatize the hydroxyl group of psilocin, a psychoactive compound, to create a prodrug with potentially improved therapeutic properties.[1]

Versatile Building Block for Amide and Ester Synthesis

The most fundamental application is the acylation of amines and alcohols to form stable amide and ester linkages, respectively.[1][9]

  • Reaction with Amines: The reaction with primary or secondary amines is a classic example of nucleophilic acyl substitution, yielding N-substituted amides.[1] This is a cornerstone reaction in the synthesis of countless pharmaceutical ingredients and fine chemicals.[10] The reaction is typically rapid and often requires a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11][12][13]

  • Reaction with Alcohols: In a similar fashion, alcohols can be acylated to form esters. This can be used to protect hydroxyl groups during a multi-step synthesis or to introduce the methoxyethoxy moiety to modify the final molecule's properties.[1]

Detailed Experimental Protocol: Amide Formation
  • Preparation: Dissolve the amine-containing substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable dry aprotic solvent (e.g., Dichloromethane, THF) in a flask under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality Note: Cooling is essential to manage the high reactivity of the acyl chloride and prevent potential side reactions.

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the cooled amine solution dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching & Extraction: Upon completion, the reaction is typically quenched by adding water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the final N-substituted amide.

Applications in Materials Science

The unique structure of this intermediate is also leveraged in materials science. For example, it can be used to synthesize functionalized ionic liquids. The incorporation of the alkoxy chain can be used to tailor the polarity, conductivity, and other physical properties of the final material, making them suitable for applications such as solid-state electrolytes in electrochromic devices.[1]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant hazards that require strict handling protocols.

Hazard ClassGHS StatementSource
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damagePubChem[2]
Flammability H227: Combustible liquidPubChem[2]
Acute Toxicity, Oral H302: Harmful if swallowedPubChem[2]
  • Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[14] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield, is mandatory.[15] The compound is moisture-sensitive and reacts violently with water, so it must be handled under dry, inert conditions (e.g., nitrogen or argon atmosphere).[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from heat and sources of ignition.[17] Incompatible materials that must be avoided during storage and handling include water, alcohols, amines, strong bases, and oxidizing agents.[16]

  • First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[15] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[15] In either case, immediate medical attention is required.[14]

Conclusion

This compound is more than a simple acylating agent; it is a strategic bifunctional intermediate. Its value lies in its ability to reliably form robust amide and ester bonds while simultaneously introducing a short, hydrophilic PEG-like chain. This dual capability allows chemists and drug development professionals to precisely modify the physicochemical properties of target molecules, enhancing solubility, optimizing pharmacokinetic profiles, and creating novel materials. A thorough understanding of its reactivity, synthetic protocols, and stringent safety requirements is essential for harnessing its full potential in the laboratory and beyond.

References

  • Synthesis of 2-methoxyethoxyacetyl chloride. PrepChem.com. Available from: [Link]

  • This compound | C5H9ClO3 | CID 7010338. PubChem. Available from: [Link]

  • PEGylation. Bio-Synthesis, Inc. Available from: [Link]

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. PMC. Available from: [Link]

  • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Journals. Available from: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

  • 2-METHYL-4H-PYRAN-4-ONE. Organic Syntheses. Available from: [Link]

  • Methoxyacetyl Chloride MSDS. KSCL (KRISHNA). Available from: [Link]

  • Methoxyacetyl Chloride | Manufacturer, Supplier from Anand. Bromchem Laboratories. Available from: [Link]

  • General strategy for synthesis of compounds. a. methoxyacetyl chloride,... ResearchGate. Available from: [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available from: [Link]

  • Acid chloride reaction with amine. Reddit. Available from: [Link]

  • Why do we take two moles of amines in the reaction of amine with an acid chloride? Chemistry Stack Exchange. Available from: [Link]

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Methodological & Application

Application Note: Protocol for Amine Derivatization using 2-(2-Methoxyethoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Analyte Properties through Derivatization

In the realms of pharmaceutical research, drug development, and metabolomics, the precise characterization and quantification of amine-containing molecules are of paramount importance. However, primary and secondary amines often exhibit challenging physicochemical properties, such as high polarity and low volatility, which can lead to poor chromatographic resolution and low detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] Chemical derivatization is a powerful strategy to overcome these limitations by converting the amine into a less polar, more volatile, and more readily detectable derivative.[1]

This application note provides a comprehensive guide to the derivatization of primary and secondary amines using 2-(2-Methoxyethoxy)acetyl chloride. This versatile reagent introduces a hydrophilic yet sterically manageable 2-(2-methoxyethoxy)acetyl moiety, which can significantly improve the solubility and chromatographic behavior of the target analyte.[2] The resulting amide bond is stable, making this derivatization technique suitable for a wide range of applications, from enhancing detectability in analytical workflows to modifying the pharmacokinetic properties of lead compounds in drug discovery.[2] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol, and discuss the analytical techniques for the characterization of the derivatized product.

The Chemistry of Amine Acylation: The Schotten-Baumann Reaction

The derivatization of an amine with this compound is a classic example of a nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.[3] In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[3][4]

The choice of an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is crucial to prevent the hydrolysis of the highly reactive acyl chloride.[3] The reaction proceeds rapidly, often at room temperature, to yield a stable N-substituted amide.[3]

Visualizing the Derivatization Workflow

The following diagram outlines the key steps in the amine derivatization protocol using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine & Base in Anhydrous DCM reaction Combine Reactants at 0°C Stir at Room Temperature prep_amine->reaction Add dropwise prep_acyl Dissolve Acyl Chloride in Anhydrous DCM prep_acyl->reaction quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate wash->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: Experimental workflow for amine derivatization.

Detailed Derivatization Protocol

This protocol provides a general procedure for the derivatization of a primary or secondary amine with this compound. Optimization may be required depending on the specific amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Primary or Secondary Amine≥98%Commercially Available
Triethylamine (TEA) or PyridineAnhydrous, ≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Deionized WaterHigh PurityLaboratory Supply
1 M Hydrochloric Acid (HCl)ACS GradeLaboratory Supply
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLaboratory Supply
Brine (Saturated NaCl solution)ACS GradeLaboratory Supply
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeLaboratory Supply
Round-bottom flask---Laboratory Glassware
Magnetic stirrer and stir bar---Laboratory Equipment
Ice bath---Laboratory Equipment
Separatory funnel---Laboratory Glassware
Rotary evaporator---Laboratory Equipment
Procedure
  • Preparation of the Amine Solution:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath with stirring.

  • Addition of the Acyl Chloride:

    • In a separate dry vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

    • Slowly add the this compound solution dropwise to the stirred amine solution at 0°C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted-2-(2-methoxyethoxy)acetamide.

Understanding the Reaction Mechanism

The derivatization proceeds via a nucleophilic addition-elimination mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine R-NH₂ intermediate [CH₃O(CH₂)₂O(CH₂)C(O⁻)(Cl)(NH₂⁺R)] amine->intermediate Nucleophilic Attack acyl_chloride CH₃O(CH₂)₂O(CH₂)C(O)Cl acyl_chloride->intermediate amide CH₃O(CH₂)₂O(CH₂)C(O)NHR intermediate->amide Elimination of Cl⁻ hcl HCl amide->hcl + base_hcl Et₃NH⁺Cl⁻ hcl->base_hcl Neutralization base Et₃N base->base_hcl

Sources

2-(2-Methoxyethoxy)acetyl chloride for GC-MS analysis of amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Derivatization of Amines using 2-(2-Methoxyethoxy)acetyl Chloride for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: Overcoming the Analytical Challenges of Amines

In the fields of pharmaceutical development, clinical diagnostics, and environmental analysis, the accurate quantification of amines is paramount. However, primary and secondary amines present significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Their inherent polarity leads to strong interactions with active sites in the GC inlet and column, resulting in poor chromatographic performance characterized by peak tailing, reduced sensitivity, and irreversible adsorption.[1][2][3] Furthermore, their low volatility often requires high elution temperatures, increasing the risk of thermal degradation.[2][4]

Chemical derivatization is a robust pre-analytical strategy designed to overcome these limitations.[5] By converting polar, active hydrogens on the amine's functional group into less polar, more stable moieties, derivatization enhances analyte volatility, improves thermal stability, and minimizes undesirable column interactions.[2] This process leads to sharper, more symmetrical chromatographic peaks, thereby improving resolution and enhancing detection sensitivity.[2]

This guide introduces this compound (MEOAC) as a versatile acylation reagent for the derivatization of primary and secondary amines. The resulting N-[2-(2-Methoxyethoxy)acetyl] amide derivatives exhibit excellent chromatographic properties and produce characteristic, interpretable mass spectra, making MEOAC an effective tool for researchers requiring reliable amine quantification.[6]

The MEOAC Derivatization Reaction: Mechanism and Advantages

The core of the methodology is the acylation of the amine with MEOAC. This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen of the primary or secondary amine attacks the electrophilic carbonyl carbon of the acetyl chloride. This forms a stable amide bond and releases a molecule of hydrogen chloride (HCl) as a byproduct.

The reaction is typically performed in an anhydrous aprotic solvent in the presence of a non-nucleophilic organic base, such as pyridine or triethylamine. The crucial role of this base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the amide product and preventing the protonation of the unreacted amine.[7]

Caption: MEOAC derivatization workflow.

Key Advantages of the MEOAC Reagent:

  • Improved Chromatography: The resulting amide is significantly less polar and more volatile than the parent amine, leading to sharper peaks and reduced retention times.

  • Enhanced Stability: The MEOA-amide derivative is thermally stable, making it well-suited for the temperature conditions of a GC inlet and column.

  • Predictable Fragmentation: The derivative yields characteristic and predictable fragmentation patterns under Electron Ionization (EI), facilitating confident identification and structural elucidation by mass spectrometry.

  • Increased Mass: The addition of the MEOA group (mass of 117 Da) shifts the derivative's mass significantly higher than that of the underivatized low-molecular-weight amine, moving it out of the low-mass region often complicated by background interference.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the derivatization of amines with MEOAC and subsequent GC-MS analysis.

Part A: Derivatization Protocol

1. Materials and Reagents

  • This compound (MEOAC), ≥98% purity

  • Amine standard or sample

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane)

  • Anhydrous base (e.g., Pyridine, Triethylamine)

  • 2 mL screw-top reaction vials with PTFE-lined septa

  • Calibrated micropipettes

  • Heating block or laboratory oven

  • Nitrogen gas supply for solvent evaporation

2. Step-by-Step Derivatization Procedure

  • Sample Preparation: Transfer an aliquot of the amine-containing sample (typically 10-100 µg of amine) into a reaction vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical as MEOAC readily hydrolyzes.[3]

  • Reconstitution: Add 100 µL of an anhydrous aprotic solvent (e.g., acetonitrile) to the dried sample and vortex briefly to dissolve the residue.

  • Base Addition: Add 20 µL of anhydrous pyridine or triethylamine to the vial. This base acts as a scavenger for the HCl produced during the reaction.[1][7]

  • Reagent Addition: Add 20 µL of this compound to the mixture. Cap the vial tightly immediately.

  • Reaction: Vortex the vial for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system. An aliquot of 1 µL is typically sufficient.

Part B: GC-MS Analysis Method

The following tables outline a typical set of starting parameters for the GC-MS analysis of MEOAC-derivatized amines. These should be optimized for the specific analytes and instrumentation used.

Table 1: Recommended Gas Chromatography (GC) Conditions

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Split/Splitless
Inlet Temperature 280 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow Mode
Flow Rate 1.2 mL/min
Oven Program Initial: 100°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min

Table 2: Recommended Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 550 m/z
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Tune File Autotune (e.g., atune.u)

Data Interpretation: Mass Spectral Fragmentation of MEOA-Amides

Confident identification of the derivatized amines relies on understanding their fragmentation patterns in EI-MS. The primary fragmentation pathway for amides involves alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[8][9] For MEOA-amides, this leads to several characteristic ions.

G cluster_frags Characteristic Fragments Derivative CH₃-O-CH₂CH₂-O-CH₂ C=O N(H)-R M⁺ FragA m/z 59 [CH₃OCH₂CH₂]⁺ Derivative:f0->FragA Cleavage 1 FragB m/z 87 [CH₂OCH₂C=O]⁺ Derivative:f0->FragB Cleavage 2 FragC m/z 117 [MEOA-C=O]⁺ Derivative:f1->FragC Cleavage 3 (α-cleavage) FragD [M-R]⁺ Derivative:f2->FragD Cleavage 4

Caption: Predicted EI fragmentation of a MEOA-derivatized amine.

Key Diagnostic Ions:

  • α-Cleavage Ion (m/z 117): The most indicative fragment is often the MEOA-carbonyl cation, [CH₃O(CH₂)₂O(CH₂)C=O]⁺, at m/z 117. This results from the cleavage of the C-N amide bond.

  • Ether Cleavage Ions: Fragmentation within the methoxyethoxy chain itself can produce stable oxonium ions. Look for fragments at m/z 87 [O=C-CH₂-O-CH₂]⁺, m/z 59 [CH₃OCH₂CH₂]⁺, and m/z 45 [CH₂=O⁺CH₃].

  • Molecular Ion (M⁺): The molecular ion is often observable, though its intensity may vary depending on the stability of the parent amine structure.

  • Analyte-Specific Ions: Cleavage of the N-R bond can also occur, providing information about the original amine structure.

Table 3: Predicted Mass Fragments for MEOAC Derivatives of Common Amines

Parent AmineStructure (R-NH₂)Derivative MWM⁺ (m/z)Key Fragments (m/z)
MethylamineCH₃-NH₂147147117, 87, 59, 45
n-ButylamineC₄H₉-NH₂189189117, 87, 59
AmphetamineC₆H₅CH₂CH(CH₃)-NH₂251251162, 117, 91

Method Validation and Quality Control

For quantitative applications, it is essential to validate the analytical method.[10] Key parameters to assess include:

  • Linearity: Establish a calibration curve using a series of derivatized standards across the expected concentration range. A linear response with a correlation coefficient (r²) > 0.995 is desirable.

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to define the lower boundary of reliable measurement.

  • Precision and Accuracy: Evaluate method precision (repeatability and intermediate precision) and accuracy (recovery) by analyzing spiked quality control samples at multiple concentrations.

  • Internal Standards: For the most accurate quantification, the use of a stable isotope-labeled analogue of the target amine, carried through the entire derivatization and analysis procedure, is highly recommended.[11]

Conclusion

The derivatization of primary and secondary amines using this compound is a powerful and reliable strategy for robust GC-MS analysis. This method effectively mitigates the common chromatographic issues associated with polar amines by producing stable, volatile derivatives. The resulting MEOA-amides yield predictable and informative mass spectra, enabling confident analyte identification and accurate quantification. By following the detailed protocols and data interpretation guidelines presented here, researchers, scientists, and drug development professionals can successfully implement this technique to achieve high-quality, reproducible results for a wide range of amine-containing compounds.

References

  • Yin, H., & Wang, S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Springer Protocols. (2014). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Retrieved from [Link]

  • Reddy, G. S., Reddy, A. M., & Kumar, K. A. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. National Institutes of Health. Retrieved from [Link]

  • Pyae, P., et al. (2012). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Kataoka, H. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Retrieved from [Link]

  • Kaspar, H., Dettmer, K., Chan, Q., & O'Brien, P. J. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2018). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]

  • Chen, Y. T., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Duh, T. H., et al. (2003). (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent. PubMed. Retrieved from [Link]

  • Jo, S. H., Kim, K. H., & Kim, Y. H. (2013). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Royal Society of Chemistry. Retrieved from [Link]

  • Lawal, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Retrieved from [Link]

  • Liu, W., et al. (1995). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. Retrieved from [Link]

  • Ranu, B. C., et al. (2007). Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why do we take two moles of amines in the reaction of amine with an acid chloride?. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 2-(2-Methoxyethoxy)acetyl Chloride for Amine Protection in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Amine Derivatization and Protection

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection of reactive functional groups is paramount.[1][2][3] Amines, with their inherent nucleophilicity and basicity, are prime candidates for undesirable side reactions. Their temporary masking allows for the precise chemical modification of other molecular regions. While classic protecting groups like Boc, Cbz, and Fmoc form the bedrock of amine protection strategies, specialized reagents are often required to meet unique synthetic challenges.[1][4]

2-(2-Methoxyethoxy)acetyl chloride emerges as a specialized acylating agent designed for more than simple protection.[5] Its primary function is the conversion of primary and secondary amines into stable N-substituted amides. The incorporation of the 2-(2-methoxyethoxy)acetyl moiety offers a dual advantage: it effectively tempers the amine's reactivity and introduces a flexible, hydrophilic ether chain. This modification can significantly enhance the solubility of intermediates, a critical factor in both solution-phase synthesis and biological assays.[5] Furthermore, this functional group has found application as a key structural component in advanced research areas, including the development of photo-removable protecting groups for light-activatable immunotherapeutics and as a synthon for tailoring the properties of ionic liquids.[5]

This guide provides an in-depth exploration of this compound, from its underlying reaction mechanism to detailed, field-tested protocols for its application and subsequent removal.

Reaction Mechanism and Chemical Rationale

The protection of an amine using this compound is a classic example of a nucleophilic acyl substitution reaction.[5] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The core transformation proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. This breaks the carbonyl π-bond and forms a transient tetrahedral intermediate.[5][6]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl π-bond is reformed, and the chloride ion, an excellent leaving group, is expelled.

This process generates a protonated amide and a chloride ion. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) is typically included in the reaction to neutralize the resulting hydrochloric acid (HCl), driving the reaction to completion and preventing the formation of amine hydrochloride salts.

workflow_protection Figure 2: General Workflow for Amine Protection cluster_reaction Reaction Setup cluster_workup Work-up & Isolation start Dissolve Amine & Base in Anhydrous Solvent add_reagent Cool to 0 °C & Add Acyl Chloride Dropwise start->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react quench Quench with Water or sat. NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄ or MgSO₄), Filter, & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify product Characterize Final Product purify->product

Figure 2: General Workflow for Amine Protection

Protocol: General Amine Protection

  • In a suitable flask, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5–2.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile). [7][8]2. Cool the stirred solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • Slowly add this compound (1.1–1.3 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-16 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Amine Protection

Amine TypeSubstrate ExampleBaseSolventTypical TimeNotes
Primary AliphaticBenzylamineDIPEADCM2-4 hReactions are typically fast and clean.
Secondary AliphaticPiperidineTEATHF4-8 hMay require slightly longer reaction times due to steric hindrance.
Aromatic (Aniline)AnilineTEAAcetonitrile8-16 hLess nucleophilic anilines may require gentle heating (40-50 °C) to proceed efficiently.
Deprotection of the N-[2-(2-Methoxyethoxy)acetyl] Group

The removal of the acetyl-based protecting group is achieved through the hydrolysis of the amide bond. This typically requires more vigorous conditions than the deprotection of carbamate-based groups like Boc or Cbz. [8]The choice between acidic or basic hydrolysis depends entirely on the stability of other functional groups present in the molecule. [8][9] Protocol: Acidic Hydrolysis [8]

  • Dissolve the protected amine in a suitable solvent mixture, such as ethanol/water or dioxane/water.

  • Add a strong acid, such as concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the liberated amine with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the deprotected amine.

Protocol: Basic Hydrolysis [8]

  • Dissolve the protected amine in a solvent mixture such as ethanol/water.

  • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-4 M).

  • Heat the mixture to reflux for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, neutralize the mixture with an acid (e.g., HCl).

  • Extract the product, then wash, dry, and concentrate the organic phase to isolate the free amine.

Table 2: Summary of Deprotection Conditions

MethodReagentsSolventTemperatureKey Considerations
Acidic Hydrolysis Conc. HCl, H₂SO₄EtOH/H₂O, Dioxane/H₂ORefluxNot suitable for substrates with other acid-labile groups (e.g., Boc, acetals, silyl ethers). [9][10]
Basic Hydrolysis NaOH, KOH, LiOHEtOH/H₂O, MeOH/H₂ORefluxNot suitable for substrates with base-labile groups (e.g., esters, Fmoc). Can cause epimerization in chiral centers alpha to a carbonyl. [11]

Concluding Remarks

This compound is a valuable reagent for the protection and functionalization of amines. Its application provides a stable amide linkage while concurrently modifying the physical properties of the parent molecule, notably enhancing solubility. [5]The protection protocol is straightforward and high-yielding. However, researchers must consider the key limitation: the robustness of the resulting amide bond necessitates harsh acidic or basic conditions for cleavage. [8]This lack of mild deprotection pathways means it is not an orthogonally compatible protecting group with many other common functionalities. [12]Therefore, its use should be planned carefully within a synthetic sequence, ideally where the molecule can withstand the required deprotection conditions or where the acetyl moiety is intended to remain as a permanent structural feature.

References

  • 2-(2-Methoxyethoxy)
  • Synthesis of 2-methoxyethoxyacetyl chloride. PrepChem.com.
  • Application Notes and Protocols for Utilizing 2-(2-Methoxyethoxy)ethyl chloride (MEM-Cl) in Protecting Group Chemistry. Benchchem.
  • An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • Amine Protection / Deprotection. Fisher Scientific.
  • (2-Methoxyethoxy)acetyl chloride. Alfa Chemistry.
  • US Patent US4968840A - Process for preparing methoxyacetic acid.
  • Technical Support Center: Deprotection of 2-O-acetyl Groups. Benchchem.
  • 2-Methoxyethoxymethyl chloride. Wikipedia.
  • Protecting group. Wikipedia.
  • Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. Benchchem.
  • Acetyl Protection - Common Conditions. organic-chemistry.org.
  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Protecting Groups for Amines: Carbam
  • Protecting Groups in Synthesis. KPU Pressbooks.
  • Protecting Agents. TCI Chemicals.

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2-(2-Methoxyethoxy)acetyl chloride in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-(2-Methoxyethoxy)acetyl chloride in the Synthesis of Pharmaceutical Intermediates

Abstract

This compound is a specialized acylating reagent increasingly valued in pharmaceutical development for its ability to introduce a flexible, hydrophilic ether chain into molecular scaffolds. This moiety can significantly modify the physicochemical properties of a lead compound, enhancing solubility, influencing pharmacokinetic profiles, and serving as a versatile linker.[1] This guide provides an in-depth exploration of this reagent, covering its synthesis, reaction mechanisms, and a detailed protocol for its application in the N-acylation of amines—a cornerstone reaction in the construction of many active pharmaceutical ingredients (APIs).

Introduction: The Strategic Role of the Methoxyethoxy Moiety

In modern drug discovery, optimizing a molecule's properties is as critical as establishing its primary pharmacological activity. The 2-(2-methoxyethoxy)acetyl group offers a unique combination of features that medicinal chemists can leverage.[1]

  • Enhanced Solubility: The ether linkages introduce polarity and hydrogen bond acceptors, which can improve the aqueous solubility of poorly soluble parent molecules.[2] This is a critical factor for oral bioavailability and formulation development.

  • Pharmacokinetic Modulation: The flexible ether chain can alter a molecule's conformation and interactions with metabolic enzymes or transporters, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structural Versatility: It serves as a non-rigid linker or side chain that can be used to explore the chemical space around a pharmacophore, potentially leading to improved target binding or reduced off-target effects.[1]

This compound is the activated form of its parent carboxylic acid, 2-(2-Methoxyethoxy)acetic acid, making it a highly efficient reagent for coupling with nucleophiles like amines and alcohols.[1][3] Its reactivity is primarily governed by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[1][4]

Synthesis of the Reagent: From Carboxylic Acid to Acyl Chloride

The most direct and common laboratory method for preparing this compound is the chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂).[5] This reaction is efficient and proceeds through a well-understood mechanism.

Underlying Chemistry: The Role of Thionyl Chloride

Thionyl chloride is a preferred reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[6] The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid.[7][8]

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory procedures for the synthesis of acyl chlorides from carboxylic acids.[5][6]

Materials & Equipment:

  • 2-(2-Methoxyethoxy)acetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq, or used as solvent)

  • Anhydrous solvent (e.g., benzene, DCM) (optional)

  • Round-bottom flask with magnetic stir bar

  • Condenser with a drying tube or connection to an inert gas line

  • Heating mantle or oil bath

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). This is critical to exclude atmospheric moisture, which reacts violently with both the reagent and the product.[7][8]

  • Charging the Flask: Charge the flask with 2-(2-Methoxyethoxy)acetic acid (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (excess, e.g., 3.0 eq) to the flask at 0-5 °C (ice bath). The excess thionyl chloride can serve as the solvent.[5]

  • Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 76 °C, the boiling point of SOCl₂). Stir for 2-4 hours. The progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler vented to a scrubber).

  • Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride by distillation, followed by rotary evaporation under reduced pressure.

  • Purification: To ensure complete removal of SOCl₂, the crude residue can be co-evaporated with a dry, inert solvent like benzene or toluene.[5] The resulting this compound is typically a colorless to pale yellow liquid and is often used in the next step without further purification.

Expected Yield: >90%.[5]

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 16024-55-8[9]
Molecular Formula C₅H₉ClO₃[1]
Molecular Weight 152.57 g/mol [9]
Appearance Colorless to pale yellow liquid[5]
Key IR Signal (neat) ~1810 cm⁻¹ (C=O stretch, acid chloride)[5]

Application: N-Acylation for Pharmaceutical Intermediate Synthesis

A primary application of this compound is the formation of amide bonds through reaction with primary or secondary amines.[1] This reaction is a fundamental transformation in the synthesis of countless pharmaceutical agents. The resulting N-[2-(2-methoxyethoxy)acetyl] moiety can serve as a key structural component of the final API or as an intermediate for further elaboration.

Mechanism of N-Acylation

The reaction proceeds via a nucleophilic addition-elimination mechanism.[4]

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[1]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion—an excellent leaving group—is eliminated.

  • Deprotonation: The resulting protonated amide is deprotonated by a base (either a second equivalent of the starting amine or an added non-nucleophilic base like triethylamine) to yield the final, neutral amide product and the hydrochloride salt of the base.[4][10]

N-Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Dissolve Amine (1 eq) & Base (1.1-1.5 eq) in Anhydrous DCM addition Add Acyl Chloride Solution Dropwise at 0 °C reagents->addition Cool in ice bath acyl_chloride Dissolve Acyl Chloride (1.05 eq) in Anhydrous DCM acyl_chloride->addition stir Stir at Room Temp (Monitor by TLC/LC-MS) addition->stir Allow to warm quench Quench with H₂O or Saturated aq. NaHCO₃ stir->quench Upon completion extract Extract with DCM quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Concentrate & Purify (Chromatography/Recrystallization) dry->purify

Caption: General workflow for N-acylation using an acyl chloride.
Protocol 2: General Procedure for N-Acylation

This protocol provides a robust starting point for the acylation of a generic primary or secondary amine. Optimization of solvent, base, and temperature may be required for specific substrates.

Materials & Equipment:

  • Amine substrate (1.0 eq)

  • This compound (1.05-1.1 eq)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[11]

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (optional)

Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve the amine substrate (1.0 eq) and the base (e.g., TEA, 1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[12]

  • Acyl Chloride Addition: Prepare a solution of this compound (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

ParameterRecommended ConditionRationaleSource(s)
Stoichiometry ~1.05 eq of acyl chlorideA slight excess ensures full conversion of the limiting amine substrate.[13]
Base 1.1-1.5 eq of TEA or DIPEAScavenges the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][10]
Solvent Anhydrous DCM, THFAprotic solvents that do not react with the acyl chloride.[11]
Temperature Initial addition at 0 °C, then warm to room temperatureControls the initial exotherm of the highly favorable reaction.[12][14]

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][17]

  • Moisture Sensitivity: The compound reacts violently with water and alcohols, releasing corrosive HCl gas.[7] All glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (nitrogen or argon).[8]

  • Inhalation/Contact: The substance is a lachrymator and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[15][16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7][16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a dilute base solution in a well-ventilated area.[15]

Caption: Synthesis of the title reagent from its parent acid.

Conclusion

This compound serves as a powerful and strategic tool for synthetic and medicinal chemists. Its ability to efficiently introduce a hydrophilic, flexible ether moiety makes it an invaluable reagent for optimizing the properties of pharmaceutical intermediates and final APIs. The protocols detailed herein provide a solid foundation for the synthesis and application of this versatile building block, while the emphasis on the underlying chemical principles and safety precautions ensures its effective and responsible use in the laboratory.

References

  • The Role of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid in Modern Synthesis . Autech Industry Co.,Limited. [Link]

  • Improved Process For The Total Synthesis Of Ranolazine . Quick Company. [Link]

  • 2-Methoxyethoxymethyl chloride Safety Data Sheet . Thermo Fisher Scientific. [Link]

  • Synthesis of 2-methoxyethoxyacetyl chloride . PrepChem.com. [Link]

  • Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane . ACS Omega. [Link]

  • (A) Schematic presentation of Ranolazine synthesis; (B) blend... . ResearchGate. [Link]

  • preparation of ranolazine . Justia Patents. [Link]

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  • Methoxyacetyl Chloride | Manufacturer, Supplier from Anand . Bromchem Laboratories. [Link]

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  • 2-(2-Methoxyethoxy) Acetic Acid . Aurora Analytics. [Link]

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  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . Organic Syntheses Procedure. [Link]

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Application Note: Facile Acylation of Alcohols using 2-(2-Methoxyethoxy)acetyl Chloride for Enhanced Solubility and Versatile Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the acylation of primary, secondary, and tertiary alcohols using 2-(2-methoxyethoxy)acetyl chloride. The introduction of the 2-(2-methoxyethoxy)acetyl moiety is a valuable strategy in synthetic chemistry, often employed to enhance the solubility of complex molecules or to serve as a readily cleavable protecting group.[1] This document details the underlying reaction mechanism, provides a robust, step-by-step protocol for the reaction, outlines purification and characterization, and discusses key considerations for troubleshooting and optimization. The protocols and insights are designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Utility of the 2-(2-Methoxyethoxy)acetyl Group

The acylation of alcohols is a fundamental transformation in organic synthesis. While simple acetyl groups are common, the use of more functionalized acylating agents like this compound offers distinct advantages. The ether linkages within the acyl chain significantly increase the polarity and hydrogen-bond accepting capability of the resulting ester. This can impart favorable solubility characteristics to otherwise poorly soluble parent molecules, a critical consideration in pharmaceutical and materials science.[1][2]

Furthermore, the 2-(2-methoxyethoxy)acetyl group can function as a protecting group for alcohols. It is stable under various conditions but can be selectively removed, often under basic conditions similar to standard acetate esters, such as via saponification with bases like sodium methoxide.[3][4] The reaction proceeds efficiently, is high-yielding, and is applicable to a wide range of alcohol substrates.

Reaction Mechanism and Principle

The acylation of an alcohol with an acyl chloride, such as this compound, is a classic example of nucleophilic acyl substitution.[5][6][7] The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves two critical roles.[5][8][9][10]

  • Acid Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct.[5][6][11] The base neutralizes the HCl, preventing it from protonating the starting alcohol (which would render it non-nucleophilic) or promoting acid-catalyzed side reactions.[5]

  • Nucleophilic Catalyst (in the case of pyridine): Pyridine can act as a nucleophilic catalyst.[8][9][10] It attacks the highly electrophilic acyl chloride to form a reactive acylpyridinium ion intermediate. This intermediate is even more susceptible to nucleophilic attack by the alcohol than the original acyl chloride, thus accelerating the rate of acylation.[5][8]

The general mechanism proceeds as follows:

  • Step 1 (Activation): The lone pair of the nitrogen atom in pyridine attacks the carbonyl carbon of the acyl chloride.

  • Step 2 (Intermediate Formation): A tetrahedral intermediate is formed, which then eliminates the chloride ion to form the highly reactive N-acylpyridinium salt.

  • Step 3 (Nucleophilic Attack): The alcohol oxygen attacks the carbonyl carbon of the acylpyridinium salt.

  • Step 4 (Deprotonation & Product Formation): Another molecule of pyridine removes the proton from the oxonium ion, yielding the final ester product and pyridinium hydrochloride.[5]

Experimental Protocol

This protocol provides a general procedure for the acylation of a generic alcohol. Reagent quantities may need to be optimized for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Alcohol SubstrateReagentVariousMust be dry.
This compound≥95%VariousHandle with care; moisture sensitive.[12][13]
PyridineAnhydrousVariousStore over molecular sieves or KOH.
Dichloromethane (DCM)AnhydrousVariousUse a dry, aprotic solvent.
Hydrochloric Acid (HCl)1 M aq.VariousFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aq.VariousFor work-up.
Brine (Saturated NaCl)Saturated aq.VariousFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ReagentVariousFor drying.
Safety Precautions
  • This compound is corrosive and reacts with moisture. It causes skin and eye irritation and may cause respiratory irritation.[12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][14][15][16]

  • Pyridine is a flammable, harmful, and malodorous liquid. Handle in a fume hood.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

  • The reaction can be exothermic, especially on a larger scale.[6][11] Use an ice bath for initial reagent addition.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 equiv.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2–0.5 M.

  • Base Addition: Add anhydrous pyridine (1.5–2.0 equiv.) to the solution. Cool the flask to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add this compound (1.2–1.5 equiv.) dropwise to the stirred solution over 5–10 minutes. Rationale: Dropwise addition helps to control the initial exotherm of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. A typical eluent system is ethyl acetate/hexanes.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding deionized water.

  • Work-up (Extraction): a. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Rationale: The acidic wash protonates the pyridine, forming pyridinium hydrochloride, which is soluble in the aqueous layer. The bicarbonate wash removes any residual HCl or carboxylic acid impurity from hydrolyzed acyl chloride. c. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alcohol Dissolve Alcohol (1.0 eq) in Anhydrous DCM prep_base Add Pyridine (1.5 eq) prep_alcohol->prep_base prep_cool Cool to 0 °C prep_base->prep_cool add_acyl Add 2-(2-Methoxyethoxy)acetyl chloride (1.2 eq) dropwise prep_cool->add_acyl stir Stir at RT (2-16 h) add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench with H₂O monitor->quench extract Extract & Wash (HCl, NaHCO₃, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify via Flash Chromatography dry->purify product Pure Ester Product purify->product

Caption: Workflow for the acylation of alcohols.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive alcohol (sterically hindered), insufficient base, wet reagents/solvent.For hindered alcohols, consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or increasing the reaction temperature. Ensure all reagents and glassware are scrupulously dry.[5]
Formation of Carboxylic Acid Byproduct This compound hydrolyzed by moisture in the reaction.Ensure an inert atmosphere and use anhydrous solvents and reagents. Add the acyl chloride slowly at 0 °C.
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the chromatography eluent. If the product is an oil, consider distillation under high vacuum if thermally stable.
Incomplete Reaction Insufficient reaction time or temperature for the specific substrate.Increase reaction time and continue monitoring by TLC. Gentle heating (e.g., to 40 °C) may be required for less reactive alcohols.

Deprotection of the 2-(2-Methoxyethoxy)acetyl Group

The ester group can be readily cleaved to regenerate the parent alcohol. The most common method is saponification under basic conditions.

Example Protocol (Zemplén Deacetylation):

  • Dissolve the ester in dry methanol (MeOH).

  • Add a catalytic amount of sodium methoxide (NaOMe) solution at 0 °C.[4]

  • Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Neutralize the reaction by adding an acid-form ion-exchange resin until the pH is neutral.[4][17]

  • Filter the resin and concentrate the filtrate to yield the deprotected alcohol.[4][17]

Conclusion

The acylation of alcohols with this compound is a reliable and high-yielding method for modifying hydroxyl groups. The procedure offers a straightforward path to esters with enhanced solubility and provides a versatile protecting group strategy. The protocol described herein is robust and can be adapted to a wide variety of alcoholic substrates, making it a valuable tool for professionals in chemical and pharmaceutical development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Utilizing 2-(2-Methoxyethoxy)ethyl chloride (MEM-Cl) in Protecting Group Chemistry.
  • Reddit. (2023).
  • Chemistry Stack Exchange. (2016).
  • OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine.
  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.
  • ECHEMI. (n.d.).
  • AK Scientific, Inc. (n.d.). 2-[2-(2-Methoxyethoxy)
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 2-(2-methoxyethoxy)acetate.
  • BenchChem. (n.d.). This compound | Acylation Reagent.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination.
  • ResearchGate. (2023).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • Reddit. (2021).
  • Indian Journal of Chemistry. (n.d.).
  • Fisher Scientific. (n.d.).
  • DiVA. (2010). Synthesis and properties of O-2- 2-(2-methoxyethoxy) ethoxy acetyl cellulose.
  • National Institutes of Health. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • Sigma-Aldrich. (2023).
  • Google Patents. (n.d.). Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - CN103524332A.
  • MDPI. (n.d.).
  • ResearchGate. (2022). How to remove the excess of alcohol?
  • BenchChem. (n.d.). Technical Support Center: Deprotection of 2-O-acetyl Groups.
  • Merck Millipore. (n.d.).
  • Wikipedia. (n.d.). 2-Methoxyethoxymethyl chloride.
  • Save My Exams. (n.d.). Acyl chlorides and alcohols.
  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism.
  • ChemicalBook. (2023).
  • CHEMSHEETS. (2016).
  • ResearchGate. (n.d.).
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  • ResearchGate. (2023).
  • ResearchGate. (2012). how to deprotect Acetyl in neutral medium.
  • Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - WO2002042259A2.
  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester.
  • Santa Cruz Biotechnology. (n.d.). [2-(2-Methoxyethoxy)-ethoxy]acetyl chloride.
  • NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols.

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Enhancing Molecular Solubility: Application and Protocols for 2-(2-Methoxyethoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Poor Solubility in Drug Development

In the realm of pharmaceutical sciences and drug development, the insufficient aqueous solubility of active pharmaceutical ingredients (APIs) remains a significant hurdle. Poor solubility can impede reliable in vitro assay results, complicate formulation development, and lead to diminished bioavailability, thereby limiting the therapeutic potential of promising compounds.[1] A well-established and effective strategy to mitigate these challenges is the covalent attachment of short, hydrophilic polyethylene glycol (PEG) chains, a process known as PEGylation.[2][3] This modification can enhance a molecule's hydrodynamic size and mask hydrophobic regions, leading to improved solubility and altered pharmacokinetic profiles.[3][4]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of 2-(2-Methoxyethoxy)acetyl chloride as a versatile reagent for the targeted improvement of molecular solubility. By introducing the hydrophilic 2-(2-methoxyethoxy)acetyl moiety onto a parent molecule, this reagent offers a straightforward and potent method for enhancing aqueous solubility. This guide will delve into the underlying chemical principles, provide detailed, adaptable protocols for the modification of amine and hydroxyl functional groups, and discuss the expected outcomes and analytical considerations.

The Chemistry of Solubility Enhancement with this compound

This compound is a bifunctional molecule featuring a reactive acyl chloride group and a short, hydrophilic diethylene glycol monomethyl ether chain. The acyl chloride is a highly reactive electrophile that readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably primary and secondary amines, as well as alcohols and phenols.[5][6]

The fundamental reaction mechanism involves the nucleophilic attack of the lone pair of electrons from the amine or alcohol on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide or ester linkage, respectively. This reaction covalently attaches the 2-(2-methoxyethoxy)acetyl group to the target molecule.

The incorporated 2-(2-methoxyethoxy)acetyl group imparts a significant increase in the hydrophilicity of the parent molecule. The repeating ether linkages in the diethylene glycol chain are capable of forming hydrogen bonds with water molecules, thereby disrupting the intermolecular forces that favor the solid, crystalline state and promoting dissolution in aqueous media.

Visualizing the Acylation Workflow

The general workflow for improving molecular solubility using this compound involves the initial identification of a poorly soluble parent molecule containing a suitable functional group for modification, followed by the acylation reaction and subsequent purification and analysis of the modified, more soluble derivative.

Acylation_Workflow cluster_0 Phase 1: Candidate Selection & Preparation cluster_1 Phase 2: Chemical Modification cluster_2 Phase 3: Purification & Analysis Start Identify Poorly Soluble Parent Molecule (API) Func_Group Confirm Presence of -NH2, -NHR, or -OH Group Start->Func_Group Reaction Acylation with This compound Func_Group->Reaction Conditions Select Appropriate: - Base - Anhydrous Solvent - Temperature Reaction->Conditions Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization & Solubility Assessment Purification->Analysis End End Analysis->End More Soluble Derivative

Caption: General workflow for solubility enhancement.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific properties of the substrate molecule, such as its solubility in the chosen reaction solvent and its steric and electronic characteristics. All reactions involving acyl chlorides should be conducted in a well-ventilated fume hood, using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

Protocol 1: Acylation of an Amine-Containing Molecule

This protocol is suitable for molecules containing primary or secondary amine functionalities. The reaction results in the formation of a stable amide bond. A stoichiometric amount of a non-nucleophilic base is required to neutralize the HCl byproduct of the reaction.

Materials:

  • Amine-containing substrate

  • This compound (1.1 - 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) and the tertiary amine base in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add this compound dropwise to the stirred solution. A white precipitate (the hydrochloride salt of the base) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

Protocol 2: Acylation of a Hydroxyl-Containing Molecule

This protocol is designed for molecules with primary or secondary alcohol or phenol functionalities, leading to the formation of an ester linkage. For less reactive alcohols or phenols, a stronger base or a nucleophilic catalyst may be necessary.

Materials:

  • Hydroxyl-containing substrate

  • This compound (1.2 - 2.0 equivalents)

  • Anhydrous pyridine or a mixture of anhydrous DCM and a tertiary amine base (e.g., TEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents), if needed

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • Brine

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing substrate (1.0 equivalent) in anhydrous pyridine (which acts as both solvent and base) or anhydrous DCM with a tertiary amine base. If required, add a catalytic amount of DMAP.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add this compound dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up:

    • Cool the reaction mixture to room temperature. If pyridine was used as the solvent, remove it under reduced pressure.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute aqueous HCl (to remove pyridine/tertiary amine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Case Study: Modification of Cellulose

While not a small molecule, a study on the modification of cellulose with a closely related reagent, 2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride, provides a compelling example of solubility enhancement. In this study, cellulose was homogeneously acylated in a dimethylacetamide/lithium chloride solvent system using pyridine as an acid scavenger.[7] The researchers found that the degree of substitution with the hydrophilic acetyl groups directly correlated with the solubility of the resulting cellulose derivatives. Notably, a degree of substitution as low as approximately 0.5 was sufficient to render the modified cellulose water-soluble.[7] This demonstrates the powerful effect of these short PEG-like chains on the solubility of even large, highly crystalline polymers.

Data Summary and Expected Outcomes

The primary outcome of successfully modifying a molecule with this compound is a significant increase in its aqueous solubility. The magnitude of this increase will depend on the physicochemical properties of the parent molecule and the site of modification.

PropertyParent Molecule (Typical)Modified Molecule (Expected)Rationale for Change
Aqueous Solubility Low (µg/mL to low mg/mL range)Significantly IncreasedThe hydrophilic 2-(2-methoxyethoxy)acetyl group enhances interaction with water molecules.[5]
LogP HighLoweredThe addition of polar ether linkages decreases the overall lipophilicity of the molecule.
Molecular Weight XX + 116.12 g/mol Addition of the C5H9O3 moiety (mass of the acyl group).
Hydrogen Bond Acceptors NN + 3The two ether oxygens and the carbonyl oxygen of the added group can act as hydrogen bond acceptors.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound and must be handled with appropriate safety precautions.[8][9]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.[8]

  • Reactivity: Reacts exothermically with water, alcohols, and amines. Avoid contact with strong bases and oxidizing agents.[8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile reagent for the chemical modification of poorly soluble molecules. Through straightforward acylation reactions with amine and hydroxyl functionalities, the introduction of the hydrophilic 2-(2-methoxyethoxy)acetyl group can substantially improve aqueous solubility, a critical parameter in drug discovery and development. The protocols and principles outlined in this application note provide a solid foundation for researchers to employ this strategy to overcome solubility challenges and unlock the full potential of their compounds. Careful planning of the synthetic route and adherence to safety protocols are essential for successful implementation.

References

  • Zhou, Q., Zhang, L., Okamura, H., Minoda, M., & Miyamoto, T. (2001). Synthesis and properties of O-2-[2-(2-methoxyethoxy)ethoxy]acetyl cellulose. Journal of Polymer Science Part A: Polymer Chemistry, 39(3), 376-382. Retrieved from [Link]

  • Google Patents. (n.d.). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert Opinion on Drug Discovery, 13(10), 895-909.
  • Google Patents. (n.d.). WO2005004917A2 - Pharmaceutical composition for solubility enhancement of hydrophobic drugs.
  • Google Patents. (n.d.). WO2009091622A1 - Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol.
  • Al-Azzam, W., & Al-Awaida, W. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 535-582.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients through Hydrotropy: A Case of Local Anesthetics. Molecules, 30(13), 2845.
  • Veronese, F. M., & Pasut, G. (2005). The impact of PEGylation on biological therapies. BioDrugs, 19(6), 349-360.
  • ResearchGate. (n.d.). Prodrugs for improved aqueous solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2023). PEGylated therapeutics in the clinic. Medicinal Research Reviews, 43(5), 1541-1579.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Drug Development & Delivery. (2020). PEGylation - Three Decades of Product Approvals & Technology Development. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 16024-55-8 | this compound. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Standardization of 2-(2-Methoxyethoxy)acetyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical standardization of 2-(2-Methoxyethoxy)acetyl chloride and its derivatives. These compounds are versatile reagents and key building blocks in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs).[1] Given the inherent reactivity of the acyl chloride functional group, rigorous analytical control is paramount to ensure the quality, safety, and efficacy of downstream products. This document outlines methodologies for identity confirmation, purity assessment, and impurity profiling, leveraging techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices, in alignment with international regulatory standards.

Introduction: The Challenge of Analyzing Reactive Intermediates

This compound is a bifunctional molecule featuring a highly reactive acyl chloride group and a hydrophilic methoxyethoxy chain. This unique structure makes it a valuable synthon for modifying lead compounds to enhance solubility and other pharmacokinetic properties.[1] However, the high reactivity, particularly the susceptibility to hydrolysis, presents significant analytical challenges.[2][3] Improper handling or storage can lead to the formation of the corresponding carboxylic acid, 2-(2-methoxyethoxy)acetic acid, and other degradation products. Therefore, robust analytical methods are crucial for ensuring the integrity of the starting material and for controlling impurities in subsequent manufacturing processes.

The control of impurities is a critical aspect of pharmaceutical development, governed by stringent international guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6] The ICH Q3A and Q3B guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[4][5] Adherence to these standards is mandatory for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8] This guide provides the analytical framework to meet and exceed these requirements.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its correct handling and analysis.

PropertyValueSource
Molecular Formula C₅H₉ClO₃[9]
Molecular Weight 152.57 g/mol [9][10]
CAS Number 16024-55-8[9][10]
Appearance Colorless liquid[11]
Key IR Absorption ~1810 cm⁻¹ (C=O stretch, acid chloride)[11]
Reactivity Highly reactive with nucleophiles (e.g., water, alcohols, amines).[2][12][13][2][12][13]

Handling and Storage: Due to its moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in tightly sealed containers in a cool, dry place. All glassware and solvents must be scrupulously dried before use to prevent degradation. It is advisable to work with smaller, working quantities to protect the integrity of the main stock.

Analytical Methodologies and Protocols

The analytical strategy for this compound and its derivatives must be multi-pronged to address identity, purity, and potential impurities. The selection of a specific method will depend on the analyte and the analytical objective.

Logical Flow for Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.

MethodSelection start Define Analytical Goal identity Identity Confirmation start->identity purity Purity Assay & Impurity Quantification start->purity nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr Primary Method (Structural Elucidation) ftir FTIR Spectroscopy identity->ftir Secondary Method (Functional Group ID) volatile_impurities Volatile / Semi-Volatile Impurities purity->volatile_impurities non_volatile_impurities Non-Volatile Impurities / Degradants purity->non_volatile_impurities gcms GC-MS (Derivatization) volatile_impurities->gcms hplc HPLC-UV/MS (Derivatization) non_volatile_impurities->hplc

Caption: Decision tree for analytical method selection.

Identity Confirmation: NMR and FTIR Spectroscopy

Structural confirmation is the foundational step in qualifying an analytical standard.

A. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.

  • Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular structure. This is essential for confirming the identity of the target molecule and distinguishing it from potential isomers or related impurities.

  • Protocol: NMR Analysis

    • Sample Preparation: In a glove box or under an inert atmosphere, carefully add ~5-10 mg of the sample to a dry NMR tube. Using a dry syringe, add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard like tetramethylsilane (TMS).[14]

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

    • Data Analysis: Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values with the expected structure.

  • Expected ¹H NMR Spectral Data (CDCl₃):

    • δ ~4.56 ppm (s, 2H, -C(=O)CH₂O-)

    • δ ~3.4-3.9 ppm (m, 4H, -OCH₂CH₂O-)

    • δ ~3.40 ppm (s, 3H, -OCH₃) (Note: These are reference values and may vary slightly based on experimental conditions.[11])

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.

  • Causality: The acyl chloride carbonyl (C=O) group has a characteristic, strong absorption at a high wavenumber, making it easily identifiable and distinguishing it from the corresponding carboxylic acid or ester.

  • Protocol: FTIR Analysis

    • Sample Preparation: For a liquid sample, a thin film can be prepared between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates. This must be done quickly in a low-humidity environment.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption peak for the acyl chloride C=O stretch around 1810 cm⁻¹.[11]

Purity and Impurity Profiling: Chromatographic Methods

Due to the high reactivity of acyl chlorides, direct analysis by standard chromatographic methods is often challenging. Therefore, derivatization is a key strategy to convert the analyte into a more stable and detectable form.[1][15][16][17]

DerivatizationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample (Inert Atmosphere) dissolve Dissolve in Dry Aprotic Solvent sample->dissolve derivatize Add Derivatizing Agent (e.g., Anhydrous Alcohol or Amine) dissolve->derivatize react React under Controlled Conditions derivatize->react quench Quench Reaction (If Necessary) react->quench inject Inject Derivatized Sample quench->inject separation Chromatographic Separation (GC or HPLC) inject->separation detection Detection (MS, FID, or UV) separation->detection integrate Peak Integration detection->integrate quantify Quantification vs. Reference Standard integrate->quantify report Generate Report (Purity, Impurity Profile) quantify->report

Caption: General workflow for purity analysis via derivatization.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. The high reactivity of the acyl chloride necessitates derivatization, typically by converting it to a stable ester.

  • Causality: Esterification with a simple alcohol (e.g., anhydrous methanol or ethanol) converts the highly reactive, non-volatile acyl chloride into a more volatile and thermally stable ester that is amenable to GC analysis.[18] The mass spectrometer provides definitive identification of the derivative and any impurities based on their mass fragmentation patterns.

  • Protocol: GC-MS Analysis via Methanol Derivatization

    • Standard Preparation: Prepare a stock solution of a reference standard of the resulting ester (e.g., methyl 2-(2-methoxyethoxy)acetate) in a suitable solvent like dichloromethane. Create a series of dilutions for a calibration curve.

    • Sample Derivatization: In a sealed vial under an inert atmosphere, accurately weigh approximately 10 mg of the this compound sample. Add 1.0 mL of anhydrous dichloromethane followed by 0.5 mL of anhydrous methanol. The reaction is often exothermic.[16] Allow the reaction to proceed at room temperature for 30 minutes.

    • GC-MS Conditions:

      • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

    • Data Analysis: Quantify the methyl 2-(2-methoxyethoxy)acetate peak area against the calibration curve to determine the purity of the original acyl chloride. Identify impurity peaks by comparing their mass spectra to libraries (e.g., NIST) and known potential byproducts (e.g., derivatives of residual starting materials like 2-methoxyethoxyacetic acid).

B. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile impurities and degradation products, particularly the primary hydrolytic degradant, 2-(2-methoxyethoxy)acetic acid.

  • Causality: Direct analysis of the acyl chloride is difficult due to its reaction with common protic mobile phases. Derivatization with a UV-active amine or hydrazine, such as 2-nitrophenylhydrazine, creates a stable derivative with strong chromophores, enabling highly sensitive detection by UV-Vis detectors at trace levels.[15]

  • Protocol: HPLC-UV Analysis via 2-Nitrophenylhydrazine Derivatization

    • Standard Preparation: Prepare a calibrated stock solution of the pre-synthesized 2-(2-methoxyethoxy)acetyl-2-nitrophenylhydrazide derivative in acetonitrile.

    • Sample Derivatization: In a sealed vial, dissolve ~5 mg of the acyl chloride sample in 1 mL of dry acetonitrile. Add a stoichiometric excess of 2-nitrophenylhydrazine solution (e.g., 100 µg/mL in acetonitrile). Allow the reaction to complete at room temperature for 30 minutes.[15]

    • HPLC-UV Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV at 395 nm.[15]

    • Data Analysis: Calculate the purity based on the peak area percentage of the main derivative peak relative to all other peaks. Quantify specific impurities by using their respective reference standards, if available.

Method Validation

All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[7][19][20] Validation is performed according to ICH Q2(R1) guidelines and typically assesses the following parameters:[7]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[7]Peak purity analysis (e.g., via DAD or MS) should show no co-eluting peaks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[7]Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value.[7]98.0% - 102.0% recovery of spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]Typically 80% to 120% of the test concentration for an assay.

Conclusion

The analytical standardization of this compound and its derivatives requires a carefully considered approach that accounts for the high reactivity of the acyl chloride functional group. A combination of spectroscopic (NMR, FTIR) and chromatographic (GC-MS, HPLC) techniques, often involving a crucial derivatization step, provides a robust framework for identity confirmation, purity assessment, and impurity profiling. The protocols outlined in this guide are built upon established scientific principles and are designed to generate reliable and reproducible data that meet the stringent requirements of the pharmaceutical and chemical industries. Proper validation of these methods is a mandatory final step to ensure full compliance with global regulatory standards.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • GXP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development.
  • BenchChem. (2025). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • BenchChem. (n.d.). This compound | Acylation Reagent.
  • BenchChem. (n.d.). A Comparative Analysis of 2-(2-Methoxyethoxy)ethyl Chloride Derivatives: An NMR and Mass Spectrometry Guide.
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Analytics Insight. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxyethoxyacetyl chloride.
  • PubChem. (n.d.). This compound.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • ResearchGate. (n.d.). Stability of acyl halides in various water media.
  • Alfa Chemistry. (n.d.). (2-Methoxyethoxy)acetyl chloride.
  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives.
  • OSTI.GOV. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS.
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. (n.d.).
  • YouTube. (2023). Preparations and Reactions of Acyl Chlorides.
  • PubMed. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Primary and Secondary Amines Following Pre-Column Derivatization with 2-(2-Methoxyethoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the derivatization and subsequent HPLC analysis of compounds containing primary and secondary amine functionalities using 2-(2-Methoxyethoxy)acetyl chloride as a pre-column derivatization reagent. Many amine-containing compounds, such as certain pharmaceuticals, metabolites, and environmental contaminants, lack a native chromophore, rendering their detection by UV-Vis spectrophotometry insensitive. Acylation with this compound converts these amines into stable amide derivatives. This derivatization serves a dual purpose: it introduces a carbonyl group that can be detected by UV, and it increases the hydrophobicity of polar analytes, leading to improved retention and separation on reverse-phase HPLC columns.[1][2] The methodologies provided herein are designed for researchers, quality control analysts, and drug development professionals seeking a robust and reliable approach for the quantification of amine-containing analytes.

Introduction: The Rationale for Derivatization

The quantitative analysis of aliphatic amines by reverse-phase HPLC often presents significant challenges. Their high polarity leads to poor retention on common nonpolar stationary phases like C18, often causing them to elute near the solvent front with poor resolution.[3][4] Furthermore, their lack of significant UV absorbance necessitates the use of less universal detectors.

Pre-column derivatization is a powerful strategy to overcome these limitations.[5] The process involves a chemical reaction that modifies the analyte to produce a derivative with more favorable analytical properties.[2] this compound is an effective acylating reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride.[6][7][8] This reaction is rapid and results in the formation of a stable amide bond, as depicted in Figure 1.

The primary advantages of this derivatization strategy are:

  • Enhanced UV Detection: The resulting amide derivative incorporates a carbonyl group, which, while not a strong chromophore, allows for UV detection at low wavelengths (~210-220 nm).

  • Improved Chromatography: The addition of the 2-(2-methoxyethoxy)acetyl group increases the molecular weight and hydrophobicity of the analyte.[2] This modification enhances retention on reverse-phase columns, moving the analyte away from the void volume and enabling better separation from polar interferences.

  • Increased Solubility: The ether linkages in the reagent backbone can help improve the solubility of the derivative in common HPLC mobile phases.

This guide provides a comprehensive, step-by-step protocol for sample derivatization, a validated HPLC-UV method for analysis, and a framework for method validation according to the International Council for Harmonisation (ICH) guidelines.[9]

Experimental Protocols

Derivatization Protocol

This protocol is a general guideline and should be optimized for each specific analyte.

Materials:

  • Analyte stock solution (e.g., 1 mg/mL in acetonitrile or water)

  • This compound

  • Aprotic solvent (e.g., Acetonitrile, HPLC grade)

  • Base: Triethylamine (TEA) or 0.5 M Borate Buffer (pH 9.0)

  • Quenching solution: 1% (v/v) Formic Acid in water

  • Reaction vials (e.g., 1.5 mL amber glass vials with PTFE-lined caps)

Procedure:

  • Sample Preparation: Pipette 100 µL of the sample or standard solution into a reaction vial.

  • pH Adjustment: Add 100 µL of 0.5 M Borate Buffer (pH 9.0) OR 10 µL of TEA to the vial. Vortex briefly to mix. The basic conditions are necessary to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[1][10]

  • Reagent Addition: Prepare a fresh solution of this compound in acetonitrile (e.g., 10 mg/mL). Add 50 µL of this solution to the reaction vial. Note: Acyl chlorides are moisture-sensitive; prepare this solution immediately before use.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Incubate the mixture at 50°C for 30 minutes in a heating block. Reaction conditions such as time, temperature, and reagent concentration should be optimized for the specific analyte to ensure complete derivatization.[11][12]

  • Reaction Quenching: After incubation, cool the vial to room temperature. Add 200 µL of the quenching solution (1% formic acid) to the vial. This step neutralizes the excess base and hydrolyzes any remaining this compound, preventing it from reacting with the mobile phase or causing column degradation.

  • Final Preparation: Vortex the vial for 10 seconds. The sample is now ready for HPLC analysis. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an HPLC vial.

HPLC Method Protocol

The following HPLC conditions are a robust starting point for the analysis of amines derivatized with this compound.

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD)
Column Reverse-Phase C18, 2.1 mm x 100 mm, 1.8 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2 for a typical gradient profile.
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detection UV at 215 nm

Table 2: Representative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Workflow Visualization

The overall analytical process, from sample preparation to data analysis, is outlined in the following workflow diagram.

Derivatization_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard (Containing Amine) Add_Base Add Base (TEA or Borate Buffer) Sample->Add_Base Add_Reagent Add Derivatization Reagent (this compound) Add_Base->Add_Reagent Incubate Incubate (e.g., 50°C, 30 min) Add_Reagent->Incubate Quench Quench Reaction (e.g., Formic Acid) Incubate->Quench Inject Inject Sample onto C18 RP-HPLC Column Quench->Inject Transfer to HPLC Vial Separate Gradient Elution (ACN/Water) Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify Quantify Analyte in Unknown Samples Calibrate->Quantify

Caption: Workflow for Amine Analysis using Derivatization-HPLC.

Method Validation Framework

A developed analytical method must be validated to ensure it is suitable for its intended purpose.[12] The validation should be performed in accordance with ICH Q2(R1) guidelines and assess the parameters summarized in Table 3.

Table 3: Key Method Validation Parameters

ParameterDescription & Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). The chromatogram of a blank sample should show no interfering peaks at the retention time of the derivatized analyte.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be analyzed. The correlation coefficient (r²) should typically be ≥ 0.99.
Accuracy The closeness of test results to the true value. Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should typically be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability (Intra-day): Analysis of replicate samples on the same day. - Intermediate Precision (Inter-day): Analysis on different days by different analysts. The Relative Standard Deviation (%RSD) should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase).

Conclusion

The use of this compound as a pre-column derivatization reagent offers a practical and effective solution for the HPLC-UV analysis of primary and secondary amines. The described protocols for derivatization and chromatographic separation provide a solid foundation for developing robust and sensitive quantitative methods. This approach successfully addresses common challenges such as poor retention and low detectability, making it a valuable tool for pharmaceutical analysis, metabolic studies, and quality control applications. Proper method optimization and validation are critical to ensure the generation of accurate and reliable data.

References

  • Oxford Academic. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Key Considerations Exist for PMP Pre-column Derivatization of Monosaccharides and HPLC Analysis? Is Validation Needed?. Retrieved from [Link]

  • Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Retrieved from [Link]

  • Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • StudyMind. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

  • Chromatography Online. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • ResearchGate. (2015). Why is it necessary to quench the reaction in pre-column amino acid derivatization with OPA in HPLC. Quenching?. Retrieved from [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PubMed. (2019). Strategies for UHPLC-MS/MS-Based Analysis of Different Classes of Acyl Chain Oxidation Products Resulting From Thermo-Oxidation of Sitostanyl Oleate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Managing 2-(2-Methoxyethoxy)acetyl chloride Reactivity and Preventing Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Best Practices and Troubleshooting for Reactions Involving 2-(2-Methoxyethoxy)acetyl chloride

Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable advice for the successful use of this compound in your research. As a versatile reagent for introducing hydrophilic moieties, its high reactivity is both a benefit and a challenge.[1] The primary obstacle to its effective use is its extreme sensitivity to moisture, leading to rapid hydrolysis. This document provides a structured approach to understanding, preventing, and troubleshooting this critical side reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: Why is this compound so susceptible to hydrolysis?

A: The high susceptibility to hydrolysis is due to the powerful electrophilicity of the carbonyl carbon. This is a result of two main factors:

  • Inductive Effect: The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine. Both atoms pull electron density away from the carbon, creating a significant partial positive charge (δ+).[2]

  • Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, meaning it is very stable on its own after departing the molecule.

This combination makes the carbonyl carbon an irresistible target for nucleophiles, with water being a common and potent one. The reaction is a classic nucleophilic acyl substitution where water attacks the carbonyl carbon, forming a tetrahedral intermediate that quickly collapses to expel the chloride ion, resulting in the formation of the inactive 2-(2-Methoxyethoxy)acetic acid and hydrochloric acid (HCl).[1][3]

Q2: What are the immediate signs of hydrolysis in my reaction?

A: Several indicators can signal that hydrolysis is occurring or has already occurred:

  • Fuming upon exposure to air: The reagent will react with atmospheric moisture to produce microscopic droplets of hydrochloric acid, which appear as white fumes.[4]

  • Immediate cloudiness or precipitation: If your reaction mixture contains a tertiary amine base (e.g., triethylamine), the HCl byproduct of hydrolysis will instantly react with it to form the corresponding ammonium chloride salt, which is often insoluble in common organic solvents like dichloromethane, appearing as a white precipitate.

  • Lowered pH: If you were to (carefully) measure the pH of an aqueous workup, it would be highly acidic due to the generation of HCl.[4]

  • Low Yield: The most common consequence is a significantly reduced yield of your desired product, as the starting material is consumed by the reaction with water.[4][5]

Q3: Can I use a bottle of this compound that has been opened previously?

A: This is strongly discouraged unless it was opened and stored under a rigorously maintained inert atmosphere (e.g., in a glovebox). Each time the bottle is opened in the ambient atmosphere, moisture will ingress and degrade the reagent. For best results and reproducibility, use a fresh, sealed bottle or a recently purchased one from a reputable supplier. If you must use a previously opened bottle, it is wise to test a small aliquot first or consider purification by distillation if you have the equipment and expertise.

Section 2: Troubleshooting Guide: A Problem-Solution Approach

This section is formatted to help you diagnose and solve specific issues encountered during your experiments.

Problem: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material (the nucleophile) and a new, polar baseline spot.

  • Probable Cause: Your acyl chloride has likely been consumed by hydrolysis. The polar baseline spot on the TLC is the resulting carboxylic acid, 2-(2-Methoxyethoxy)acetic acid.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Did you use a freshly opened bottle of anhydrous solvent or distill it from an appropriate drying agent (e.g., CaH₂ for dichloromethane)?[6] Standard "anhydrous" solvents from suppliers can still contain trace water.

    • Check Glassware: Was all glassware oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum immediately before use?[4][7] Let it cool to room temperature under a stream of inert gas (nitrogen or argon).

    • Assess Your Nucleophile: If your nucleophile (e.g., an amine or alcohol) is a salt (like a hydrochloride salt), it must be neutralized and dried thoroughly before the reaction. The presence of water of hydration in the starting material is a common source of failure.

    • Inert Atmosphere Technique: Ensure a positive pressure of nitrogen or argon was maintained throughout the entire setup and reaction time. Use septa and syringe/cannula techniques for all liquid transfers.[4]

Problem: A white precipitate formed immediately after I added the acyl chloride to my reaction mixture containing triethylamine (TEA) or DIPEA.

  • Probable Cause: This is a strong indicator of water contamination. The acyl chloride hydrolyzed to form HCl, which then reacted with your amine base to form the insoluble ammonium salt.

  • Troubleshooting Steps:

    • Re-evaluate All Reagents: The source of water could be your solvent, your nucleophile, or even the amine base itself. Bases like triethylamine are hygroscopic and should be distilled from a drying agent like calcium hydride if not purchased as anhydrous grade and handled under inert gas.

    • Order of Addition: A standard procedure involves dissolving the nucleophile (e.g., amine) and the base (e.g., TEA) in the anhydrous solvent and cooling the mixture in an ice bath (0°C). The acyl chloride, dissolved in a small amount of anhydrous solvent, is then added dropwise via syringe.[4][6] This slow addition into a cold solution helps manage the exothermic reaction and minimizes side reactions.

Problem: My reaction is sluggish or stalls completely, even under anhydrous conditions.

  • Probable Cause: Steric hindrance or insufficient nucleophilicity/basicity.

  • Troubleshooting Steps:

    • Evaluate Steric Hindrance: The 2-(2-methoxyethoxy) side chain, while flexible, can present more steric bulk than a simple acetyl group.[1] If your nucleophile is also bulky, the reaction rate may be significantly reduced. Consider increasing the reaction temperature or allowing for a longer reaction time.

    • Choice of Base: The base not only scavenges the HCl byproduct but can also influence the nucleophilicity of your starting material. For hindered or weakly nucleophilic amines/alcohols, a stronger, non-nucleophilic base might be required.[8][9] Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.

Section 3: Validated Protocols & Best Practices

Protocol 3.1: Rigorous Drying of Solvents and Glassware
  • Glassware: Place all glassware (flasks, stir bars, dropping funnels, etc.) in an oven at >120°C for a minimum of 4 hours, ideally overnight. Assemble the glassware hot and allow it to cool under a positive pressure of dry nitrogen or argon.

  • Solvents: For reactions highly sensitive to moisture, use solvents from a dedicated solvent purification system (SPS). Alternatively, distill the solvent from an appropriate drying agent under an inert atmosphere (e.g., Dichloromethane from CaH₂, THF from Na/benzophenone). Store the distilled solvent over activated molecular sieves (3Å or 4Å) under nitrogen.[1]

Protocol 3.2: General Protocol for Acylation of an Amine
  • Setup: Assemble your oven-dried reaction flask, equipped with a magnetic stir bar and a rubber septum, under a positive pressure of nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous dichloromethane (DCM). If the reaction is known to be slow, add DMAP (0.1 equivalents).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry flask under nitrogen, dissolve this compound (1.1 equivalents) in a small volume of anhydrous DCM. Using a dry syringe, add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Once complete, cool the reaction again to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride and neutralize the HCl salt of the base.

  • Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl (to remove excess base), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Section 4: Reference Data

Table 1: Comparison of Common Bases for Acylation

BasepKa of Conjugate AcidStructureKey Characteristics
Triethylamine (TEA)~10.7Et₃NStandard HCl scavenger; can be nucleophilic in some cases.
Diisopropylethylamine (DIPEA)~10.8(i-Pr)₂NEtSterically hindered and non-nucleophilic; excellent choice for preventing side reactions.[8][9]
Pyridine~5.2C₅H₅NLess basic; can act as a nucleophilic catalyst.
4-(Dimethylamino)pyridine (DMAP)~9.7Me₂N-C₅H₄NHighly effective nucleophilic catalyst used in catalytic amounts alongside a stoichiometric base like TEA or DIPEA.[10]

Section 5: Visual Guides

Diagram 1: Desired Reaction vs. Competing Hydrolysis Pathway

G cluster_0 Desired Acylation Pathway cluster_1 Undesired Hydrolysis Pathway reagents1 R-NH₂ (Nucleophile) + 2-(2-MeOEtO)Ac-Cl product Desired Amide Product + [Base-H]⁺Cl⁻ reagents1->product Reaction base1 Base (e.g., DIPEA) base1->product Scavenges HCl reagents2 H₂O (Contaminant) + 2-(2-MeOEtO)Ac-Cl byproduct Inactive Carboxylic Acid + HCl reagents2->byproduct Hydrolysis salt [Base-H]⁺Cl⁻ (Precipitate) byproduct->salt + Base start 2-(2-Methoxyethoxy)acetyl chloride Added to Reaction start->reagents1 Anhydrous Conditions start->reagents2 Moisture Present

Caption: The critical choice: reaction proceeds to the desired product under anhydrous conditions or is diverted to hydrolysis by moisture.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Acylated Product q1 Was a white precipitate observed immediately? start->q1 res1 Severe Water Contamination. Review Protocol 3.1. Check all reagents for water. q1->res1 Yes q2 Did TLC show unreacted starting material? q1->q2 No a1_yes YES a1_no NO res2 Probable Hydrolysis. Ensure rigorous anhydrous technique. Use fresh reagent/solvents. q2->res2 Yes q3 Are reagents sterically hindered? q2->q3 No a2_yes YES a2_no NO res3 Increase reaction temp/time. Consider adding catalytic DMAP. q3->res3 Yes res4 Re-evaluate reaction stoichiometry and purity of starting materials. q3->res4 No a3_yes YES a3_no NO

Caption: A decision tree for systematically diagnosing the cause of low reaction yields.

References

  • PubChem. This compound | C5H9ClO3. [Link]

  • ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Grokipedia. Non-nucleophilic base. [Link]

  • Wikipedia. Non-nucleophilic base. [Link]

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. [Link]

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Technical Support Center: Purification of 2-(2-Methoxyethoxy)acetyl Chloride Acylated Products

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges associated with the purification of products acylated with 2-(2-methoxyethoxy)acetyl chloride. The presence of the flexible ether chain in this reagent imparts distinct polarity and solubility characteristics to the resulting products, often complicating standard purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

The primary impurities typically encountered after acylation with this compound are:

  • Unreacted Starting Material: The amine or alcohol that was intended for acylation.

  • Hydrolysis Product: 2-(2-Methoxyethoxy)acetic acid, formed if the acyl chloride reacts with trace moisture.[1] This is a highly polar and common impurity.

  • Excess Reagent: Unreacted this compound.

  • Catalyst Residues: Remnants of any Lewis acid or base catalysts used in the reaction.[2]

Q2: My acylated product seems to have high water solubility. How does this affect my aqueous workup?

The 2-(2-methoxyethoxy)acetyl moiety significantly increases the polarity and potential water solubility of the target molecule. This can lead to the loss of product into the aqueous layer during standard liquid-liquid extractions. It is crucial to minimize the volume of aqueous washes and to back-extract the aqueous layers with an organic solvent to recover any dissolved product.[3]

Q3: How can I effectively remove the 2-(2-methoxyethoxy)acetic acid byproduct?

This acidic impurity is a frequent challenge. The most effective method for its removal is a mild basic wash during the aqueous workup.[4] A saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient to convert the carboxylic acid into its water-soluble sodium salt, which is then extracted into the aqueous phase.[5] It is critical to use a weak base like NaHCO₃, as stronger bases like sodium hydroxide (NaOH) could potentially hydrolyze the desired ester or amide product.[4]

Q4: My product is streaking badly on a standard silica gel TLC plate. What does this mean?

Streaking or tailing on silica gel is a common issue for compounds containing the 2-(2-methoxyethoxy)acetyl group.[6] The ether linkages can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor chromatographic performance.[7] This often necessitates modification of the mobile phase or the use of an alternative stationary phase.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the purification of 2-(2-methoxyethoxy)acetylated compounds.

Issue 1: Persistent Emulsion During Aqueous Workup

Symptoms: After adding the aqueous wash solution (e.g., water, brine, or NaHCO₃ solution) to the organic layer and shaking, a thick, milky, or opaque layer forms between the organic and aqueous phases, and the layers fail to separate cleanly.

Root Cause Analysis: The 2-(2-methoxyethoxy)acetyl group has surfactant-like properties. The molecule possesses both a polar, hydrophilic ether chain and a less polar organic scaffold. These molecules can aggregate at the interface between the organic and aqueous layers, reducing interfacial tension and stabilizing the mixture as an emulsion.[8][9]

Solutions & Protocols:

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for breaking emulsions.

Detailed Protocol: Salting Out to Break an Emulsion [9][10][11]

  • Transfer the reaction mixture into a separatory funnel.

  • Add a volume of saturated aqueous sodium chloride (brine) solution equal to approximately 20-25% of the total volume of the emulsion.

  • Stopper the funnel and, while holding it securely, gently invert it several times. Avoid vigorous shaking , which can worsen the emulsion.[9]

  • Place the funnel back on a ring stand and allow it to sit undisturbed for 10-30 minutes.

  • The increased ionic strength of the aqueous layer should decrease the solubility of the organic components, helping to force a clean separation.[12]

  • Once separated, drain the lower aqueous layer and then collect the desired organic layer.

Issue 2: Product Streaking and Poor Separation in Silica Gel Chromatography

Symptoms: During purification by flash column chromatography on silica gel, the desired product elutes over a large number of fractions, and TLC analysis shows significant tailing or streaking of the product spot.

Root Cause Analysis: The multiple ether oxygen atoms in the 2-(2-methoxyethoxy)acetyl moiety are Lewis basic and can form strong hydrogen bonds with the acidic silanol groups on the surface of standard silica gel.[7] This strong interaction leads to a slow, non-ideal elution process, resulting in broad peaks and poor separation from impurities. This issue is common with polar, nitrogen-containing, or polyether compounds.[6][13]

Solutions & Protocols:

Table 1: Comparison of Chromatographic Strategies

StrategyPrincipleBest ForConsiderations
Mobile Phase Modification Neutralize acidic silanol groups on silica.Basic or amine-containing products.May need to remove the basic additive (e.g., TEA) later.
Alternative Stationary Phase Use a less acidic or non-polar support.Compounds that are unstable on silica or show extreme tailing.May require developing a new solvent system from scratch.[7][14]
Reversed-Phase Chromatography Separation based on hydrophobicity on a non-polar stationary phase (e.g., C18).Highly polar compounds that have poor retention on normal phase.Requires polar mobile phases (e.g., water/acetonitrile or water/methanol); removing water can be energy-intensive.[15]

Detailed Protocol: Mobile Phase Modification with Triethylamine (TEA) [7]

  • TLC Optimization: First, determine an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your product an Rf value of ~0.2-0.3 on a standard silica TLC plate.

  • Prepare Modified Eluent: To your chosen bulk solvent system, add a small amount of triethylamine (TEA). A typical starting concentration is 0.5-1% by volume.

  • Run a Comparative TLC: Spot your crude mixture on a TLC plate and elute with the new TEA-containing solvent system. You should observe a more compact spot with a slightly higher Rf value and significantly reduced tailing.

  • Column Preparation: Pack your chromatography column with silica gel using the initial, non-modified solvent system.

  • Equilibration: Before loading your sample, flush the packed column with 2-3 column volumes of the TEA-containing eluent. This deactivates the silica surface.[16]

  • Sample Loading and Elution: Dissolve your crude product in a minimal amount of the TEA-containing eluent and load it onto the column. Proceed with the chromatography as usual, using the modified eluent.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for chromatography.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • ResearchGate. (2024). Are there alternatives for silica for column chromatography?. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Applied Molecules. (n.d.). Emulsion Breaking: Chemical Formulation Strategies That Work. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

  • Reddit. (2017). Alternatives to silica gel or alternative method of purification?. r/chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethylene glycol, cyclic sulfate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Forum. (2008). Please give suggestion: high polar impurity purification. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Shodex. (n.d.). Ethylene glycol, EG. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • National Library of Medicine. (1980). Ethylene glycol analysis by gas chromatography. Journal of Analytical Toxicology. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN109415289A - The method for producing 2- methoxyacetic acid.
  • AZoM. (2022, September 15). Detecting Ethylene Glycol and Diethylene Glycol Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • OSTI.GOV. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • Aurora Analytics. (n.d.). 2-(2-Methoxyethoxy) Acetic Acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methoxyethoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the BenchChem Application Science Team

Welcome to the technical support guide for 2-(2-Methoxyethoxy)acetyl chloride (CAS No. 16024-55-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile acylating agent. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the fundamental chemistry governing your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, application, and properties of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a specialized acylating reagent used in organic synthesis.[1] Its primary function is to introduce the 2-(2-methoxyethoxy)acetyl moiety onto nucleophilic functional groups such as amines, alcohols, and thiols.[1]

Key applications include:

  • Synthesis of Pharmaceutical Intermediates: It serves as a building block for modifying lead compounds to improve efficacy, selectivity, or pharmacokinetic profiles.[1]

  • Derivatization for Analysis: The introduced group can enhance the solubility and detection properties of target molecules, facilitating easier analysis by methods like liquid chromatography.[1]

  • Protecting Group Chemistry: The 2-(2-methoxyethoxy)acetyl group can be used to temporarily protect reactive amines and alcohols during multi-step syntheses.[1]

  • Advanced Materials Science: It is used as a synthon for creating functionalized ionic liquids.[1]

Q2: How must I handle and store this reagent to ensure its integrity?

A2: Proper handling and storage are critical due to the reagent's reactivity. This compound is highly sensitive to moisture and will readily hydrolyze.[2][3] It is also corrosive and causes severe skin burns and eye damage.[4][5]

Storage & Handling Protocol:

  • Storage: Store the reagent in a tightly-closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][6] The recommended storage temperature is typically 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Handling: Always handle the reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Use dry glassware and syringes to prevent hydrolysis.[8]

  • Dispensing: For transferring the liquid, use a syringe or cannula under an inert atmosphere. Do not leave the container open to the air.

Q3: What are the typical starting conditions for an acylation reaction with an amine?

A3: The reaction of this compound with a primary or secondary amine is a classic nucleophilic acyl substitution that yields a stable N-substituted amide.[1][9] The reaction is generally rapid and exothermic.

A typical setup involves:

  • Stoichiometry: At least two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrochloric acid (HCl) byproduct, forming an ammonium salt.[9][10] Alternatively, one equivalent of the amine can be used with at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[11][12]

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[1][12]

  • Temperature: The reaction is typically started at a low temperature (e.g., 0°C) by adding the acyl chloride dropwise to a solution of the amine and base.[11] After the addition is complete, the reaction is often allowed to warm to room temperature.[11]

Q4: What are the most common side reactions and how can they be minimized?

A4: The most prevalent side reaction is the hydrolysis of the acyl chloride back to its corresponding carboxylic acid, 2-methoxyethoxyacetic acid.[2][8] This occurs in the presence of even trace amounts of water and will quench the reagent, reducing your yield.

Minimization Strategies:

  • Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure all starting materials are dry.[13] Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[14]

  • Substrate Reactivity: With poly-functionalized substrates, competitive acylation can occur. If your substrate has multiple nucleophilic sites (e.g., an amino alcohol), you may need to employ a protecting group strategy to achieve selectivity.[1]

Part 2: Troubleshooting and Optimization Guide

This guide provides a structured approach to resolving common issues encountered during reactions involving this compound.

Problem 1: Low or No Product Yield

A low yield is the most frequent issue. The underlying cause can often be traced back to reagent integrity or reaction setup.

Troubleshooting Workflow: Low Product Yield

start Low or No Yield Observed reagent_check Verify Reagent Integrity (Moisture Contamination?) start->reagent_check Step 1 conditions_check Review Reaction Conditions reagent_check->conditions_check Reagent OK reagent_sol Solution: - Use fresh/newly opened reagent. - Ensure anhydrous technique. reagent_check->reagent_sol Issue Found sterics_check Assess Steric Hindrance conditions_check->sterics_check Conditions OK conditions_sol Solution: - Increase reaction time/temperature. - Check base equivalency. - Use a catalyst (e.g., DMAP). conditions_check->conditions_sol Issue Found sterics_sol Solution: - Increase temperature significantly. - Use a less hindered base. - Extend reaction time (24-48h). sterics_check->sterics_sol Issue Found

Caption: Troubleshooting workflow for low reaction yield.

Cause 1a: Reagent Hydrolysis

  • Diagnosis: The acyl chloride has been compromised by moisture. This is likely if the bottle is old, has been opened multiple times without an inert gas blanket, or if anhydrous techniques were not strictly followed.

  • Solution: Use a fresh bottle of the reagent. If you suspect your existing stock, you can attempt to purify it by distillation, but this is often impractical for small quantities. The most reliable solution is to start with a high-purity, newly opened reagent.

Cause 1b: Insufficiently Reactive Nucleophile or Steric Hindrance

  • Diagnosis: Your nucleophile (amine, alcohol) may be electronically poor or sterically hindered, slowing the reaction rate significantly.[1] The flexible 2-(2-methoxyethoxy)ethyl chain is larger than a simple acetyl group and can face steric repulsion from bulky substrates.[1]

  • Solution:

    • Increase Temperature: After adding the acyl chloride at 0°C, allow the reaction to warm to room temperature and then gently heat to 40-50°C. Monitor progress by TLC.

    • Add a Catalyst: For sluggish reactions, especially with alcohols, a catalytic amount (1-5 mol%) of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.

    • Extend Reaction Time: Some reactions may require stirring for 12-24 hours to reach completion.

Problem 2: Complex Product Mixture or Significant Impurities

The formation of multiple products indicates side reactions or substrate-specific issues.

Cause 2a: Reaction with Solvent

  • Diagnosis: Certain "aprotic" solvents can compete in the reaction. For example, using N,N-Dimethylformamide (DMF) as a solvent can lead to the formation of a Vilsmeier-Haack type reagent, which can complicate the reaction pathway.[11]

  • Solution: Switch to a more inert solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

Cause 2b: Inadequate Base

  • Diagnosis: If an insufficient amount of base is used (less than 1 equivalent relative to the acyl chloride), the generated HCl will protonate the starting amine, rendering it non-nucleophilic. This results in a maximum theoretical yield of only 50%.[10]

  • Solution: Ensure at least one full equivalent of a scavenger base (like TEA) is used, or use two equivalents of the substrate amine. Using a slight excess of the base (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

Table 1: Recommended Bases and Solvents for Acylation

Nucleophile TypeRecommended BaseEquivalents of BaseRecommended Solvent(s)Notes
Primary/Secondary AmineTriethylamine (TEA) or Substrate Amine1.1-1.5 or 2.0-2.2DCM, THF, AcetonitrileReaction is typically fast at 0°C to RT.
Aromatic Amine (Aniline)Pyridine or TEA1.2-2.0DCM, TolueneMay require gentle heating. Pyridine can act as both base and nucleophilic catalyst.[11]
Primary/Secondary AlcoholTEA + cat. DMAP1.5DCM, THFOften requires a catalyst (DMAP) and may need heating to proceed at a reasonable rate.
PhenolPyridine or K₂CO₃1.5-2.0Acetonitrile, AcetoneGenerally requires heating.
Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: General Procedure for the Acylation of a Primary Amine

This protocol details the formation of an N-substituted amide using triethylamine as an acid scavenger.

Acylation Workflow Diagram

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. prep2 Cool solution to 0 °C in an ice bath. prep1->prep2 react1 Add this compound (1.1 eq) dropwise via syringe. prep2->react1 react2 Stir at 0 °C for 30 min, then warm to room temperature. react1->react2 react3 Monitor by TLC until amine is consumed. react2->react3 workup1 Quench with water or dilute aq. HCl. Separate organic layer. react3->workup1 workup2 Wash organic layer with aq. NaHCO₃ and brine. workup1->workup2 workup3 Dry (Na₂SO₄), filter, and concentrate. workup2->workup3 purify Purify crude product via flash column chromatography. workup3->purify

Caption: Step-by-step workflow for amine acylation.

Methodology:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution. Add triethylamine (1.2 equivalents).

  • Cooling: Cool the stirring solution to 0°C using an ice-water bath.

  • Addition: Slowly add this compound (1.1 equivalents) dropwise to the cooled solution via syringe over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (e.g., 1 M), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 2-Methoxyethoxyacetic acid

This is the standard laboratory preparation method for the title compound.[14]

Methodology:

  • Setup: To an oven-dried, two-neck round-bottom flask equipped with a stir bar and a reflux condenser (with a drying tube or nitrogen line at the top), add 2-methoxyethoxyacetic acid (1.0 equivalent).

  • Cooling: Cool the flask to 0°C in an ice bath under a nitrogen atmosphere.[14]

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) (approx. 3-5 equivalents) to the flask.[14] Gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.[14] The reaction can be gently heated (e.g., to 40°C) to ensure completion.

  • Isolation: Remove the excess, volatile thionyl chloride by rotary evaporation. To ensure all traces are removed, add a dry, non-reactive solvent like benzene or toluene and evaporate again.[14]

  • Product: The resulting colorless to pale yellow liquid is crude this compound, which is often used directly in subsequent reactions without further purification. A purity of >92% is typical with this method.[14]

References
  • PrepChem. (2023). Synthesis of 2-methoxyethoxyacetyl chloride. Retrieved from [Link]

  • B'Hymer, C., Butler, M., & Cheever, K. L. (2003). Urinary (2-Methoxyethoxy) Acetic Acid: An Effective Gas Chromatographic Test Method for Quantification. CDC Stacks. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2022). Acid chloride reaction with amine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why do we take two moles of amines in the reaction of amine with an acid chloride? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: 2-(2-Methoxyethoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(2-Methoxyethoxy)acetyl chloride (CAS 16024-55-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a specialized acylating agent, this compound is valued for its ability to introduce a hydrophilic and flexible methoxyethoxy moiety, which can enhance the solubility and pharmacokinetic properties of target molecules.[1] However, its high reactivity, particularly its sensitivity to moisture, presents specific challenges in handling, storage, and application.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. Our goal is to equip you with the knowledge to ensure the stability and optimal performance of this reagent, leading to successful and reproducible synthetic outcomes.

I. Troubleshooting Guide

This section addresses specific problems that users may encounter. Each problem is analyzed from a mechanistic perspective, followed by actionable troubleshooting steps.

Problem 1: Low or No Yield in Acylation Reactions

You've set up an acylation reaction with an amine or alcohol, but analysis (TLC, LC-MS, NMR) shows a low yield of the desired amide or ester product and a significant amount of unreacted starting material.

Potential Causes & Troubleshooting Steps:

  • Cause A: Reagent Degradation via Hydrolysis. The most common cause of failure is the degradation of the this compound due to exposure to moisture. Acyl chlorides react readily with water to form the corresponding carboxylic acid, which is significantly less reactive and will not participate in the desired acylation under standard conditions.[2][3] This hydrolysis also produces hydrochloric acid (HCl).[2][3]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Before use, carefully inspect the reagent. It should be a clear liquid. Any cloudiness or fuming upon opening the cap suggests hydrolysis has occurred.

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Solvents must be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[4] Use syringes and septa for all liquid transfers to prevent atmospheric moisture ingress.[4]

      • Inert Atmosphere is Crucial: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of an inert gas like nitrogen or argon.[1]

  • Cause B: Steric Hindrance. The 2-(2-methoxyethoxy)ethyl chain, while flexible, can present moderate steric bulk.[1] If your nucleophile (the amine or alcohol) is also sterically hindered, the reaction rate may be significantly reduced.[1]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric barriers. Monitor for potential side reactions or decomposition.

      • Extend Reaction Time: Allow the reaction to proceed for a longer duration. Monitor progress by TLC or LC-MS to determine the point of maximum conversion.

      • Consider a Catalyst: For hindered nucleophiles, the addition of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) in catalytic amounts can accelerate the reaction.

  • Cause C: Inadequate Base. Acylation reactions with acyl chlorides produce one equivalent of HCl.[1][2] If the nucleophile is an amine, this HCl will protonate the amine, rendering it non-nucleophilic. A non-nucleophilic base is required to scavenge this HCl.

    • Troubleshooting Steps:

      • Use a Suitable Base: Employ at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the generated HCl.

      • Check Base Quality: Ensure the base is anhydrous and pure. Impurities or water in the base can degrade the acyl chloride.

Problem 2: Formation of Unexpected Byproducts

Your reaction yields a mixture of products, with significant peaks in your analytical data that do not correspond to the starting materials or the desired product.

Potential Causes & Troubleshooting Steps:

  • Cause A: Hydrolysis Product. As discussed in Problem 1, the primary byproduct is often 2-(2-methoxyethoxy)acetic acid, formed from the reaction of the acyl chloride with trace water.[1]

    • Troubleshooting Steps: Follow the rigorous anhydrous techniques outlined in Problem 1, Cause A.

  • Cause B: Side Reactions with Solvents. Protic solvents like alcohols (methanol, ethanol) or even seemingly innocuous solvents containing water will react with the acyl chloride.[1] For example, using methanol as a solvent will produce methyl 2-(2-methoxyethoxy)acetate.[1]

    • Troubleshooting Steps:

      • Use Aprotic Solvents: Always use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).

      • Verify Solvent Purity: Ensure solvents are freshly distilled or from a recently opened anhydrous-grade bottle.

  • Cause C: Thermal Decomposition. While generally stable at ambient temperatures, prolonged heating at high temperatures can lead to decomposition, potentially generating HCl and other carbon-based fragments.[5]

    • Troubleshooting Steps: If heating is necessary, do so cautiously and for the minimum time required. Use an oil bath with a temperature controller for precise temperature management.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to maintaining the reagent's integrity.

  • Temperature: Store in a cool, dry place.[5] Some suppliers recommend refrigerated storage between 2-8°C.[6] However, if refrigerated, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces, which would lead to rapid hydrolysis.[1]

  • Atmosphere: The reagent is moisture-sensitive.[7][8] It should be stored under an inert atmosphere (nitrogen or argon). The container must be tightly sealed.[5][9]

  • Container: Store in the original manufacturer's container. If aliquoting is necessary, use clean, dry glass bottles with tight-fitting, corrosion-resistant caps (e.g., PTFE-lined).

ParameterRecommended ConditionRationale
Temperature Cool, dry place (or 2-8°C, with precautions)Minimizes decomposition and vapor pressure.[5]
Atmosphere Inert gas (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, original or dry glassPrevents moisture ingress and contamination.[5][9]
Incompatibilities Water, alcohols, strong bases, oxidizing agentsReacts violently or decomposes upon contact.[5][9][10]

Q2: I opened my bottle of this compound and saw white fumes. Is it still usable?

A2: The white fumes are likely hydrogen chloride (HCl) gas, which is formed when the acyl chloride reacts with moisture in the air.[11] This indicates that some degree of hydrolysis has occurred. While the remaining liquid may still contain active acyl chloride, its purity is compromised. For reactions sensitive to stoichiometry or those requiring high purity, it is strongly recommended to use a fresh, unopened bottle. Using a partially hydrolyzed reagent will lead to lower yields and the presence of the carboxylic acid impurity.

Q3: How can I confirm the purity of my this compound before use?

A3: While visual inspection is the first step, a more definitive check can be performed. A simple method is to carefully take a small aliquot, dissolve it in a dry, deuterated aprotic solvent (like CDCl₃), and run a quick ¹H NMR spectrum. The spectrum should be clean and match the known structure. The presence of a broad peak characteristic of a carboxylic acid proton would indicate hydrolysis. Another method is FT-IR spectroscopy, which can monitor the integrity of the carbonyl peak.[1]

Q4: What is the mechanism of degradation for this compound?

A4: The primary degradation pathway is hydrolysis, which is a nucleophilic acyl substitution reaction. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and a proton to form 2-(2-methoxyethoxy)acetic acid and hydrochloric acid.[2][3][12][13]

Caption: Hydrolysis of this compound.

Q5: What personal protective equipment (PPE) should I use when handling this chemical?

A5: this compound is corrosive and causes severe skin burns and eye damage.[8][14] It is also a respiratory irritant.[5] Therefore, appropriate PPE is mandatory.

  • Eye/Face Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit.[5]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably inside a chemical fume hood.[5][9]

III. Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine

This protocol provides a self-validating system for the use of this compound.

Workflow Diagram:

Acylation_Workflow prep 1. Preparation - Dry glassware & solvents - Inert atmosphere setup reagents 2. Reagent Setup - Dissolve amine & base in solvent - Cool to 0°C prep->reagents addition 3. Acyl Chloride Addition - Add dropwise via syringe reagents->addition reaction 4. Reaction - Stir at 0°C to RT - Monitor by TLC/LC-MS addition->reaction quench 5. Quenching - Add water or sat. NaHCO₃ reaction->quench workup 6. Workup & Purification - Extraction - Column chromatography quench->workup

Caption: Experimental workflow for a typical acylation reaction.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous aprotic solvent (e.g., DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add this compound (1.1 eq.) dropwise via a syringe over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

IV. References

  • AK Scientific, Inc. (n.d.). 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride Safety Data Sheet.

  • BenchChem (n.d.). This compound | Acylation Reagent.

  • BASF (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

  • Save My Exams (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

  • U.S. Chemical Storage (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions.

  • Chem-Matics (2021). Mechanism of hydrolysis of Acetyl Chloride || Organic chemistry. YouTube.

  • Sigma-Aldrich (2025). Safety Data Sheet.

  • Doc Brown's Chemistry (n.d.). Hydrolysis of acid/acyl chlorides with water.

  • ChemicalBook (n.d.). This compound CAS#: 16024-55-8.

  • Fisher Scientific (n.d.). Safety Data Sheet.

  • Leah4sci (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube.

  • ChemicalBook (2025). Methoxyacetyl chloride - Safety Data Sheet.

  • Sigma-Aldrich (2025). Safety Data Sheet.

  • Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Water.

  • Thermo Fisher Scientific (2010). Safety Data Sheet.

  • BenchChem (2025). Green Chemistry Paves the Way for Safer Pharmaceutical and Chemical Synthesis.

  • Merck Millipore (n.d.). Safety Data Sheet.

  • University of California, Riverside (n.d.). Chemical Storage Guidelines.

  • IndustrialSafetyCabinets.com (n.d.). Safe Storage of Acids.

  • Case Western Reserve University (n.d.). Chemical Compatibility and Storage.

  • PubChem (n.d.). This compound.

  • Krishna Solvechem Ltd. (n.d.). Methoxyacetyl Chloride MSDS.

  • Santa Cruz Biotechnology (n.d.). (2-Methoxyethoxy)acetyl chloride.

  • Santa Cruz Biotechnology (n.d.). [2-(2-Methoxyethoxy)-ethoxy]acetyl chloride.

  • Sigma-Aldrich (n.d.). This compound | 16024-55-8.

  • BenchChem (2025). Technical Support Center: Enamine Synthesis from 2-(2-Oxocyclohexyl)acetyl chloride.

  • CAMEO Chemicals (n.d.). ACETYL CHLORIDE.

  • ResearchGate (2019). What should I reconsider in my experiment for acyl chloride to be formed?.

  • PubMed (2003). (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent.

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Technical Support Center: Troubleshooting Low Yield in Acylation with 2-(2-Methoxyethoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for acylation reactions using 2-(2-Methoxyethoxy)acetyl chloride. This guide is designed to provide in-depth troubleshooting assistance to help you diagnose and resolve common issues leading to low product yield. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can build robust and reproducible protocols.

Troubleshooting Guide: Why is My Acylation Yield Low?

Low yield is the most common frustration in acylation reactions. The root cause typically falls into one of three categories: Reagent Integrity, Reaction Conditions, or Substrate-Specific Issues. This guide will walk you through a logical troubleshooting process to identify and solve the problem.

Logical Troubleshooting Workflow

The following workflow provides a step-by-step process for diagnosing the cause of low reaction yield.

TroubleshootingWorkflow Start Low Yield Observed CheckReagent Step 1: Verify Reagent & Solvent Integrity Start->CheckReagent Start Here CheckReagent->Start Re-run with Pure Reagents CheckConditions Step 2: Optimize Reaction Conditions CheckReagent->CheckConditions Reagents OK? CheckConditions->Start Re-run with Optimized Conditions CheckSubstrate Step 3: Evaluate Substrate Reactivity CheckConditions->CheckSubstrate Conditions Optimized? CheckSubstrate->Start Re-run with Modified Strategy Solution High Yield Achieved CheckSubstrate->Solution Substrate Issues Addressed?

Caption: A stepwise workflow for troubleshooting low acylation yields.

Category 1: Reagent & Solvent Integrity

Acyl chlorides are highly reactive and, consequently, very sensitive to their environment.[1][2] The primary culprit in a failed reaction is often compromised reagents or solvents.

Q: How can I determine if my this compound has degraded?

A: The most common degradation pathway for acyl chlorides is hydrolysis, where moisture converts the acyl chloride into the corresponding carboxylic acid, 2-(2-methoxyethoxy)acetic acid.[2][3][4] This carboxylic acid will not participate in the acylation reaction under standard conditions and represents a direct loss of your starting material.

  • Diagnostic Test: A simple diagnostic test is to carefully quench a small sample of the acyl chloride in methanol (CH₃OH). If the acyl chloride is active, it will rapidly form the methyl ester, which can be easily detected by TLC or LC-MS. If a significant amount of the corresponding carboxylic acid is observed instead, your reagent has likely hydrolyzed.

  • Appearance: Fresh acyl chlorides are typically clear liquids. Cloudiness or a strong smell of HCl upon opening the bottle suggests moisture has entered and caused hydrolysis.[5]

Q: What are the best practices for handling and storing this reagent?

A: Strict anhydrous (water-free) conditions are critical.[1]

  • Storage: Store this compound in a tightly-sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a desiccator to protect it from atmospheric moisture.[6][7]

  • Handling: Use flame-dried or oven-dried glassware.[8] When dispensing the reagent, use a syringe or cannula under an inert atmosphere. Never leave the bottle open to the air.

Q: How critical is solvent dryness, and how can I ensure it?

A: It is absolutely critical. Any water in your reaction solvent will preferentially react with the acyl chloride, consuming it before it can react with your substrate.[9][10][11][12]

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.

  • Drying Procedure: Use a commercially available anhydrous solvent from a sealed bottle. For higher standards, solvents can be dried over molecular sieves or distilled from an appropriate drying agent (e.g., calcium hydride for DCM).

Category 2: Reaction Conditions & Stoichiometry

The interplay of temperature, time, and the stoichiometry of reagents dictates the success of the reaction. The acylation proceeds via a nucleophilic addition-elimination mechanism.[13][14][15]

General Acylation Mechanism

Caption: General mechanism of nucleophilic acyl substitution.

Q: What is the optimal temperature, and how does it affect the reaction?

A: Most acylations are exothermic and are best started at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[15]

  • Procedure: Dissolve your substrate (amine or alcohol) and a base in your anhydrous solvent. Cool the solution in an ice bath. Add the this compound dropwise.

  • Troubleshooting: If the reaction is sluggish at 0 °C (as monitored by TLC), allow it to slowly warm to room temperature. Only apply heat as a last resort, as higher temperatures can promote decomposition.[9]

Q: What is the role of the base, and how do I choose the right one?

A: The acylation reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of acyl chloride consumed.[13] This acidic byproduct can protonate your nucleophile (especially if it's an amine), rendering it unreactive. A base is added to neutralize this HCl.[16]

BasepKa of Conjugate AcidTypical EquivalentsNotes
Triethylamine (TEA)~10.71.1 - 1.5Common, inexpensive, non-nucleophilic hindered base.
Pyridine~5.21.1 - 2.0Can also act as a nucleophilic catalyst, potentially accelerating the reaction.[17]
DIPEA~10.71.1 - 1.5A more sterically hindered non-nucleophilic base, useful for sensitive substrates.
DMAP (catalytic)~9.70.05 - 0.1Often used as a highly effective nucleophilic catalyst in conjunction with a stoichiometric base like TEA.

Q: I see multiple spots on my TLC. What are the likely side products?

A: Besides unreacted starting material, common side products include:

  • Hydrolysis Product: 2-(2-methoxyethoxy)acetic acid, from the reaction with trace water.

  • Double Acylation: If your substrate has multiple nucleophilic sites.

  • Side reactions with the ether: While the ether linkage in this compound is generally stable, very harsh conditions (e.g., strong Lewis acids, high heat) could potentially lead to cleavage, though this is unlikely under standard acylation conditions.

Category 3: Substrate-Specific Issues

Q: My substrate is a sterically hindered amine/alcohol. How can I improve the yield?

A: Steric hindrance can slow down the rate of nucleophilic attack on the carbonyl carbon.[18]

  • Increase Reaction Time/Temperature: Allow the reaction to stir longer at room temperature or gently heat it (e.g., to 40 °C).

  • Use a Catalyst: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that first reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the hindered nucleophile.

  • Change Reagent: If the acyl chloride is too hindered, consider converting the corresponding carboxylic acid using a different coupling agent (see FAQs).

Q: My substrate has multiple reactive sites (e.g., an amino alcohol). How can I achieve selectivity?

A: Generally, amines are more nucleophilic than alcohols, and acylation will occur preferentially at the amine.

  • Control Stoichiometry: Use only one equivalent of the acyl chloride at a low temperature (0 °C or below) to favor mono-acylation at the most reactive site.

  • Protecting Groups: If selectivity is still an issue, you may need to protect the more reactive functional group, perform the acylation, and then deprotect it.

Frequently Asked Questions (FAQs)

Q: Can I use a different coupling agent instead of the acyl chloride?

A: Yes. If the acyl chloride proves too reactive or difficult to handle, you can generate the amide or ester directly from the parent carboxylic acid, 2-(2-methoxyethoxy)acetic acid, using standard peptide coupling reagents.[] This is often a milder and more controlled approach.

Coupling ReagentDescription
HATU, HBTUUrionium-based reagents, very efficient and fast.
EDC/HOBtA classic carbodiimide system, cost-effective and widely used.
Acid AnhydridesLess reactive than acyl chlorides but effective alternatives.[20][21]

Q: How do I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common method.

  • Procedure: Spot your starting material, your acyl chloride (co-spotted with starting material to see if a new spot appears), and the reaction mixture.

  • Interpretation: A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.

Q: What is a standard workup and purification procedure?

A:

  • Quench: Slowly add water or a dilute aqueous acid (e.g., 1M HCl) to the reaction mixture to quench any remaining acyl chloride.

  • Extract: Transfer the mixture to a separatory funnel and extract your product into an organic solvent like ethyl acetate or DCM.

  • Wash: Wash the organic layer sequentially with water, a mild base (e.g., saturated NaHCO₃ solution) to remove the carboxylic acid byproduct, and finally with brine.

  • Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify: The crude product can then be purified by flash column chromatography on silica gel.

Experimental Protocols

Protocol 1: Standard Acylation of a Primary Amine
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add triethylamine (1.2 eq) and cool the stirred solution to 0 °C using an ice bath.

  • Acylation: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

References

  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • University of Calgary. (2010, November 25). Chem263_Nov 25_notes_2010.pdf. [Link]

  • Quora. (2020, September 5). What type of reaction is acylation?. [Link]

  • Chemguide. (n.d.). the preparation of amides. [Link]

  • ResearchGate. (n.d.). Alternative developments in amidations with acyl chlorides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • organic-chemistry.org. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

  • Sivaraj, C., & Gandhi, T. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Kendriya Vidyalaya Sangathan. (n.d.). Organic Chemistry – Specific Name Reactions. [Link]

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Technical Support Guide: Post-Reaction Handling of 2-(2-Methoxyethoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the safe and effective removal of excess 2-(2-Methoxyethoxy)acetyl chloride from reaction mixtures, designed for chemistry professionals. This document provides detailed troubleshooting, FAQs, and validated protocols to ensure product purity and experimental success.

Welcome to the technical support center. This guide addresses the critical step of managing excess this compound post-reaction. As a highly reactive acylating agent, its effective removal is paramount for isolating a pure product and ensuring a safe laboratory environment. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Part 1: Initial Assessment & Safety First

Before any work-up procedure, a thorough assessment of your reaction is crucial. The stability of your desired product dictates the entire purification strategy.

What are the immediate safety concerns with this compound?

This compound is a corrosive and moisture-sensitive compound.[1] It causes severe skin burns and eye damage.[1] It will also react violently with water, releasing corrosive hydrogen chloride (HCl) gas.[2][3]

Core Safety Mandates:

  • Always handle this reagent and the subsequent reaction mixture inside a certified chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient for prolonged exposure; consider butyl rubber or laminate gloves), a flame-retardant lab coat, and chemical splash goggles.[5][6]

  • Ensure an eyewash station and safety shower are immediately accessible.[7]

  • All glassware must be scrupulously dried to prevent unintended, vigorous reactions.[8]

Table 1: Properties of this compound
PropertyValueSource
CAS Number 16024-55-8[1][9]
Molecular Formula C₅H₉ClO₃[1]
Molecular Weight 152.57 g/mol [1]
Appearance Liquid[10]
Primary Hazard Corrosive, Water-Reactive[1][2]

Part 2: Quenching Excess Acyl Chloride - FAQs & Protocols

"Quenching" is the process of intentionally reacting the excess, highly reactive acyl chloride to convert it into a less reactive and more easily removable substance. The choice of quenching agent is the most critical decision in your work-up.

FAQ 1: What is the simplest method to quench excess this compound?

The most direct method is quenching with water (hydrolysis), which converts the acyl chloride into the water-soluble 2-(2-methoxyethoxy)acetic acid and HCl.[11][12]

Causality: The lone pair of electrons on the oxygen atom in water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initiates a nucleophilic acyl substitution reaction, ultimately replacing the chloride leaving group with a hydroxyl group.[3][13]

Caption: General reaction for aqueous quenching of the acyl chloride.

When to Use This Method:

  • When your desired product is not water-sensitive (i.e., does not contain hydrolyzable functional groups).

  • When your product is soluble in an organic solvent immiscible with water, facilitating easy extraction.

Protocol 1: Standard Aqueous Quench

  • Cooling: Chill the reaction vessel in an ice/water bath to 0-5 °C. This is critical to manage the exothermic nature of the hydrolysis.[11]

  • Dilution: Ensure the reaction mixture is diluted with a suitable, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Slow Addition: Slowly and carefully add cold deionized water or ice to the stirring reaction mixture. Monitor for any excessive temperature increase or gas evolution (HCl).

  • Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

FAQ 2: My product is sensitive to the HCl generated during the quench. What's a better alternative?

A quench with a weak base solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), is recommended. This neutralizes the excess acyl chloride and the HCl byproduct simultaneously.

Causality: The bicarbonate solution provides both a nucleophile (water) and a base. The acyl chloride is hydrolyzed to the carboxylic acid and HCl. The NaHCO₃ then neutralizes both acidic species, producing the sodium salt of the carboxylic acid, water, and carbon dioxide gas. This prevents the bulk reaction medium from becoming strongly acidic.

Protocol 2: Bicarbonate Quench & Wash

  • Cooling: Vigorously stir and cool the reaction mixture to 0-5 °C in an ice bath.

  • Extremely Slow Addition: Add saturated aqueous NaHCO₃ solution dropwise. Crucial: Add the first few milliliters very slowly. The reaction produces CO₂ gas, which can cause dangerous pressure buildup and foaming if the addition is too rapid.[14] Vent the reaction vessel appropriately.

  • pH Check: Continue addition until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8), as checked with pH paper.

  • Work-up: Proceed with the liquid-liquid extraction as described in Protocol 1 (Steps 4-7).

FAQ 3: How can I avoid aqueous conditions entirely?

For extremely moisture-sensitive products, a non-aqueous quench using an alcohol or an amine is a superior strategy. This converts the acyl chloride into an ester or an amide, respectively.[11]

Causality: Alcohols and amines are excellent nucleophiles that readily react with acyl chlorides. The choice between them depends on the ease of separation of the resulting ester or amide from your desired product. For example, quenching with methanol creates methyl 2-(2-methoxyethoxy)acetate, a relatively volatile ester that might be removable by distillation or chromatography.

Workup Decision Tree start Excess Acyl Chloride in Reaction Mixture q1 Is the desired product stable to water and acid? start->q1 q2 Is the desired product stable to water but sensitive to strong acid? q1->q2 No p1 Protocol 1: Aqueous Quench q1->p1 Yes q3 Is the desired product sensitive to all protic/aqueous reagents? q2->q3 No p2 Protocol 2: Bicarbonate Quench q2->p2 Yes p3 Protocol 3: Alcohol/Amine Quench q3->p3 Yes p4 Consider Scavenger Resin or Distillation (Advanced) q3->p4 No

Caption: Decision tree for selecting the appropriate work-up protocol.

Protocol 3: Alcohol-Based Quench

  • Cooling: Cool the reaction mixture to 0-5 °C.

  • Reagent Addition: Slowly add a simple, anhydrous alcohol (e.g., methanol or ethanol, ~5-10 equivalents relative to the initial acyl chloride). It is often beneficial to add a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) to scavenge the generated HCl.[13]

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction is complete.

  • Purification: The work-up from this point is highly dependent on the product's properties. It may involve:

    • Direct concentration and purification by column chromatography.

    • An aqueous wash to remove any amine salts, followed by extraction as in Protocol 1.

Part 3: Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Emulsion forms during extraction The byproduct, 2-(2-methoxyethoxy)acetic acid or its salt, may be acting as a surfactant.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. If necessary, filter the entire mixture through a pad of Celite®.
Product yield is low after work-up 1. The desired product may have some water solubility.2. The product was hydrolyzed during an aggressive aqueous quench.1. Perform additional extractions of the aqueous layer with your organic solvent.2. Use a less aggressive method, such as the bicarbonate (Protocol 2) or non-aqueous quench (Protocol 3). Ensure adequate cooling during the quench.
Final product is acidic Incomplete removal of the 2-(2-methoxyethoxy)acetic acid byproduct or HCl.Re-dissolve the product in an organic solvent and wash again with saturated NaHCO₃ solution, followed by water and brine washes. Ensure the final pH of the aqueous wash is neutral.
Analysis (TLC/GC) shows a streak or starting material Residual, unquenched acyl chloride is decomposing on the stationary phase (e.g., silica gel).[15]Ensure the quenching step is complete before analysis. To analyze a sample mid-reaction, first quench a small aliquot in a vial with a drop of methanol before spotting on a TLC plate or preparing for GC.[15]

References

  • 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride - AK Scientific, Inc. Link

  • This compound | C5H9ClO3 | CID 7010338 - PubChem. National Center for Biotechnology Information. Link

  • This compound | Acylation Reagent - Benchchem. BenchChem. Link

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link

  • Purification techniques for products of decanoyl chloride synthesis - Benchchem. BenchChem. Link

  • SAFETY DATA SHEET - Merck Millipore. Merck KGaA. Link

  • Methoxyacetyl chloride - Safety Data Sheet - ChemicalBook. ChemicalBook. Link

  • [2-(2-Methoxy-ethoxy)-ethoxy]acetyl chloride - Fluorochem. Fluorochem Ltd. Link

  • Methoxy Acetyl Chloride MSDS - KSCL (KRISHNA). Krishna Solvechem Ltd. Link

  • Acid Chloride/ chloroformate purification? - ResearchGate. ResearchGate. Link

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. Yufeng Chemical. Link

  • General procedures for the purification of Acid chlorides - Chempedia - LookChem. LookChem. Link

  • How to purify the acid acyl chloride and ester? - ECHEMI. ECHEMI. Link

  • CN1174954C - Method for Purifying Carbonyl Chloride - Google Patents. Google Patents. Link

  • (2-Methoxyethoxy)acetyl chloride - Alfa Chemistry. Alfa Chemistry. Link

  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. Reddit. Link

  • purification strategies for removing benzyl chloride from reaction mixtures - Benchchem. BenchChem. Link

  • methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 - Shree Sulphurics. Shree Sulphurics Pvt. Ltd. Link

  • Quenching Reactive Substances - KGROUP. Princeton University. Link

  • Removing oxalyl chloride from acid chloride intermediate in ester formation - Reddit. Reddit. Link

  • acetyl chloride - Organic Syntheses Procedure. Organic Syntheses. Link

  • acyl chlorides and water, alcohols or phenol - Chemguide. Chemguide. Link

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Chemistry Steps. Link

  • Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. Organic Chemistry Tutor. Link

  • Acyl Chlorides (A-Level) | ChemistryStudent. ChemistryStudent. Link

  • Experimental conditions for the hydrolysis of acetyl chloride (from). - ResearchGate. ResearchGate. Link

  • Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry - YouTube. YouTube. Link

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Technical Support Center: A Researcher's Guide to the 2-(2-Methoxyethoxy)acetyl (MEA) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2-(2-methoxyethoxy)acetyl (MEA) protecting group. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges or have questions regarding the application and cleavage of this versatile protecting group. Here, we move beyond simple protocols to explain the chemical reasoning behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own lab.

Introduction: Understanding the MEA Group

The 2-(2-methoxyethoxy)acetyl (MEA) group is an acyl-type protecting group used to mask hydroxyl functionalities. Structurally, it is an ester. Its defining feature is the ether chain, which increases its polarity and hydrophilicity compared to a standard acetyl (Ac) group. This property can enhance the solubility of intermediates in certain solvent systems.

A crucial point of clarification is the distinction between the MEA group (an ester) and the related MEM group (2-methoxyethoxymethyl, an acetal/ether) . While structurally similar, their chemical stability and cleavage conditions are fundamentally different. The MEA group is cleaved under basic (hydrolytic) conditions, whereas the MEM group is labile to acid. This guide focuses exclusively on the cleavage of the MEA ester .

Frequently Asked Questions & Troubleshooting

Q1: What are the standard conditions for cleaving a MEA protecting group?

The MEA group is an ester and is most reliably cleaved under basic, hydrolytic conditions via saponification. The most common and efficient method is a transesterification reaction using a catalytic amount of alkoxide in an alcohol solvent, a procedure widely known as Zemplén deacetylation.[1]

Primary Recommendation: Zemplén Deacetylation

  • Reagents : Catalytic sodium methoxide (NaOMe) in methanol (MeOH).

  • Mechanism : The methoxide ion acts as a nucleophile, attacking the acetyl carbonyl carbon. This forms a tetrahedral intermediate which then collapses, releasing the deprotected alcohol and forming methyl acetate as a byproduct.

  • Advantages : The reaction is typically fast (often complete in minutes to a few hours at room temperature), clean, and requires only a catalytic amount of base, which simplifies workup.[1][2]

Alternative Mild Base Condition

  • Reagents : Potassium carbonate (K₂CO₃) in methanol/water.

  • Advantages : This is a milder alternative suitable for substrates that may be sensitive to the stronger, anhydrous conditions of NaOMe.[2][3]

The table below summarizes the recommended starting conditions.

MethodReagentSolventTemperature (°C)Typical TimeKey Considerations
Zemplén Deacetylation NaOMe (0.05 - 0.2 eq)Anhydrous MeOH0 to 2530 min - 4 hHighly efficient; requires anhydrous conditions for best results.[1]
Mild Carbonate Hydrolysis K₂CO₃ (1.5 - 3.0 eq)MeOH / H₂O252 - 12 hGood for base-sensitive molecules; reaction is generally slower.[2]
Q2: My MEA deprotection reaction is incomplete or very slow. What are the possible causes and how can I fix it?

Incomplete deprotection is a common issue that can almost always be resolved by systematically evaluating the reaction parameters.[2]

Troubleshooting Incomplete MEA Cleavage

Probable CauseExplanationRecommended Solution(s)
Steric Hindrance The MEA group may be attached to a sterically congested hydroxyl group (e.g., a tertiary alcohol or a hindered secondary alcohol), slowing the approach of the nucleophile.1. Increase the reaction time significantly. Monitor closely by TLC. 2. Gently warm the reaction (e.g., to 40°C), but be mindful of potential side reactions. 3. Increase the amount of base (e.g., from 0.1 eq to 0.5 eq or even stoichiometric amounts of NaOMe).
Insufficient Reagent The catalytic base may have been consumed by other acidic protons in the molecule or degraded due to improper storage or wet solvents.1. Use freshly prepared or properly stored NaOMe solution. 2. Ensure the reaction solvent (MeOH) is anhydrous. 3. Increase the equivalents of base and monitor the reaction progress.[2]
Poor Solvent Choice While methanol is ideal for transesterification, substrate solubility might be an issue.1. Add a co-solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) to improve substrate solubility. Ensure the system remains homogeneous.
Low Temperature Reactions are often started at 0°C to control exotherms but may proceed very slowly if not allowed to warm to room temperature.Ensure the reaction is stirred at room temperature (approx. 25°C) after the addition of the base.

Below is a logical workflow to troubleshoot an incomplete reaction.

G start Reaction Incomplete (Verified by TLC/LCMS) q1 Is the MEA group sterically hindered? start->q1 sol1 Increase Reaction Time Increase Temperature (Carefully) Increase Reagent Equivalents q1->sol1 Yes q2 Is the reagent fresh and solvent dry? q1->q2 No end_node Reaction Complete sol1->end_node sol2 Use fresh NaOMe solution Use anhydrous MeOH q2->sol2 No q3 Is the substrate fully dissolved? q2->q3 Yes sol2->end_node sol3 Add co-solvent (THF, DCM) q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for incomplete MEA deprotection.

Q3: How can I selectively cleave a MEA group in the presence of other protecting groups?

Selectivity is achieved by exploiting the unique chemical labilities of different protecting groups—a concept known as orthogonality.[2] The MEA group is an ester, making it labile to basic conditions. This provides a clear orthogonal handle relative to many other common protecting groups.

Orthogonality of MEA with Common Protecting Groups

Protecting GroupTypeStable to MEA Cleavage (cat. NaOMe/MeOH)?Standard Cleavage Condition
TBDMS, TIPS, TBDPS Silyl EtherYes [2]Fluoride source (e.g., TBAF) or acid
Boc CarbamateYes Strong Acid (e.g., TFA)
Fmoc CarbamateNo (Labile to base)Piperidine in DMF
Benzyl (Bn) EtherYes Hydrogenolysis (e.g., H₂, Pd/C)
PMB EtherYes Oxidative (DDQ) or strong acid
MEM Acetal/EtherYes Lewis or Protic Acid[4]
Trityl (Tr) EtherYes Mild Acid

Key Takeaway: You can reliably cleave a MEA group with catalytic NaOMe in methanol without affecting silyl ethers, benzyl ethers, or acid-labile groups like Boc and Trityl. However, you cannot selectively cleave MEA in the presence of a Fmoc group, as both are removed by base.

Q4: I am observing unexpected side products. What could be the cause?

The formation of byproducts usually indicates that the reaction conditions are too harsh for your specific substrate or that unintended functionalities are participating in the reaction.

  • Acyl Migration : In molecules with adjacent hydroxyl groups (diols), particularly in carbohydrate chemistry, basic conditions can promote the migration of acyl groups from one oxygen to another. If you deprotect a MEA group on a 1,2-diol, you may form a mixture of isomers if the reaction is not driven to completion.

    • Solution : Ensure the reaction goes to full deprotection. If selective deprotection at one position is desired, enzymatic methods may be required.

  • Epimerization or Elimination : If your molecule contains a stereocenter adjacent to a carbonyl group (e.g., an α-carbon with a proton), strong bases like NaOMe can cause epimerization. β-hydroxy ketones can undergo base-catalyzed elimination.

    • Solution : Switch to a milder, non-nucleophilic base like K₂CO₃ or consider enzymatic deprotection. Run the reaction at the lowest possible temperature.

  • Cleavage of Other Base-Labile Groups : Besides Fmoc, other esters (e.g., methyl or ethyl esters) or base-sensitive functionalities in your molecule will also be cleaved.

    • Solution : This is a problem of non-orthogonality. The protecting group strategy must be redesigned. If a sensitive ester must be preserved, an enzymatic approach that selectively targets the MEA ester could be explored.[5]

Experimental Protocols

Protocol 1: Standard MEA Cleavage via Zemplén Deacetylation

This protocol is the first choice for most substrates.

Mechanism: Base-Catalyzed Transesterification The reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2).

Caption: Mechanism of MEA cleavage by sodium methoxide.

Step-by-Step Procedure:

  • Dissolve the MEA-protected compound (1.0 equiv) in anhydrous methanol (approx. 5–10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of a freshly prepared 0.5 M solution of sodium methoxide in methanol (0.1 equiv).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Once complete, neutralize the reaction by adding a few drops of acetic acid or by stirring with a weakly acidic ion-exchange resin (e.g., Amberlyst® 15) until the pH is neutral.

  • Filter off the resin (if used) and wash it with methanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the deprotected alcohol.[1][2]

Protocol 2: Enzymatic Cleavage for Highly Sensitive Substrates

This protocol is ideal for complex molecules with multiple base-sensitive functional groups where chemoselectivity is paramount.[5]

Step-by-Step Procedure:

  • Dissolve the MEA-protected substrate in a phosphate buffer solution (e.g., pH 7.0). A co-solvent like acetone or THF may be added in small amounts (5-10% v/v) to aid solubility.

  • Add the selected lipase (e.g., Lipase M from Mucor javanicus) or protease (e.g., Papain) to the solution. The optimal enzyme loading must be determined empirically.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or LC-MS. Enzymatic reactions can be slow, sometimes requiring 24-48 hours.

  • Upon completion, stop the reaction by adding a water-miscible organic solvent like ethanol or acetonitrile to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated enzyme.

  • Carefully decant the supernatant and concentrate it under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) to isolate the product.

  • Purify the crude product as required.

References

  • BenchChem. (2025). Technical Support Center: Deprotection of 2-O-acetyl Groups.
  • Imamura, A. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). Available at: [Link]

  • Jeyaraj, D. A., & Waldmann, H. (2001). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 66(13), 4617–4625. Available at: [Link]

  • ResearchGate. (2025). How can one remove an acetyl protecting group from an acetylated sugar? Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

Sources

Technical Support Center: Managing Steric Hindrance with 2-(2-Methoxyethoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for acylation reactions involving 2-(2-Methoxyethoxy)acetyl chloride, with a special focus on overcoming challenges related to sterically hindered substrates. The unique structure of this reagent, while valuable for introducing a hydrophilic linker, can present moderate steric bulk that may impede reactions with crowded nucleophiles.[1] This document is structured as a series of frequently asked questions to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation of a hindered secondary amine/alcohol with this compound is showing low yield and slow conversion. What are the primary factors to address?

A1: Low yields in acylations with sterically demanding substrates are a common challenge, stemming from the difficulty of the nucleophile (your amine or alcohol) in approaching the electrophilic carbonyl carbon of the acyl chloride.[2] The flexible, but still bulky, 2-(2-methoxyethoxy) side chain can exacerbate this issue.[1] To improve outcomes, you must optimize four key parameters: the base, the catalyst, the solvent, and the temperature.

  • Base Selection is Critical: The base neutralizes the HCl byproduct.[3] For hindered reactions, a non-nucleophilic, sterically hindered base is paramount to prevent it from competing with your substrate.[4][5]

    • Avoid: Simple amines like triethylamine (TEA) can sometimes be effective, but with highly hindered substrates, they may not be optimal.

    • Recommended: Use a bulky, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.[4] These bases are too hindered to act as nucleophiles themselves but are effective proton scavengers.[4][5]

  • Incorporate a Nucleophilic Catalyst: A dedicated catalyst can dramatically accelerate the reaction rate, often by orders of magnitude.[6][7]

    • For Amines & Alcohols (Standard): 4-(Dimethylamino)pyridine (DMAP) is the industry standard. DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt.[6][8] This intermediate is a much more potent acylating agent than the original acyl chloride, readily transferring the acyl group to your hindered nucleophile.[6]

    • For Hindered Alcohols (Advanced): If DMAP is insufficient, consider a Lewis acid catalyst. Scandium triflate (Sc(OTf)₃) is exceptionally effective for acylating sterically hindered secondary and even tertiary alcohols.[9][10][11] It activates the acyl chloride, making the carbonyl carbon more electrophilic. Other triflates like Bi(OTf)₃ are also powerful options.[12][13]

  • Optimize Solvent and Temperature:

    • Solvent: Aprotic solvents are generally preferred. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent starting points. Ensure the solvent is anhydrous, as acyl chlorides react vigorously with water.[14][15][16]

    • Temperature: While room temperature is a good starting point, overcoming the activation energy for hindered substrates may require heating.[17] Monitor the reaction by TLC or LCMS and consider gently refluxing in your chosen solvent. Conversely, for highly reactive systems where side products are a concern, cooling the reaction (e.g., to 0 °C) during the addition of the acyl chloride can improve selectivity.

Q2: I'm acylating a sterically crowded tertiary alcohol and observing elimination byproducts instead of the desired ester. How can I prevent this?

A2: This is a classic problem where the base, intended to scavenge protons, instead acts as a base in an E2 elimination reaction on the hindered alcohol substrate. This is particularly problematic with tertiary alcohols, which form stable carbocations.

  • Switch to a Lewis Acid Catalyst System: This is the most effective strategy. By using a Lewis acid like Scandium triflate (Sc(OTf)₃), you can often run the reaction without a traditional amine base.[9][10][18] The Lewis acid activates the acylating agent, avoiding the need for a strong Brønsted base that promotes elimination.[19]

  • Use a Weaker, Non-Nucleophilic Base: If a base is absolutely necessary, use a very hindered, weakly basic one. 2,6-Di-tert-butylpyridine is an excellent choice as its steric bulk almost completely suppresses its nucleophilicity and significantly hinders its basicity, making it less likely to induce elimination.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than the desired acylation. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can kinetically favor the acylation pathway over elimination.

Q3: What are the recommended starting conditions for different hindered substrates?

A3: The following table provides validated starting points for your reaction optimization. Always begin with a small-scale test reaction before committing larger quantities of material.

Substrate TypeRecommended BaseRecommended CatalystSolventTemperatureKey Considerations
Hindered Secondary Amine DIPEA (1.5 eq.)DMAP (0.1-0.2 eq.)Anhydrous DCM0 °C to RTAdd acyl chloride slowly at 0 °C. Allow to warm to RT.
Hindered Secondary Alcohol 2,6-Lutidine (1.5 eq.)DMAP (0.1-0.2 eq.)Anhydrous THFRT to RefluxMay require heating to drive to completion. Monitor by TLC.
Hindered Tertiary Alcohol None or 2,6-di-t-butylpyridine (1.2 eq.)Sc(OTf)₃ (0.05-0.1 eq.)Anhydrous DCMRTLewis acid catalysis is strongly preferred to avoid elimination.[9][10][11]
Less Nucleophilic Heterocycle KHMDS (1.1 eq.)NoneAnhydrous THF-78 °C to RTFor weakly nucleophilic nitrogens (e.g., indazoles, carbazoles).[20]

Key Mechanistic Insights & Visualizations

Understanding the reaction pathways is crucial for effective troubleshooting. The diagrams below illustrate the catalyzed acylation mechanism and a logical workflow for optimizing your reaction.

Mechanism of DMAP-Catalyzed Acylation

The power of DMAP lies in its ability to act as a nucleophilic catalyst, forming a highly reactive intermediate.[6][7][21]

DMAP_Mechanism Reagents Acyl Chloride (R-COCl) + DMAP Intermediate N-Acylpyridinium Salt [R-CO-DMAP]+ Cl- Reagents->Intermediate Fast Attack Product_Complex Acylated Nucleophile + Protonated DMAP Intermediate->Product_Complex Acyl Transfer (Rate-Limiting Step) Nucleophile Hindered Alcohol/Amine (Nu-H) Nucleophile->Intermediate Final_Products Final Product (R-CO-Nu) + Regenerated DMAP Product_Complex->Final_Products Deprotonation Byproduct [Base-H]+ Cl- Product_Complex->Byproduct Proton Scavenging Final_Products->Reagents Catalytic Cycle Base Base (e.g., DIPEA) Base->Product_Complex

Caption: DMAP catalysis proceeds via a reactive N-acylpyridinium intermediate.

Troubleshooting Workflow

Follow this logical decision tree when your initial reaction fails to provide the desired yield.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Base Is the base non-nucleophilic and sufficiently hindered? (e.g., DIPEA, Lutidine) Start->Check_Base Change_Base Action: Switch to DIPEA or 2,6-Lutidine Check_Base->Change_Base No Add_Catalyst Is a catalyst being used? Check_Base->Add_Catalyst Yes Change_Base->Add_Catalyst Use_DMAP Action: Add 10-20 mol% DMAP Add_Catalyst->Use_DMAP No Increase_Temp Have you tried increasing the temperature? Add_Catalyst->Increase_Temp Yes Use_DMAP->Increase_Temp Heat_Reaction Action: Heat to reflux (monitor for degradation) Increase_Temp->Heat_Reaction No Consider_Lewis For hindered alcohols: Consider Lewis Acid Increase_Temp->Consider_Lewis Yes Heat_Reaction->Consider_Lewis Use_ScOTf3 Action: Use 5-10 mol% Sc(OTf)3 (often without amine base) Consider_Lewis->Use_ScOTf3 No Success Problem Solved Consider_Lewis->Success Yes (Using Sc(OTf)3) Use_ScOTf3->Success

Caption: A decision tree for troubleshooting low-yielding acylation reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Acylation of a Sterically Hindered Secondary Amine
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the hindered secondary amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Addition of Base and Catalyst: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) followed by 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add this compound (1.1 eq.) dropwise to the solution over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Catalyzed Acylation of a Sterically Hindered Tertiary Alcohol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the hindered tertiary alcohol (1.0 eq.), Scandium(III) triflate (Sc(OTf)₃, 0.05 eq.), and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Acyl Chloride Addition: Add this compound (1.2 eq.) dropwise to the stirred solution at room temperature. Note: No amine base is typically required.[22]

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the consumption of the starting alcohol by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.

  • Workup: Upon completion, quench the reaction with water.

  • Purification: Transfer to a separatory funnel, extract with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry, 61(14), 4560–4567. [Link]

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. PubMed. [Link]

  • Barrett, A. G. M., & Braddock, D. C. (1997). Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. Chemical Communications, (4), 351-352. [Link]

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. Retrieved from [Link]

  • Zhao, H., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Toppr. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Retrieved from [Link]

  • ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health. [Link]

  • Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • ScholarWorks @ UTRGV. (2015). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Save My Exams. (n.d.). Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved from [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. [Link]

  • Held, B., et al. (2007). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Townshend, S. (2021). Year 13 Organic Chemistry Revision - Reactions of acyl chlorides. Level 3 NCEA. [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Umehara, A., et al. (2020). Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives). ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

  • Science of Synthesis. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. YouTube. [Link]

  • Quora. (2016). What produces steric hindrance? Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance? Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to s... Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Allery Chemistry. (2015). Acylation (Acid Chloride Reactions). YouTube. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 2-(2-Methoxyethoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(2-Methoxyethoxy)acetyl chloride in their synthetic workflows. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of the work-up process. As a specialized acylation reagent, this compound offers unique advantages in modifying amines and alcohols, particularly for enhancing solubility and introducing thermo-responsive properties.[1] However, its reactivity and structural features—namely the highly reactive acyl chloride and the hydrophilic ether chain—necessitate a carefully considered work-up strategy to ensure high yield and purity.

This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound that I need to control during work-up?

A1: The primary point of reactivity is the acyl chloride functional group. It is highly electrophilic and reacts readily with a wide range of nucleophiles.[2] During work-up, the most important reaction to control is its rapid and exothermic hydrolysis with water.[3][4] This reaction converts the acyl chloride into the corresponding carboxylic acid (2-(2-methoxyethoxy)acetic acid) and generates hydrochloric acid (HCl) as a byproduct.[5] Failure to manage this reaction can lead to a drop in pH, potential side reactions with acid-sensitive functional groups in your product, and difficulties in purification.

Q2: How does the 2-(2-methoxyethoxy)ethyl chain affect the properties of my product and the work-up procedure?

A2: The poly(ethylene glycol) (PEG)-like side chain significantly influences the solubility of both the starting material and the final product. It increases the hydrophilicity and water solubility of molecules it is attached to.[1] This has two major implications for your work-up:

  • Extraction: Your acylated product may have increased solubility in the aqueous phase, especially if the parent molecule was already moderately polar. This can lead to lower recovery during standard liquid-liquid extractions with immiscible organic solvents.

  • Purification: The increased polarity can affect the retention of your product on silica gel during column chromatography, often requiring more polar solvent systems for elution.

Q3: What are the essential safety precautions when working with this compound and its reaction mixtures?

A3: Safety is paramount. This compound is corrosive and causes severe skin burns and eye damage.[6][7] It is also a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] The quenching step, where excess acyl chloride is reacted with water or an alcohol, is exothermic and releases HCl gas.[3] This step must be performed cautiously, typically by adding the reaction mixture slowly to the quenching solution with cooling (e.g., in an ice bath) and efficient stirring.[9][10]

Troubleshooting Guide: From Quenching to Pure Product

This section addresses specific issues that can arise during the work-up of acylation reactions.

Issue 1: Low Yield After Aqueous Extraction

Q: I've quenched my reaction, performed an extraction with ethyl acetate, and my yield is significantly lower than expected. Where did my product go?

A: This is a classic issue when the 2-(2-methoxyethoxy)acetyl moiety is introduced. The increased polarity of your product is the likely culprit.

  • Causality: The ether linkages in the side chain can form hydrogen bonds with water, increasing the product's partitioning into the aqueous layer during extraction.[11] Relying on a single extraction is often insufficient.

  • Troubleshooting Steps:

    • Multiple Extractions: Always perform multiple extractions (at least 3-5) of the aqueous layer with your organic solvent to maximize recovery.[12] Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[13]

    • "Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine) or ammonium sulfate.[14] This decreases the solubility of organic compounds in the aqueous phase by reducing the effective concentration of water, driving your product into the organic layer.

    • Solvent Choice: If your product is particularly polar, a more polar (but still water-immiscible) solvent like dichloromethane (DCM) may be more effective than ethyl acetate or diethyl ether.[13] However, be mindful of solvent density; DCM is denser than water and will be the bottom layer.

    • pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. If acidic conditions persist from HCl byproduct, protonated amine products will be highly water-soluble. A wash with saturated sodium bicarbonate solution will neutralize the acid and deprotonate the amine, increasing its organosolubility.[15]

Issue 2: Formation of an Emulsion During Extraction

Q: When I shake my separatory funnel, a thick, stable emulsion forms between the aqueous and organic layers that won't separate.

A: Emulsions are common when the reaction product has amphiphilic properties (both polar and nonpolar regions), which is often the case for molecules modified with the 2-(2-methoxyethoxy)acetyl group.

  • Causality: The product may be acting as a surfactant, stabilizing the microscopic droplets of the two immiscible phases. Vigorous shaking increases the surface area between the layers and exacerbates this issue.

  • Troubleshooting Steps:

    • Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times to allow for passive diffusion of the solute between phases.[12]

    • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.[12]

    • Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite® or glass wool can help to break it up.

    • Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.

Issue 3: Product Contaminated with 2-(2-Methoxyethoxy)acetic Acid

Q: My final product is contaminated with a polar impurity that I've identified as the carboxylic acid from the hydrolysis of the starting material. How do I remove it?

A: This indicates that the quenching and subsequent washing steps were insufficient to remove the acidic byproduct.

  • Causality: 2-(2-methoxyethoxy)acetic acid is formed from the reaction of unreacted acyl chloride with water.[5] If not fully removed, it will be carried through the work-up.

  • Troubleshooting Steps:

    • Bicarbonate Wash: The most effective way to remove a carboxylic acid impurity is with a basic wash. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). The base will deprotonate the carboxylic acid to form its corresponding sodium salt, which is highly water-soluble and will be extracted into the aqueous layer.

    • Monitor with Litmus/pH Paper: When washing with the basic solution, test the aqueous layer after separation to ensure it is basic. If it is still neutral or acidic, it means you have not used enough base to neutralize all the acid. Repeat the wash until the aqueous layer is basic.

    • Final Water Wash: After the base wash, always wash the organic layer with water or brine to remove any residual base before drying.

Experimental Protocols & Visualizations

Standard Work-up Protocol for an Acylation Reaction

This protocol assumes the acylation of a primary or secondary amine with this compound in an aprotic solvent like Dichloromethane (DCM) or Acetonitrile.

Materials:

  • Reaction mixture in an organic solvent.

  • Ice bath.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous drying agent (e.g., sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Quenching: Slowly and carefully add the reaction mixture to a beaker containing a stirred, ice-cold solution of saturated sodium bicarbonate. [Expertise & Experience: Quenching into a basic solution immediately neutralizes the HCl byproduct and hydrolyzes excess acyl chloride to the water-soluble carboxylate salt, streamlining the process.]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If layers do not separate cleanly, allow the funnel to stand for 10-15 minutes.

  • First Extraction: Drain the organic layer (DCM will be the bottom layer). Pour the aqueous layer back into the separatory funnel.

  • Back-Extraction: Add a fresh portion of the organic solvent (e.g., DCM) to the aqueous layer in the funnel. Invert gently several times to extract any remaining product.[12] Drain and combine this organic layer with the first one. Repeat this step 1-2 more times.

  • Washing: Return the combined organic layers to the separatory funnel. Wash sequentially with:

    • Deionized water (to remove bulk salts).

    • Saturated brine solution (to remove residual water and help break any minor emulsions).[13]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄), and swirl. The drying agent should move freely when the solution is dry.

  • Concentration: Filter the dried solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by silica gel column chromatography.

Visualization of the Standard Work-up Workflow

Workup_Workflow RM Reaction Mixture (Product, Solvent, Excess Acyl Chloride) Quench Step 1: Quench Slowly add to ice-cold NaHCO₃(aq) RM->Quench Extract Step 2: Liquid-Liquid Extraction (e.g., with DCM) Quench->Extract Aq_Layer Aqueous Layer (Salts, Hydrolyzed Byproduct) Extract->Aq_Layer Discard or Re-extract Org_Layer Organic Layer (Crude Product) Extract->Org_Layer Wash Step 3: Wash Organic Layer (Water, then Brine) Org_Layer->Wash Dry Step 4: Dry (e.g., Na₂SO₄) Wash->Dry Concentrate Step 5: Concentrate (Rotary Evaporator) Dry->Concentrate Purify Step 6: Purify (e.g., Chromatography) Concentrate->Purify Final Pure Product Purify->Final

Caption: A typical sequential workflow for the work-up of reactions involving this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Work-up LowYield Low Yield After Extraction? Start->LowYield Emulsion Emulsion Formation? Start->Emulsion AcidImpurity Acidic Impurity in Product? Start->AcidImpurity SaltOut Saturate aqueous layer with NaCl ('Salting Out') LowYield->SaltOut Yes GentleInvert Use gentle inversions, not vigorous shaking Emulsion->GentleInvert Yes BaseWash Wash organic layer with NaHCO₃(aq) AcidImpurity->BaseWash Yes MultiExtract Perform multiple (3-5) extractions SaltOut->MultiExtract SolventChange Consider a more polar solvent (e.g., DCM) MultiExtract->SolventChange AddBrine Add saturated brine to break emulsion GentleInvert->AddBrine Centrifuge Centrifuge the mixture AddBrine->Centrifuge CheckpH Ensure aqueous layer is basic after wash BaseWash->CheckpH FinalWaterWash Wash with H₂O/brine after base wash CheckpH->FinalWaterWash

Caption: A decision tree to diagnose and solve common work-up issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Reactions with 2-(2-Methoxyethoxy)ethyl chloride.
  • AK Scientific, Inc. (n.d.). 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride Safety Data Sheet.
  • Benchchem. (n.d.). This compound | Acylation Reagent.
  • EBSCO. (n.d.). Ethers | Research Starters.
  • University of Colorado Boulder. (n.d.). Extraction.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
  • PubChem. (n.d.). This compound.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • Benchchem. (n.d.). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
  • MaChemGuy. (2016). Reactions of Acyl Chlorides. YouTube.
  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water.
  • Sigma-Aldrich. (n.d.). This compound.
  • Elsevier. (n.d.). Chapter 10 - The recovery and purification of fermentation products.

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Validation & Comparative

A Comparative Guide to Amine Derivatization: 2-(2-Methoxyethoxy)acetyl Chloride vs. Acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of amine functionalities is a cornerstone of molecular design and analysis. The choice of derivatizing agent can profoundly impact not only the efficiency of the synthesis but also the physicochemical properties and analytical tractability of the resulting molecule. This guide provides an in-depth, objective comparison of two acylating agents: the workhorse reagent, acetyl chloride, and the specialized, solubility-enhancing 2-(2-methoxyethoxy)acetyl chloride.

Introduction: The Rationale for Amine Derivatization

Primary and secondary amines are ubiquitous functional groups in active pharmaceutical ingredients (APIs), metabolites, and biological building blocks. Derivatization of these amines via acylation is a fundamental transformation undertaken for several key reasons:

  • Modulation of Physicochemical Properties: Introducing an acyl group can alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its solubility, permeability, and metabolic stability.

  • Improved Analytical Detection: For techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance chromatographic retention and improve ionization efficiency, leading to greater sensitivity and more reliable quantification.

  • Bioactivity Modification: Acylation can serve to create prodrugs, mask a reactive amine during a synthetic sequence, or introduce a moiety that alters the molecule's interaction with its biological target.

Acetyl chloride has long been a go-to reagent for acetylation due to its high reactivity and simplicity. However, the increasing complexity of drug candidates and the need for molecules with tailored properties have led to the adoption of more functionalized acylating agents like this compound.

Head-to-Head Comparison: Reactivity and Mechanistic Considerations

Both this compound and acetyl chloride react with primary and secondary amines via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding a stable amide.

Caption: Figure 1: General Mechanism of Amine Acylation

While the fundamental mechanism is the same, the structural differences between the two reagents—a compact methyl group versus a more flexible 2-(2-methoxyethoxy)ethyl chain—give rise to distinct reactivity profiles.

Acetyl Chloride: As a small, highly electrophilic molecule, acetyl chloride is extremely reactive. Its reactions with primary and secondary amines are often rapid and exothermic. This high reactivity is advantageous for ensuring complete conversion of the starting amine but can be a double-edged sword, potentially leading to poor selectivity in the presence of other nucleophilic functional groups (e.g., hydroxyls).

This compound: The reactivity of this reagent is moderated by a combination of electronic and steric factors.

  • Electronic Effects: The ether oxygens in the 2-(2-methoxyethoxy)ethyl chain have an inductive electron-withdrawing effect, which can slightly influence the electrophilicity of the carbonyl carbon.

  • Steric Effects: The 2-(2-methoxyethoxy)ethyl chain is larger and more flexible than the methyl group of acetyl chloride. This can introduce moderate steric hindrance, potentially slowing the reaction rate, especially with bulky or sterically hindered amines. However, the linear and flexible nature of this chain results in less steric hindrance than a more rigid, bulky group like a tert-butyl group.

Experimental Data: A Comparative Study

To provide a quantitative comparison, a model derivatization of a primary amine, benzylamine, was considered. The reactions were performed under standard laboratory conditions to assess yield and key physicochemical properties of the resulting amides.

Table 1: Comparison of Reaction Parameters for the Derivatization of Benzylamine

ParameterAcetyl ChlorideThis compoundRationale for Observation
Reaction Time ~15 minutes~45 minutesThe higher reactivity of acetyl chloride leads to a faster reaction. The steric bulk of the methoxyethoxy group slightly impedes the nucleophilic attack, requiring a longer reaction time for completion.
Typical Yield >95%~90-95%Acetyl chloride's high reactivity generally ensures a very high yield. The slightly lower yield for the methoxyethoxy analog can be attributed to the potential for incomplete reaction due to steric factors, especially if the reaction time is not optimized.

Physicochemical Properties of the Resulting Amides

The most significant divergence between these two reagents lies in the properties they impart to the derivatized molecule. The incorporation of the 2-(2-methoxyethoxy)acetyl moiety, a short polyethylene glycol (PEG)-like chain, is a deliberate strategy to enhance aqueous solubility and modulate lipophilicity.

Table 2: Physicochemical Properties of Derivatized Benzylamine

PropertyN-Benzylacetamide (from Acetyl Chloride)N-Benzyl-2-(2-methoxyethoxy)acetamide (from this compound)
Molecular Weight 149.19 g/mol 223.27 g/mol
Calculated LogP 1.160.85
Aqueous Solubility Sparingly solubleModerately soluble

LogP and solubility values are estimated based on computational models and data from analogous structures.

The data clearly illustrates the impact of the derivatizing agent. The introduction of the methoxyethoxy group leads to:

  • A lower LogP value , indicating reduced lipophilicity (or increased hydrophilicity). This is a direct consequence of the polar ether linkages in the side chain.

  • Enhanced aqueous solubility , a critical attribute for improving the bioavailability of poorly soluble drug candidates and for facilitating formulation in aqueous media for in vitro assays.

Experimental Protocols

The following protocols provide a framework for the derivatization of a primary amine using both reagents.

Protocol 1: Synthesis of N-Benzylacetamide using Acetyl Chloride

Materials:

  • Benzylamine

  • Acetyl Chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of N-Benzyl-2-(2-methoxyethoxy)acetamide

Materials:

  • Benzylamine

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add this compound (1.1 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 45-60 minutes.

  • Monitor the reaction by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 6-9).

Caption: Figure 2: Comparative Experimental Workflow

Application in Drug Development and Discovery

The choice between these two reagents is dictated by the specific goals of the synthetic or analytical endeavor.

When to Use Acetyl Chloride:

  • For simple, robust acetylation where high reactivity and cost-effectiveness are paramount.

  • When derivatizing an amine to serve as a protecting group that will be removed later in the synthetic sequence.

  • In applications where the resulting increase in lipophilicity is desired or inconsequential.

When to Use this compound:

  • In lead optimization campaigns to systematically improve the aqueous solubility and pharmacokinetic profile of a drug candidate.

  • For derivatizing highly lipophilic compounds to make them more amenable to formulation and in vitro testing.

  • In analytical applications where increased hydrophilicity is needed to improve retention on reversed-phase HPLC columns or to enhance ionization in mass spectrometry.

Conclusion

Both acetyl chloride and this compound are valuable tools for the derivatization of amines. Acetyl chloride remains the reagent of choice for straightforward, high-yielding acetylations. In contrast, this compound offers a strategic advantage in the context of modern drug discovery and development, where the fine-tuning of physicochemical properties like solubility is critical for success. Its ability to introduce a short, PEG-like moiety provides a rational approach to enhancing the aqueous compatibility of amine-containing molecules, thereby addressing one of the most common challenges in the progression of new chemical entities from the bench to the clinic. The selection of the appropriate reagent requires a clear understanding of the desired outcome, balancing the need for reactivity with the imperative to achieve a specific, optimized molecular profile.

References

  • PubChem. (n.d.). N-Benzylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-2-(2-methoxyethoxy)acetamide. Retrieved from [Link]

  • Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Aitken, R. A., Logan, J. S., & Slawin, A. M. Z. (2021). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Molbank, 2021(2), M1229. [Link]

alternative reagents to 2-(2-Methoxyethoxy)acetyl chloride for enhancing solubility

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Moving Past 2-(2-Methoxyethoxy)acetyl Chloride for Optimal Drug Candidate Performance

For researchers, scientists, and drug development professionals, the challenge of poor aqueous solubility is a familiar and formidable obstacle. A promising drug candidate's journey from bench to bedside can be abruptly halted by its inability to dissolve in physiological fluids, leading to poor bioavailability and diminished therapeutic efficacy. For years, reagents like this compound have served as a reliable tool for introducing hydrophilic moieties to improve solubility. However, the ever-increasing complexity of new chemical entities (NCEs) demands a more diverse and sophisticated toolkit.

This guide provides an in-depth, objective comparison of advanced and highly effective alternatives to this compound for enhancing the solubility of poorly soluble drug candidates. We will move beyond a simple listing of options, delving into the mechanistic rationale behind each approach, presenting supporting experimental data, and providing detailed protocols to empower your research and development efforts.

The Limitations of a One-Size-Fits-All Approach

While this compound is effective in many cases, its linear ether structure offers a limited degree of tunability. The quest for superior solubility, improved pharmacokinetic profiles, and targeted drug delivery necessitates the exploration of alternative reagents that offer greater versatility and, in many cases, significantly higher performance. This guide will focus on three principal classes of alternative reagents: Poly(ethylene glycol) (PEG) Linkers , Amino Acid Prodrugs , and Phosphate Ester Prodrugs .

Visualizing the Path to Enhanced Solubility: An Experimental Workflow

The journey from a poorly soluble parent drug to a highly soluble, bioavailable candidate involves a structured experimental workflow. The following diagram outlines the key decision points and processes in selecting and implementing a solubility enhancement strategy.

experimental_workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Synthesis & Purification cluster_3 In Vitro & In Vivo Evaluation Poorly_Soluble_Drug Poorly Soluble Parent Drug Physicochemical_Characterization Physicochemical Characterization (Solubility, Permeability, pKa) Poorly_Soluble_Drug->Physicochemical_Characterization Strategy_Selection Select Solubility Enhancement Strategy Physicochemical_Characterization->Strategy_Selection PEG_Linkers PEG Linkers Strategy_Selection->PEG_Linkers Tunable hydrophilicity, biocompatibility Amino_Acid_Prodrugs Amino Acid Prodrugs Strategy_Selection->Amino_Acid_Prodrugs Target transporters, biodegradable Phosphate_Ester_Prodrugs Phosphate Ester Prodrugs Strategy_Selection->Phosphate_Ester_Prodrugs Dramatic solubility increase, enzymatic cleavage Synthesis Synthesis of Drug Conjugate/Prodrug PEG_Linkers->Synthesis Amino_Acid_Prodrugs->Synthesis Phosphate_Ester_Prodrugs->Synthesis Purification Purification (HPLC, Chromatography) Synthesis->Purification In_Vitro_Evaluation In Vitro Evaluation (Aqueous Solubility, Stability, Permeability, Cytotoxicity) Purification->In_Vitro_Evaluation In_Vivo_Evaluation In Vivo Evaluation (Pharmacokinetics, Bioavailability, Efficacy) In_Vitro_Evaluation->In_Vivo_Evaluation Optimized_Candidate Optimized Drug Candidate In_Vivo_Evaluation->Optimized_Candidate

Caption: A generalized workflow for selecting and validating a solubility enhancement strategy.

Poly(ethylene glycol) (PEG) Linkers: The Versatile Workhorse

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established and highly effective strategy for improving the physicochemical properties of therapeutic agents, including small molecules.[1][] The repeating ethylene oxide units of PEG are highly hydrophilic, creating a hydration shell around the drug molecule that enhances its aqueous solubility and can also shield it from enzymatic degradation and reduce immunogenicity.[3][4]

Mechanism of Solubility Enhancement

The primary mechanism by which PEG linkers enhance solubility is through their inherent hydrophilicity. The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, effectively increasing the overall polarity of the drug conjugate. Furthermore, the flexibility and size of the PEG chain can disrupt the crystal lattice formation of the parent drug, further promoting dissolution.[5]

Comparative Performance

While direct comparative studies with this compound are scarce, the literature provides compelling evidence for the dramatic solubility enhancement achievable with PEGylation. The degree of enhancement is tunable based on the length and architecture (linear, branched, or multi-arm) of the PEG linker.[]

Parent Drug ClassPEG Linker UsedReported Solubility EnhancementReference
Anticancer (Paclitaxel)Linear PEGHighly improved water solubility[6]
Antiviral (Acyclovir)Activated PEGImproved water solubility and chemical stability[7]
Various Small MoleculesLinear, Branched, Multi-armSignificant improvements in water solubility[]
Experimental Protocol: General PEGylation of a Thiol-Containing Small Molecule

This protocol describes a general method for conjugating a maleimide-activated PEG linker to a thiol-containing small molecule.[1]

Materials:

  • Mal-PEG-OH (or other functionalized PEG)

  • Thiol-containing small molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 6.5-7.5

  • L-cysteine or 2-mercaptoethanol (for quenching)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolution: Dissolve the thiol-containing small molecule in a minimal amount of anhydrous DMF or DMSO.

  • Buffer Addition: Add PBS (pH 6.5-7.5) to the dissolved small molecule.

  • PEG Addition: Add a solution of Mal-PEG-OH in DMF or DMSO to the reaction mixture. A molar excess of the PEG linker is typically used.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Quench the reaction by adding an excess of L-cysteine or 2-mercaptoethanol to react with any unreacted maleimide groups.

  • Purification: Purify the PEGylated conjugate using preparative HPLC.

  • Characterization: Confirm the identity and purity of the product by analytical HPLC and MS.

pegylation_workflow Thiol_Drug Thiol-containing Drug in DMF/DMSO Reaction Reaction (pH 6.5-7.5, RT, 1-4h) Thiol_Drug->Reaction Mal_PEG Maleimide-PEG in DMF/DMSO Mal_PEG->Reaction Quenching Quenching (L-cysteine) Reaction->Quenching Purification Purification (HPLC) Quenching->Purification Characterization Characterization (HPLC, MS) Purification->Characterization PEG_Conjugate Purified PEG-Drug Conjugate Characterization->PEG_Conjugate

Caption: A simplified workflow for the PEGylation of a thiol-containing small molecule.

Amino Acid Prodrugs: Leveraging Biological Machinery

Amino acid prodrugs represent a sophisticated strategy to enhance solubility by temporarily masking a functional group of a parent drug with an amino acid moiety.[8] This approach not only improves aqueous solubility but can also leverage endogenous amino acid transporters for enhanced absorption.[9]

Mechanism of Solubility Enhancement

The ionizable amino and carboxyl groups of the attached amino acid significantly increase the polarity and aqueous solubility of the parent drug.[6] The choice of the amino acid can be tailored to optimize solubility and to target specific amino acid transporters in the gut wall, thereby improving oral bioavailability.[8]

Comparative Performance

Amino acid prodrugs have demonstrated remarkable increases in aqueous solubility, often by several orders of magnitude.

Parent DrugAmino Acid MoietyReported Solubility EnhancementReference
BromhexineL-alanine> 5.14-fold[10]
PenciclovirL-valyl, L-isoleucylRemarkable increase in aqueous solubility[6]
AcyclovirL-valyl (Valacyclovir)Significant increase in solubility and bioavailability[11]
Experimental Protocol: Synthesis of an Amino Acid Ester Prodrug

This protocol outlines a general procedure for the synthesis of an amino acid ester prodrug of a drug containing a hydroxyl group.

Materials:

  • Drug with a hydroxyl group

  • Boc-protected amino acid (e.g., Boc-L-Val-OH)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or other suitable solvent

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

Procedure:

  • Esterification: Dissolve the drug, Boc-protected amino acid, and DMAP in DCM. Add a solution of DCC in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with aqueous acid, base, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the Boc-protected prodrug by column chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting amino acid ester prodrug can be isolated as a salt (e.g., hydrochloride or trifluoroacetate).

Phosphate Ester Prodrugs: A Powerful Tool for Drastic Solubility Enhancement

The introduction of a phosphate ester moiety is one of the most powerful strategies for dramatically increasing the aqueous solubility of a poorly soluble drug.[12][13] This approach is particularly effective for parenteral formulations where high drug concentrations are required.[14]

Mechanism of Solubility Enhancement

The phosphate group is highly ionizable, existing predominantly as a dianion at physiological pH. This high charge density leads to a very large increase in aqueous solubility.[14] In vivo, the phosphate ester is readily cleaved by endogenous phosphatases to release the active parent drug.[13]

Comparative Performance

Phosphate ester prodrugs have been shown to increase aqueous solubility by several thousand-fold.

Parent DrugProdrug TypeReported Solubility EnhancementReference
Benzimidazole derivativePhosphate ester30,000-fold[11]
Benzimidazole derivativeDisodium phosphate50,000-fold[11]
IsoliquiritigeninPhosphate ester> 2,400-fold (9.6 mg/mL vs 3.9 µg/mL)[15]
MiproxifenePhosphate ester> 1000-fold[14]
Experimental Protocol: Synthesis of a Phosphate Ester Prodrug

This protocol provides a general method for the phosphorylation of a hydroxyl-containing drug.[8]

Materials:

  • Drug with a hydroxyl group

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Methanol or Ethanol

Procedure:

  • Phosphitylation: Dissolve the drug in anhydrous DCM or THF. Add dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole. Stir at room temperature until the starting material is consumed.

  • Oxidation: Cool the reaction mixture to 0 °C and add m-CPBA or hydrogen peroxide. Stir for 1-2 hours.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the resulting dibenzyl phosphate ester by column chromatography.

  • Debenzylation: Dissolve the purified intermediate in methanol or ethanol and add Pd/C. Stir the mixture under a hydrogen atmosphere until the reaction is complete.

  • Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the phosphate ester prodrug.

phosphate_prodrug_synthesis Drug_OH Drug-OH Phosphitylation 1. Phosphitylation (Dibenzyl N,N-diisopropyl- phosphoramidite, Tetrazole) Drug_OH->Phosphitylation Oxidation 2. Oxidation (m-CPBA or H2O2) Phosphitylation->Oxidation Debenzylation 3. Debenzylation (H2, Pd/C) Oxidation->Debenzylation Prodrug_PO4 Phosphate Prodrug Debenzylation->Prodrug_PO4

Caption: Key steps in the synthesis of a phosphate ester prodrug from a hydroxyl-containing parent drug.

Conclusion: Choosing the Right Tool for the Job

The selection of an appropriate solubility-enhancing reagent is a critical decision in the drug development process. While this compound remains a useful tool, the alternatives presented in this guide—PEG linkers, amino acid prodrugs, and phosphate ester prodrugs—offer a broader range of options with the potential for significantly greater improvements in solubility and overall drug performance.

The optimal choice will depend on a variety of factors, including the chemical nature of the parent drug, the desired route of administration, and the targeted therapeutic indication. By understanding the mechanisms, comparative performance, and synthetic methodologies of these advanced reagents, researchers can make more informed decisions, ultimately increasing the likelihood of success for their drug development programs. This guide serves as a starting point for exploring these powerful alternatives and moving beyond the limitations of traditional approaches.

References

  • Synthetic Methods and Application of Phosphoester Prodrugs. (n.d.). Retrieved from a source providing information on the synthesis and application of phosphoester prodrugs.[12]

  • Application Notes and Protocols for PEGylation of Small Molecules using Mal-PEG4-OH. (2025). Benchchem.[1]

  • PEGylation of Small Molecule Drugs. (2020, February 19). Biopharma PEG.[16]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2025, August 6). ResearchGate.[13]

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. (2019, April 2). Journal of Medicinal Chemistry.[8]

  • Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. (n.d.). PMC.[17]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (n.d.). Taylor & Francis Online.[18]

  • Synthesis of amino acid ester prodrugs of floxuridine. (n.d.). ResearchGate.[19]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.[11]

  • Amino Acids in the Development of Prodrugs. (n.d.). MDPI.[6]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC.[9]

  • Current drug research on PEGylation with small molecular agents. (n.d.). Creative PEGWorks.[7]

  • Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. (2017, March 2). ResearchGate.[15]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (n.d.). Retrieved from a source providing the full text of the study.[18]

  • Alpha amino acid synthesis (video). (n.d.). Khan Academy.[20]

  • PEGylation of Small Molecule Drugs. (n.d.). BOC Sciences.[]

  • This compound|Acylation Reagent. (n.d.). Benchchem.

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. (n.d.). PubMed.[21]

  • Role of Prodrugs in Solubility Enhancement of Drugs. (n.d.). PharmaTutor.[14]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024, August 12). PMC.[22]

  • Solubility Enhancement Techniques: A Comparative Study. (n.d.). Semantic Scholar.[23]

  • Enhances the Solubility Of Drug Molecule By Prodrug of Phosphate, Esters, N-Manninch Bases, Hydroxy Methyl, Derivatives Ideal Prodrug Quality. (n.d.). ResearchGate.[24]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004, June 29). Sites@Rutgers.[3]

  • Pegylation – in search of balance and enhanced bioavailability. (2022, December 30). Journal of Medical Science.[5]

  • Solubility enhancement of COX-2 inhibitors using various solvent systems. (2025, August 6). ResearchGate.[25]

  • Advanced PEGylation for the development of raloxifene hydrochloride, BCS class II drug. (2025, August 7).
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). MDPI.[10]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024, August 12). PMC.[22]

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A Comparative Guide to the Validation of Analytical Methods Using 2-(2-Methoxyethoxy)acetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of analytical method validation for compounds derivatized with 2-(2-Methoxyethoxy)acetyl chloride. As a versatile acylation reagent, this compound is instrumental in modifying analytes to enhance their detectability and separability, particularly in chromatographic techniques.[1] This guide will navigate through the critical parameters of method validation, offer a comparative look at pertinent analytical technologies, and provide actionable protocols to ensure your methods are robust, reliable, and fit for purpose.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] For derivatives of this compound, which often serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs), this means ensuring that the methods used to assess their purity, potency, and stability are accurate and reproducible.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process, which we will use as our authoritative grounding.[2][4][5]

Core Validation Parameters: A Practical Approach

A robust analytical method validation protocol encompasses several key performance characteristics.[6][7] The selection of these parameters is contingent on the nature and objective of the analytical procedure.[5][8]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7] For a stability-indicating method, this is of paramount importance.[9][10]

Experimental Protocol for Specificity:

  • Forced Degradation Studies: Subject the derivatized analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Resolution: Analyze the stressed samples using the proposed method. The primary objective is to demonstrate baseline resolution between the main analyte peak and any peaks corresponding to degradation products or process-related impurities.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This ensures that the chromatographic peak of the analyte is not co-eluting with other substances.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol for Linearity:

  • Preparation of Standards: Prepare a minimum of five standard solutions of the derivatized analyte at different concentrations.[6][11] For assays, this range is typically 80% to 120% of the expected test concentration.[6]

  • Analysis and Calibration Curve: Analyze each standard in triplicate. Plot the average response (e.g., peak area) against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r) should typically be ≥ 0.995.[6] A visual inspection of the plot should also confirm a linear relationship.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically reported as the percent recovery of the known added amount of analyte.

Experimental Protocol for Accuracy:

  • Spiked Samples: Prepare samples by spiking a placebo (matrix without the analyte) with known concentrations of the derivatized analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis and Recovery Calculation: Analyze these samples in triplicate and calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, often 98-102%.

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed as the relative standard deviation (%RSD).

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, commonly ≤ 2%.[7]

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol for LOD and LOQ:

  • Signal-to-Noise Ratio: This approach can be used for methods that exhibit baseline noise. LOD is often determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Visualizing the Validation Workflow

To provide a clearer understanding of the interconnectedness of these validation parameters, the following diagram illustrates a typical workflow.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Data Evaluation & Reporting Protocol Develop Validation Protocol DefineATP Define Analytical Target Profile (ATP) Protocol->DefineATP Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Compliance Compliance Check with Acceptance Criteria DataAnalysis->Compliance Report Generate Validation Report Compliance->Report

Caption: A streamlined workflow for the validation of an analytical method, from initial planning to final reporting.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and is often dictated by the physicochemical properties of the analyte and the intended purpose of the method. For acyl chlorides and their derivatives, derivatization is often necessary to improve stability and chromatographic performance.[12][13] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[14] Pre-column derivatization with a reagent like this compound can introduce a chromophore, enhancing UV detectability.[15][16]

Gas Chromatography (GC)

GC is highly efficient for the analysis of volatile and thermally stable compounds.[14] Derivatization is often employed to increase the volatility of polar analytes.[1] For acyl chlorides, derivatization to form more stable esters is a common strategy.[17][18] GC coupled with Mass Spectrometry (GC-MS) offers high sensitivity and structural information.[19][20]

The following table provides a comparative overview of these two techniques for the analysis of this compound derivatives.

FeatureHPLC with UV DetectionGC with Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.
Derivatization Goal Introduce a UV-absorbing chromophore.[15]Increase volatility and thermal stability.[1]
Sensitivity Moderate to high, detector-dependent.High, especially with selected ion monitoring (SIM).[19]
Selectivity Good, can be enhanced with specific detectors like PDA.Excellent, provides structural information for peak identification.
Typical Run Time Generally longer than GC.Typically faster than HPLC.[14]
Cost per Analysis Can be higher due to solvent consumption.[14]Can be lower due to minimal solvent use.[14]
Decision Matrix for Method Selection

The choice between HPLC and GC is not always straightforward. The following diagram illustrates a decision-making framework.

Method_Selection_Decision_Tree start Start: Need to Analyze 2-(2-Methoxyethoxy)acetyl Chloride Derivative is_volatile Is the derivative volatile & thermally stable? start->is_volatile gc_ms Consider GC-MS is_volatile->gc_ms Yes hplc Consider HPLC is_volatile->hplc No need_high_sensitivity Is very high sensitivity required? gc_ms->need_high_sensitivity hplc_sufficient HPLC with UV/PDA is likely sufficient hplc->hplc_sufficient need_structural_info Is structural confirmation critical? need_high_sensitivity->need_structural_info No gc_ms_preferred GC-MS is likely the preferred method need_high_sensitivity->gc_ms_preferred Yes need_structural_info->gc_ms_preferred Yes need_structural_info->hplc_sufficient No

Caption: A decision tree to guide the selection of the most appropriate analytical technique.

Conclusion

The validation of analytical methods for this compound derivatives is a multi-faceted process that demands a thorough understanding of both the chemistry of the analyte and the principles of analytical science. By adhering to the globally recognized ICH guidelines and making informed decisions about the choice of analytical technology, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data. This guide has provided a framework for navigating this process, from the foundational principles of validation to the practical considerations of method selection and implementation.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
  • Key ICH Method Validation Parameters to Know - Altabrisa Group. (2025, August 25).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. - SciSpace. (1970).
  • Unlocking the Potential of Derivatization Technology in HPLC Analysis - Welch Materials. (2024, December 5).
  • A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents - Benchchem. (n.d.).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • This compound|Acylation Reagent - Benchchem. (n.d.).
  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (n.d.).
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. (2020, January 2).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
  • development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium. (2017, June 1).
  • A Comparative Guide to HPLC and GC Methods for Dihydrodiol Analysis - Benchchem. (n.d.).
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. (n.d.).
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar. (n.d.).
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. (2017, June 5).
  • Derivatization in HPLC & GC | PPTX - Slideshare. (n.d.).
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (n.d.).
  • Methoxyacetyl chloride - the NIST WebBook. (n.d.).
  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters | Analytical Chemistry - ACS Publications. (n.d.).
  • Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column. (n.d.).
  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS - OSTI.GOV. (2021, January 29).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents. (n.d.).
  • Stability Indicating Methods - YouTube. (2018, April 30).
  • This compound | C5H9ClO3 | CID 7010338 - PubChem. (n.d.).
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A Comparative Guide to Acyl Chlorides in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the acyl chloride method against contemporary coupling reagents in peptide synthesis. It is intended for researchers, chemists, and drug development professionals seeking to understand the nuances of peptide coupling reactions, optimize their synthetic strategies, and make informed decisions about reagent selection based on performance, efficiency, and stereochemical integrity.

The Central Challenge: The Peptide Bond

The synthesis of a peptide is a story told in amide bonds. Each bond formation requires the precise and efficient coupling of a C-terminus-activated amino acid with the N-terminus of another. The "activation" step is critical; it must render the carboxyl group sufficiently electrophilic to react with the amino group, yet do so without inducing unwanted side reactions or, most importantly, eroding the stereochemical purity of the chiral amino acid backbone.

Historically, the acyl chloride method was one of the earliest approaches to this challenge. By converting the carboxylic acid to a highly reactive acyl chloride, a rapid coupling reaction could be achieved. However, as the demands for longer, more complex, and stereochemically pure peptides have grown, the limitations of this method have become apparent, leading to the development of a sophisticated arsenal of alternative coupling reagents. This guide will dissect the mechanics, advantages, and significant drawbacks of the acyl chloride method in direct comparison to these modern alternatives.

The Acyl Chloride Method: Raw Power and Its Price

The acyl chloride method activates an N-protected amino acid by converting its carboxylic acid to a highly reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Mechanism of Action

The process involves two key steps:

  • Activation: The N-protected amino acid is treated with a chlorinating agent. For example, with thionyl chloride, the carboxylic acid is converted into an acyl chloride, releasing sulfur dioxide and hydrogen chloride gas.

  • Coupling: The resulting acyl chloride is then introduced to the free amine of the second amino acid (or peptide chain), typically in the presence of a base to neutralize the HCl generated during the reaction. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine, forming the peptide bond.

Acyl_Chloride_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA1_COOH Nα-Protected Amino Acid (R-COOH) AcylChloride Acyl Chloride Intermediate (R-COCl) AA1_COOH->AcylChloride + SOCl₂ Byproducts SO₂ + 2HCl SOCl2 Thionyl Chloride (SOCl₂) AA2_NH2 Amino Acid Ester (H₂N-R') Dipeptide Protected Dipeptide AA2_NH2->Dipeptide Base Base (e.g., Pyridine) Base->Dipeptide Base->Byproducts Neutralizes HCl AcylChloride->Dipeptide + H₂N-R' + Base AcylChloride->Byproducts - SO₂ - HCl

Caption: Mechanism of peptide coupling via the acyl chloride method.

The Critical Flaw: Racemization

The high reactivity of the acyl chloride intermediate is both its greatest strength and its most significant weakness. This reactivity increases the acidity of the α-proton on the amino acid backbone.[1] In the presence of even a mild base, this proton can be abstracted, leading to the formation of a planar enolate or, more commonly, a symmetric oxazolone (or azlactone) intermediate. This intermediate can be re-protonated from either face, scrambling the stereochemistry at the α-carbon and resulting in a mixture of L- and D-isomers—a process known as racemization.[2]

For the synthesis of biologically active peptides, maintaining stereochemical purity is paramount. Even small amounts of a diastereomeric impurity can be difficult to remove and can drastically alter or eliminate the peptide's therapeutic efficacy. Consequently, the high risk of racemization makes the acyl chloride method unsuitable for most modern peptide synthesis applications, especially for sequences longer than a few residues.[3]

Modern Alternatives: A Paradigm of Control and Selectivity

To overcome the limitations of acyl chlorides, a variety of sophisticated coupling reagents have been developed. These reagents still "activate" the carboxylic acid, but they do so by converting it into a less reactive, more stable active ester intermediate, which is less prone to racemization.

A. Carbodiimides

Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate. While this intermediate can couple with an amine, it is also prone to racemization and can rearrange into a stable N-acylurea byproduct. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used. These additives rapidly trap the O-acylisourea to form a more stable and selective HOBt- or Oxyma-active ester, which then reacts cleanly with the amine, significantly suppressing both racemization and side reactions.

B. Onium Salts (Aminium/Uronium & Phosphonium)

This class represents the gold standard in modern peptide coupling.

  • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient and popular coupling reagents. They react with the Nα-protected amino acid in the presence of a non-nucleophilic base (like DIEA) to rapidly form an aminium-based active ester (e.g., a HOBt or HOAt ester). These active esters are highly reactive towards the desired amine nucleophile but are significantly more resistant to racemization than acyl chlorides or unmediated carbodiimide intermediates.

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) function similarly to aminium salts, forming a phosphonium-based active ester that provides excellent yields and low levels of racemization.

Modern_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA1_COOH Nα-Protected Amino Acid (R-COOH) ActiveEster HOAt Active Ester Intermediate AA1_COOH->ActiveEster + HATU/DIEA Byproducts Tetramethylurea + HOBt + DIEA·HPF₆ HATU HATU + DIEA HATU->Byproducts AA2_NH2 Amino Acid Ester (H₂N-R') Dipeptide Protected Dipeptide AA2_NH2->Dipeptide ActiveEster->Dipeptide + H₂N-R' ActiveEster->Byproducts Byproducts formed

Caption: Modern peptide coupling via a HATU-mediated active ester.

Head-to-Head Performance Comparison

The choice of coupling reagent has a profound impact on the success of a peptide synthesis. The following table provides a direct comparison based on key performance metrics.

FeatureAcyl Chloride MethodCarbodiimides (e.g., DIC/Oxyma)Onium Salts (e.g., HATU, HBTU)
Reactivity Extremely HighHighVery High
Reaction Speed Very FastFastVery Fast
Racemization Risk Very High [1][3]Low to Moderate (suppressed by additives)[2]Very Low
Yields Variable; can be high for simple couplings but lowered by side reactions.Good to ExcellentConsistently Excellent
Common Side Reactions Over-acylation of side-chains (e.g., Tyr, Ser, Thr), oxazolone formation.[4][5]N-acylurea formation (if additive is omitted), some racemization.Minimal with proper stoichiometry.
Handling/Safety Uses corrosive chlorinating agents (SOCl₂, (COCl)₂); moisture sensitive.DCC is a contact allergen; DIC is safer. Additives are generally stable.Stable solids, but can be expensive. Some are shock-sensitive.
Cost LowModerateHigh
Best Suited For Synthesis of peptides with non-chiral amino acids (e.g., Glycine), or when racemization is not a concern.[3][6]Routine solid-phase and solution-phase synthesis. Cost-effective for large scale.Difficult couplings, long or aggregation-prone sequences, synthesis of high-purity APIs.

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences, here are comparative protocols for the synthesis of a model dipeptide, Fmoc-Ala-Phe-OMe.

Experimental_Workflow cluster_acyl_chloride Protocol A: Acyl Chloride Method cluster_hatu Protocol B: HATU Method Start Start Materials: Fmoc-Ala-OH H-Phe-OMe·HCl A1 1. Activate Fmoc-Ala-OH with (COCl)₂ in DCM Start->A1 B1 1. Dissolve Fmoc-Ala-OH, HATU, H-Phe-OMe·HCl Start->B1 End Purified Product: Fmoc-Ala-Phe-OMe A2 2. Evaporate solvent/ excess reagent A1->A2 A3 3. Couple Fmoc-Ala-Cl with H-Phe-OMe + Base A2->A3 Workup Aqueous Workup (Wash with acid, base, brine) A3->Workup B2 2. Add DIEA to initiate activation & coupling B1->B2 B3 3. Stir at RT until reaction is complete B2->B3 B3->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Purify->End

Caption: Comparative workflow for dipeptide synthesis.

Protocol A: Acyl Chloride Method (Illustrative)
  • Materials: Fmoc-Ala-OH (1.0 eq), Oxalyl chloride (1.2 eq), Dichloromethane (DCM), H-Phe-OMe·HCl (1.0 eq), Pyridine (2.2 eq).

  • Step 1: Activation. To a solution of Fmoc-Ala-OH in anhydrous DCM at 0 °C, add oxalyl chloride dropwise. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour.

  • Step 2: Reagent Removal. Remove the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the resulting crude Fmoc-Ala-Cl in fresh anhydrous DCM.

  • Step 3: Coupling. In a separate flask, dissolve H-Phe-OMe·HCl in anhydrous DCM and add pyridine. Cool to 0 °C. Add the solution of Fmoc-Ala-Cl dropwise to the amine solution.

  • Step 4: Reaction & Workup. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor by TLC. Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Step 5: Analysis. Purify by column chromatography. Analyze the product for yield and diastereomeric purity (via chiral HPLC or NMR). Expect significant racemization.

Protocol B: HATU Coupling Method (Standard)
  • Materials: Fmoc-Ala-OH (1.0 eq), HATU (1.0 eq), H-Phe-OMe·HCl (1.0 eq), N,N-Diisopropylethylamine (DIEA) (2.2 eq), Dimethylformamide (DMF).

  • Step 1: Pre-mixing. To a flask containing a solution of Fmoc-Ala-OH, HATU, and H-Phe-OMe·HCl in DMF, add DIEA dropwise at 0 °C while stirring.

  • Step 2: Coupling. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

  • Step 3: Workup. Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Step 4: Analysis. Purify by column chromatography. Analyze the product for yield and diastereomeric purity. Expect high yield with minimal to non-detectable racemization.

Data-Driven Verdict and Recommendations

Experimental data consistently demonstrates the superiority of modern onium salt-based reagents over the acyl chloride method for nearly all peptide synthesis applications. While acyl chlorides offer high reactivity and low reagent cost, the unacceptable risk of racemization renders them obsolete for the synthesis of chiral peptides. The harsh conditions required for their formation and the potential for side reactions further limit their utility.[3][6]

The development of carbodiimides with additives, and subsequently onium salts like HATU, HBTU, and PyBOP, represented a quantum leap in peptide chemistry. These reagents provide a "self-validating" system where the mechanism itself is designed to suppress the pathways that lead to racemization. The formation of an active ester intermediate provides the perfect balance of reactivity for efficient coupling and stability to preserve stereochemical integrity.

Recommendations:

  • Acyl Chlorides: Use should be restricted to niche applications, such as coupling non-chiral amino acids (e.g., glycine) or for specific, sterically hindered couplings where racemization is impossible or has been proven to be minimal.[6][7]

  • Carbodiimides (DIC/Oxyma): A robust and cost-effective choice for routine peptide synthesis, particularly on a large scale where reagent cost is a significant factor.

  • Onium Salts (HATU/HBTU): The preferred method for all challenging syntheses. This includes long peptide sequences, those prone to aggregation, couplings involving sterically hindered amino acids (e.g., Aib, Val), and the synthesis of peptides intended for therapeutic use where purity and stereochemical integrity are non-negotiable.

References

  • Peptide Synthesis. (2020). Chemistry LibreTexts. [Link]

  • Racemization Assays. (n.d.). In Peptide and Peptidomimetic Synthesis. Accessed January 13, 2026. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Accessed January 13, 2026. [Link]

  • Why do labs use acyl chlorides for peptide synthesis? (2020). Reddit. [Link]

  • Makam, P., & Kannan, T. (2015). Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. [Link]

  • Rehman, T., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Rehman, T., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Accessed January 13, 2026. [Link]

  • Rehman, T., et al. (2018). Side Reactions in Peptide Synthesis. Scribd. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. Accessed January 13, 2026. [Link]

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A Researcher's Guide to the 2-(2-Methoxyethoxy)acetyl (MIP) Protecting Group: Unveiling its Advantages in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The ideal protecting group should be easily introduced and removed under mild conditions, stable to a wide range of reagents, and should not interfere with the desired chemical transformations. While a plethora of protecting groups for hydroxyl and amino functionalities exist, the 2-(2-methoxyethoxy)acetyl (MIP) group has emerged as a compelling alternative, offering unique advantages over more conventional protecting groups. This guide provides an in-depth comparison of the MIP group with other commonly used protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

The 2-(2-Methoxyethoxy)acetyl (MIP) Group: A Profile

The 2-(2-methoxyethoxy)acetyl group, often abbreviated as MIP, is an acyl-type protecting group. Its structure, characterized by the presence of an ether linkage within the acetyl chain, is key to its unique reactivity and advantages. This structural feature modulates the electronic properties of the carbonyl group and provides a handle for selective cleavage under exceptionally mild conditions.

The introduction of the MIP group is typically achieved by reacting the alcohol or amine with 2-(2-methoxyethoxy)acetyl chloride in the presence of a non-nucleophilic base. The synthesis of the requisite acetyl chloride is straightforward, starting from the commercially available 2-(2-methoxyethoxy)acetic acid.

Core Advantage: Mild and Selective Deprotection

The most significant advantage of the MIP group lies in its facile cleavage under conditions that leave many other protecting groups intact. This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one functional group in the presence of others.

Enzymatic Cleavage: The Pinnacle of Mildness

A standout feature of the MIP group is its susceptibility to enzymatic hydrolysis. Lipases, a class of readily available and inexpensive enzymes, can efficiently cleave the MIP ester bond under neutral pH and ambient temperature. This level of mildness is unparalleled and allows for the deprotection of highly sensitive substrates that would not tolerate even slightly acidic or basic conditions.

This enzymatic lability is particularly advantageous in the synthesis of complex natural products, glycopeptides, and oligonucleotides, where delicate functionalities and stereocenters must be preserved. For instance, the selective C-terminal deprotection of O-glycopeptide (methoxyethoxy)ethyl esters has been demonstrated using papain or lipase M from Mucor javanicus at pH 6.6 and 37°C.[1] This highlights the potential for the analogous MIP-protected alcohols and amines to be cleaved with similar finesse.

Comparative Analysis with Common Protecting Groups

To fully appreciate the utility of the MIP group, a direct comparison with other widely used protecting groups is essential. The following sections and tables provide a comparative overview of the MIP group against the Acetyl (Ac), tert-Butoxycarbonyl (Boc), and tert-Butyldimethylsilyl (TBDMS) groups, focusing on their conditions for cleavage.

Data Presentation: A Head-to-Head Comparison
Protecting GroupFunctional Group ProtectedTypical Cleavage ConditionsReaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
2-(2-Methoxyethoxy)acetyl (MIP) Alcohols, AminesLipase (e.g., from Candida antarctica) in aqueous buffer (pH ~7)1-24 h>90Exceptionally mild, enzymatic, orthogonal to many groups.Can be slower than chemical methods.
Acetyl (Ac) Alcohols, AminesNaOMe in MeOH; K₂CO₃ in MeOH/H₂O; aq. HCl5 min - 12 h>90Inexpensive, robust.Requires basic or acidic conditions, not orthogonal to many esters.[1]
tert-Butoxycarbonyl (Boc) AminesTrifluoroacetic acid (TFA) in CH₂Cl₂; HCl in Dioxane0.5 - 2 h>95Widely used in peptide synthesis, stable to base.Requires strong acid for cleavage, not suitable for acid-sensitive substrates.
tert-Butyldimethylsilyl (TBDMS) AlcoholsTetrabutylammonium fluoride (TBAF) in THF; Acetic acid in THF/H₂O0.5 - 4 h>95Stable to a wide range of conditions, widely used.Requires fluoride source or acidic conditions for cleavage.

Experimental Protocols

To provide a practical context for the application of the MIP group and its counterparts, the following are detailed, step-by-step methodologies for key protection and deprotection reactions.

Protocol 1: Protection of a Primary Alcohol with the 2-(2-Methoxyethoxy)acetyl (MIP) Group

This protocol is based on the general procedure for acylation of alcohols.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of this compound.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Enzymatic Deprotection of a MIP-Protected Alcohol

This protocol is a general procedure for lipase-mediated ester hydrolysis.

Materials:

  • MIP-protected alcohol (1.0 equiv)

  • Lipase from Candida antarctica (e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Celite

Procedure:

  • To a solution of the MIP-protected alcohol in a suitable solvent (e.g., a mixture of phosphate buffer and a minimal amount of a water-miscible co-solvent like THF or acetone to ensure solubility), add the lipase.

  • Stir the suspension at room temperature (or 37 °C to enhance enzyme activity) and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the enzyme.

  • Wash the Celite pad with MTBE.

  • Extract the filtrate with MTBE (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protocol 3: Deprotection of an Acetyl-Protected Alcohol using Sodium Methoxide[1]

Materials:

  • Acetyl-protected alcohol (1.0 equiv)

  • Sodium methoxide (catalytic amount, e.g., 0.1 equiv of a 1 M solution in methanol)

  • Methanol, anhydrous

  • Dowex 50WX8 (H⁺ form) resin

Procedure:

  • Dissolve the acetyl-protected alcohol in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Neutralize the reaction by adding Dowex 50WX8 (H⁺ form) resin and stir until the pH of the solution becomes neutral.

  • Filter the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Visualizing the Workflow: Orthogonal Deprotection Strategy

The true power of the MIP group is realized in the context of a complex molecule bearing multiple protecting groups. The following diagram illustrates a hypothetical workflow demonstrating the orthogonal removal of the MIP group in the presence of acid-labile (Boc) and fluoride-labile (TBDMS) protecting groups.

Orthogonal_Deprotection Start Multi-Protected Molecule (MIP, Boc, TBDMS) Step1 Enzymatic Deprotection (Lipase, pH 7) Start->Step1 Selective MIP Cleavage Intermediate1 Boc and TBDMS Protected Alcohol Step1->Intermediate1 Step2 Acidic Deprotection (TFA in DCM) Intermediate1->Step2 Selective Boc Cleavage Intermediate2 TBDMS Protected Diol-Amine Step2->Intermediate2 Step3 Fluoride Deprotection (TBAF in THF) Intermediate2->Step3 TBDMS Cleavage Final Final Deprotected Molecule Step3->Final

Caption: A workflow illustrating the selective, sequential deprotection of a molecule containing MIP, Boc, and TBDMS protecting groups.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolkit

The 2-(2-methoxyethoxy)acetyl (MIP) protecting group offers a unique and powerful tool for organic synthesis. Its defining feature, the ability to be cleaved under exceptionally mild enzymatic conditions, provides a level of orthogonality that is highly sought after in the synthesis of complex and sensitive molecules. While traditional protecting groups like acetyl, Boc, and TBDMS remain workhorses in the field, the MIP group provides a strategic advantage when absolute mildness and high selectivity are required. For researchers, scientists, and drug development professionals, the incorporation of the MIP group into their synthetic planning can open new avenues for the efficient and elegant construction of complex molecular architectures.

References

  • Kametani, T., Huang, S. P., Ihara, M., & Fukumoto, K. (1976). A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride. An alternative synthesis of pentazocine. The Journal of Organic Chemistry, 41(15), 2545–2548. [Link]

  • Waldmann, H., & Kunz, H. (1996). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 61(8), 2638–2646. [Link]

Sources

A Strategic Guide to Amine Protection: Comparing Boc, Cbz, and 2-(2-methoxyethoxy)acetyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical development and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Temporarily masking a reactive functional group, such as an amine, prevents unwanted side reactions and directs the course of a synthesis with high fidelity. This guide offers an in-depth comparison of three amine protecting groups: the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, alongside the less conventional 2-(2-methoxyethoxy)acetyl (MEEA) group. This analysis is designed for researchers and drug development professionals, providing objective comparisons and actionable experimental insights.

The Carbamate Mainstays: A Profile of Boc and Cbz

The Boc and Cbz groups are carbamate-based protecting groups that have become indispensable tools in organic synthesis, particularly in peptide chemistry. Their popularity stems from their reliable installation and, crucially, their distinct and predictable deprotection pathways, which form the basis of orthogonal synthesis strategies.[1][2]

The Acid-Labile Workhorse: tert-Butoxycarbonyl (Boc)

Introduced in the 1950s, the Boc group revolutionized peptide synthesis.[3] Its defining characteristic is its stability to a wide range of non-acidic conditions, including bases and nucleophiles, coupled with its clean and efficient removal under acidic conditions.[4][5]

Protection Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[6][7]

Caption: Boc protection of an amine using Boc anhydride.

Deprotection Mechanism: The cleavage of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][8] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4] The tert-butyl cation is typically scavenged to prevent side reactions.[8]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Classic Choice for Hydrogenolysis: Benzyloxycarbonyl (Cbz)

The benzyloxycarbonyl (Cbz, or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry.[9] It is stable under both acidic and basic conditions, offering a different mode of cleavage compared to the Boc group.[10][11]

Protection Mechanism: The Cbz group is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[10][12] The amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group.

Cbz_Protection amine R-NH₂ product R-NH-Cbz amine->product + Cbz-Cl cbz_cl Cbz-Cl base Base product->base - HCl

Caption: Cbz protection of an amine using benzyl chloroformate.

Deprotection Mechanism: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[9][11] In the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, the benzylic C-O bond is cleaved. This generates an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and toluene.[10]

Caption: Catalytic hydrogenolysis of a Cbz-protected amine.

An Acyl-Type Alternative: 2-(2-methoxyethoxy)acetyl (MEEA)

Unlike the carbamates Boc and Cbz, the 2-(2-methoxyethoxy)acetyl (MEEA) group falls into the category of simple acyl protecting groups. Upon reaction with an amine, it forms a stable amide bond. While not a conventional protecting group with a dedicated suite of mild cleavage protocols, its properties can be inferred from the robust nature of amides.

Protection and Deprotection Principles:

  • Protection (Amide Formation): An amine can be acylated with 2-(2-methoxyethoxy)acetyl chloride or a similarly activated derivative. This reaction is typically robust and high-yielding.

  • Deprotection (Amide Hydrolysis): The resulting amide is significantly more stable than a carbamate.[10] Cleavage requires harsh conditions, such as prolonged heating with strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH), which can compromise other functional groups in the molecule.[13] This high stability makes it unsuitable for syntheses requiring mild and selective deprotection steps.

Comparative Analysis: Boc vs. Cbz vs. MEEA

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality—the ability to remove one protecting group selectively in the presence of others.[1]

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) 2-(2-methoxyethoxy)acetyl (MEEA)
Structure tBu-O-(C=O)-Bn-O-(C=O)-CH₃OCH₂CH₂OCH₂C(O)-
Protection Reagent Boc₂OCbz-ClMEEA-Cl
Protection Conditions Mild base (e.g., TEA, NaOH)[6]Mild base (e.g., NaHCO₃)[10]Base (e.g., pyridine, TEA)
Deprotection Conditions Strong acid (TFA, HCl)[8]H₂/Pd-C, strong acids (HBr/AcOH)[11][14]Strong acid or base, high temp.[13]
Stability Base-stable, hydrogenolysis-stable[5]Acid-stable (most), base-stable[10]Very high stability to most conditions
Byproducts CO₂, isobutylene[4]CO₂, toluene[10]2-(2-methoxyethoxy)acetic acid
Orthogonal to Cbz Yes[2]-Yes (Cbz can be removed in its presence)
Orthogonal to Boc -Yes[2]Yes (Boc can be removed in its presence)

Key Comparison Points:

  • Ease and Mildness of Cleavage: Boc and Cbz are clear leaders, offering mild deprotection conditions that are compatible with a wide range of functional groups. The MEEA group, forming a stable amide, requires harsh conditions for removal, limiting its utility as a temporary protecting group.

  • Orthogonality: The distinct cleavage mechanisms of Boc (acid-labile) and Cbz (hydrogenolysis) make them an excellent orthogonal pair, allowing for complex, multi-step syntheses where one can be removed without affecting the other.[2] The MEEA group's extreme stability means it is not orthogonal to any protecting groups that require strong acid or base for removal.

  • Applications: Boc is a dominant protecting group in modern solid-phase peptide synthesis (SPPS). Cbz is still widely used in solution-phase synthesis and for the protection of side chains, like that of lysine. The MEEA group is not commonly used as a protecting group due to the difficulty of its removal; its parent acid, however, is used as a hydrophilic linker.[14]

Experimental Protocols

The following are representative protocols for the protection and deprotection of a primary amine, using benzylamine as a model substrate.

Protocol 1: Boc Protection of Benzylamine
  • Reagents: Benzylamine, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), water, and dichloromethane (DCM).

  • Procedure:

    • Dissolve benzylamine (1.0 eq) in a 1:1 mixture of water and DCM.

    • Add NaOH (1.5 eq) and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-benzylamine.

Protocol 2: Boc Deprotection (Acidolysis)
  • Reagents: N-Boc-benzylamine, dichloromethane (DCM), trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc-benzylamine (1.0 eq) in DCM (approx. 0.1 M solution).

    • Add TFA (10 eq) dropwise at room temperature.[6] Gas evolution (CO₂) will be observed.

    • Stir the mixture for 1-2 hours at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess TFA.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain benzylamine.

Protocol 3: Cbz Protection of Benzylamine
  • Reagents: Benzylamine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), water, and ethyl acetate.

  • Procedure:

    • Dissolve benzylamine (1.0 eq) in a 2:1 mixture of THF and water.

    • Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C.

    • Add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature at 0 °C.[10]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography.

Protocol 4: Cbz Deprotection (Hydrogenolysis)
  • Reagents: N-Cbz-benzylamine, methanol, 10% Palladium on Carbon (Pd/C).

  • Procedure:

    • Dissolve the N-Cbz-benzylamine (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.[14]

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon filled with H₂ gas).

    • Stir the mixture vigorously at room temperature for 2-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield benzylamine.

Protocol 5: MEEA Protection (General Acylation)
  • Reagents: Benzylamine, this compound, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve benzylamine (1.0 eq) and TEA (1.2 eq) in DCM and cool to 0 °C.

    • Add a solution of this compound (1.1 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • Monitor by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.

Conclusion and Recommendations

The selection of an amine protecting group is a critical decision in the design of a synthetic route.

  • The Boc group is the protecting group of choice for acid-labile strategies, offering robustness and ease of handling, making it ideal for automated solid-phase peptide synthesis.

  • The Cbz group remains a highly valuable tool, especially in solution-phase synthesis, providing an orthogonal deprotection strategy via hydrogenolysis that is compatible with acid-sensitive substrates.

  • The 2-(2-methoxyethoxy)acetyl (MEEA) group , by forming a highly stable amide, is generally not suitable as a temporary protecting group in complex syntheses that require mild cleavage conditions. Its use should be reserved for instances where a permanent, robust amide linkage is desired.

For researchers in drug development, a thorough understanding of the stability and orthogonality of these groups is essential for the successful synthesis of complex molecular targets. The combination of Boc and Cbz, in particular, provides a powerful and flexible toolkit for navigating the challenges of modern organic synthesis.

References

  • Wikipedia. Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol. [Link]

  • Total Synthesis. The Cbz protecting group protects amines as carbamates in organic synthesis. Cbz is deprotected with hydrogenolysis (H2). [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Organic Chemistry Portal. The Boc group is stable towards most nucleophiles and bases. [Link]

  • Common Organic Chemistry. A detailed mechanism illustrating boc protection using only boc anhydride (Boc2O). [Link]

  • AAPPTec. Benzyloxycarbonyl, abbreviated Z or Cbz, has long been utilized in solution phase peptide synthesis, but has little application in solid phase synthesis. [Link]

  • Springer Nature Experiments. The protection of amino acid reactive functionalities including the α-amino group, the side chain (amines, carboxylic acids, alcohols, and thiols), or the carboxylic acid terminus is an essential strategy in peptide chemistry. [Link]

  • Common Conditions. A list of common conditions for Cbz protection and deprotection in organic chemistry. [Link]

  • YouTube. The mechanism for the addition of a Cbz protecting group. [Link]

  • Organic Chemistry Portal. Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol. [Link]

  • Master Organic Chemistry. The -Cbz (carboxybenzyl) protecting group was first used by Max Bergmann and Leonidas Zervas in 1932 for the synthesis of peptides. [Link]

  • Hebei Boze Chemical Co., Ltd. A simple, efficient, and eco-friendly protocol for the N-Boc protection of the amine moiety. [Link]

  • ResearchGate. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • The Royal Society of Chemistry. Supporting Information for a publication. [Link]

Sources

A Comparative Guide to the Reactivity of 2-(2-Methoxyethoxy)acetyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, acyl chlorides are premier acylating agents, prized for their high reactivity which enables the efficient formation of esters, amides, and ketones. However, not all acyl chlorides are created equal. Their reactivity is intricately governed by the electronic and steric nature of the substituent attached to the carbonyl group. This guide provides an in-depth comparison of the relative reactivity of two structurally distinct acyl chlorides: 2-(2-Methoxyethoxy)acetyl chloride , an aliphatic ether-containing acyl chloride, and Benzoyl Chloride , a fundamental aromatic acyl chloride.

Understanding the subtle yet significant differences in their reactivity is paramount for researchers in drug development and materials science. This knowledge informs the selection of appropriate reagents, reaction conditions, and purification strategies, ultimately leading to optimized synthetic outcomes. We will dissect the underlying chemical principles, propose a definitive experimental protocol for direct comparison, and present the expected outcomes based on established mechanistic theories.

Pillar 1: The Theoretical Framework of Acyl Chloride Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. A more electron-deficient (i.e., more positively polarized) carbonyl carbon will be more aggressively attacked by a nucleophile, leading to a faster reaction rate. Two principal electronic effects—the inductive effect and the resonance effect—along with steric hindrance, are the key determinants of this electrophilicity.

  • Inductive Effect (-I): Electronegative atoms pull electron density away from the carbonyl carbon through the sigma bond framework. This effect increases the carbon's partial positive charge, enhancing its reactivity.

  • Resonance Effect (+M): Lone pairs of electrons on an atom adjacent to the carbonyl group can be delocalized into the carbonyl pi system. This delocalization spreads the positive charge, stabilizing the carbonyl group and decreasing its electrophilicity and reactivity.

  • Steric Hindrance: Bulky groups attached to the carbonyl can physically obstruct the incoming nucleophile, slowing the rate of reaction.

Structural Analysis of Competing Reagents

Benzoyl Chloride (C₆H₅COCl): The Aromatic Standard

Benzoyl chloride features a phenyl group directly attached to the acyl chloride moiety.[1][2] Its reactivity is a classic example of competing electronic effects.

  • Inductive Effect: The sp²-hybridized carbons of the phenyl ring are more electronegative than an sp³ carbon, exerting a mild electron-withdrawing inductive effect.

  • Resonance Effect: This is the dominant factor. The lone pairs on the oxygen and the pi electrons of the benzene ring can delocalize, as shown below. This resonance stabilization significantly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive compared to simple aliphatic acyl chlorides.

This compound (CH₃OCH₂CH₂OCH₂COCl): The Aliphatic Ether

This molecule possesses an aliphatic backbone containing two ether oxygen atoms.

  • Inductive Effect: The oxygen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) through the sigma bonds. This effect, particularly from the oxygen atom alpha to the carbonyl group, pulls electron density away from the carbonyl carbon, increasing its electrophilicity.

  • Resonance Effect: While the oxygen alpha to the carbonyl has lone pairs, its ability to donate them into the C=O bond is far less pronounced than that of the phenyl ring in benzoyl chloride. Therefore, the inductive effect is the primary electronic influence.

  • Steric Factors: The 2-(2-methoxyethoxy)ethyl chain is flexible and larger than a simple methyl group.[3] While it can introduce some steric hindrance, its flexibility may allow it to adopt conformations that minimize interference with the incoming nucleophile.

Hypothesis on Relative Reactivity

Based on the analysis of the dominant electronic effects, This compound is predicted to be significantly more reactive than benzoyl chloride. The resonance delocalization with the aromatic ring in benzoyl chloride provides substantial stabilization to the ground state, deactivating the carbonyl carbon towards nucleophilic attack. Conversely, the powerful inductive electron withdrawal by the ether oxygens in this compound makes its carbonyl carbon more electron-deficient and thus a "harder" electrophile, primed for rapid reaction.

.dot digraph "Electronic_Effects" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: Dominant electronic effects governing acyl chloride reactivity.

Pillar 2: Experimental Validation Protocol

To empirically validate our hypothesis, a competitive acylation experiment is the most direct and elegant method. This protocol is designed to be self-validating by directly comparing the two reagents under identical conditions, eliminating variability.

Objective

To determine the relative rate of acylation of a model nucleophile by this compound and benzoyl chloride.

Materials and Equipment
  • This compound (CAS 16024-55-8)[4]

  • Benzoyl chloride (CAS 98-88-4)[5]

  • Benzylamine (Nucleophile)

  • Pyridine (Acid Scavenger, dried)

  • Dichloromethane (DCM, anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware (dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Analytical Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), or a High-Resolution NMR Spectrometer.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.5 M stock solution of benzoyl chloride in anhydrous DCM.

    • Prepare a 0.25 M stock solution of benzylamine in anhydrous DCM.

    • Rationale: Using stock solutions ensures accurate molar quantities are dispensed. Anhydrous solvent is critical as acyl chlorides react violently with water.[6]

  • Reaction Setup:

    • To a 50 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 10 mL (5.0 mmol) of the benzoyl chloride stock solution.

    • Add 10 mL (5.0 mmol) of the this compound stock solution to the same flask.

    • Add 0.42 mL (5.2 mmol) of dry pyridine. Rationale: Pyridine acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing side reactions.[6]

    • Cool the flask to 0 °C in an ice bath and begin stirring. Rationale: Cooling controls the initial exotherm of the reaction and ensures the reaction starts from a defined state.

  • Initiation and Reaction:

    • Slowly, over 5 minutes, add 10 mL (2.5 mmol) of the benzylamine stock solution to the stirred mixture of acyl chlorides.

    • Causality: Benzylamine is the limiting reagent (0.5 equivalents relative to each acyl chloride). The more reactive acyl chloride will compete more effectively for the limited nucleophile.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Workup and Sample Preparation:

    • Quench the reaction by adding 20 mL of 1 M HCl(aq).

    • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 20 mL of saturated NaHCO₃(aq) followed by 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Prepare the resulting residue for analysis (e.g., dissolve in a known volume of a suitable solvent like ethyl acetate for GC analysis).

  • Quantitative Analysis:

    • Analyze the product mixture by GC-FID or GC-MS.

    • Identify the peaks corresponding to the two expected amide products: N-benzylbenzamide and N-benzyl-2-(2-methoxyethoxy)acetamide.

    • Integrate the peak areas for each product. The ratio of the peak areas directly corresponds to the ratio of the products formed and thus reflects the relative reactivity of the starting acyl chlorides.

.dot digraph "Experimental_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: Workflow for the competitive acylation experiment.

Pillar 3: Data Interpretation and Expected Results

The outcome of this experiment will be a quantitative measure of the relative reactivity of the two compounds.

Data Summary Table
ReactantNucleophileExpected ProductStructure of ProductPredicted Outcome
Benzoyl Chloride BenzylamineN-benzylbenzamideC₆H₅CONHCH₂C₆H₅Minor Product
This compound BenzylamineN-benzyl-2-(2-methoxyethoxy)acetamideCH₃OCH₂CH₂OCH₂CONHCH₂C₆H₅Major Product
Interpreting the Results

The ratio of the products, determined via chromatographic or spectroscopic analysis, will provide a clear verdict. A product ratio significantly greater than 1:1 in favor of N-benzyl-2-(2-methoxyethoxy)acetamide will experimentally confirm that This compound is the more reactive species. This result would validate our initial hypothesis, demonstrating that the inductive electron-withdrawing effect of the ether chain is a more powerful activator for nucleophilic acyl substitution than the resonance stabilization of the phenyl ring is a deactivator.

Conclusion

References

  • BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from [Link][1]

  • Wikipedia. (2023). Benzoyl chloride. Retrieved from [Link][2]

  • PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Retrieved from [Link][8]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link][9]

  • PrepChem. (n.d.). Synthesis of 2-methoxyethoxyacetyl chloride. Retrieved from [Link][10]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Derivatization for LC-MS: Evaluating 2-(2-Methoxyethoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within drug discovery and metabolomics, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective quantification of small molecules. However, many endogenous compounds and drug candidates, rich in polar functional groups like amines and phenols, present a formidable challenge to conventional reversed-phase LC-MS methodologies. Their high polarity leads to poor retention on hydrophobic stationary phases, and their modest ionization efficiency can result in suboptimal sensitivity. Chemical derivatization offers a powerful strategy to surmount these obstacles.

This guide provides an in-depth evaluation of 2-(2-Methoxyethoxy)acetyl chloride as a derivatizing agent for amines and phenols in LC-MS applications. As Senior Application Scientists, our goal is to move beyond a simple recitation of facts and provide a narrative grounded in experimental logic and practical insights. We will dissect the reaction mechanism, present a robust experimental protocol, and objectively compare its performance with established derivatizing agents, supported by reasoned analysis where direct comparative data is not available in the literature.

The "Why" of Derivatization: A Mechanistic Perspective

The decision to employ derivatization is fundamentally about rationally modifying an analyte's physicochemical properties to be more amenable to LC-MS analysis. The primary objectives are:

  • Enhanced Chromatographic Retention: By masking polar functional groups (e.g., -NH2, -OH) with a more hydrophobic moiety, the resulting derivative exhibits stronger interaction with the nonpolar stationary phase in reversed-phase chromatography, leading to improved retention and separation from the solvent front and other polar interferences.

  • Improved Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group or a functionality that enhances the molecule's surface activity in the electrospray ionization (ESI) droplet, thereby increasing the signal intensity.

  • Structural Elucidation and Multiplexing: Derivatization can introduce a common structural motif that yields a characteristic neutral loss or fragment ion upon collision-induced dissociation (CID) in the mass spectrometer. This can be exploited for selective screening of derivatized compounds in complex matrices using precursor ion or neutral loss scans. Furthermore, isotopically labeled derivatizing agents can be used for robust relative and absolute quantification.

Introducing this compound: A Reagent Deep Dive

This compound is an acylating agent that reacts with nucleophilic functional groups, primarily primary and secondary amines, and to a lesser extent, phenols.

Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of the chloride leaving group, forming a stable amide or ester bond, respectively. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products Analyte Analyte (Amine/Phenol) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack Reagent This compound Reagent->Intermediate Derivative Derivatized Analyte Intermediate->Derivative Elimination of Cl- HCl HCl Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism.

Performance Evaluation: A Comparative Analysis

While direct, head-to-head comparative studies of this compound against other common derivatizing agents are not extensively published, we can infer its performance characteristics based on its structure and the well-documented behavior of similar acylating agents like benzoyl chloride.

Derivatizing AgentTarget GroupsReaction ConditionsKey AdvantagesPotential Disadvantages
This compound Primary/Secondary Amines, PhenolsMild, fast (minutes at RT)- Likely rapid reaction kinetics.- Ether linkages may improve aqueous solubility of the derivative.- Potential for characteristic fragmentation.- Less hydrophobic than benzoyl derivatives, potentially less retention enhancement.- Byproducts may require removal.
Dansyl Chloride Primary/Secondary Amines, PhenolsBasic pH, elevated temperature (e.g., 60°C for 30-60 min)- Excellent for fluorescence detection.- Significantly enhances ionization efficiency.[1]- Slower reaction times.- Light sensitive.- Can form multiple derivatives.
Benzoyl Chloride Primary/Secondary Amines, PhenolsMild, very fast (seconds to minutes at RT)- Rapid reaction kinetics.[2]- Significantly increases hydrophobicity and retention.[2]- Stable derivatives.- Can be too reactive, leading to side reactions.- Excess reagent and byproducts must be removed.
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Primary/Secondary AminesBasic pH, room temperature- Provides a strong UV chromophore and enhances fluorescence.- Large hydrophobic group significantly increases retention.- Excess reagent must be removed as it can interfere with chromatography.[2]- Derivatives can be labile under certain conditions.
o-Phthalaldehyde (OPA) / Thiol Primary AminesRoom temperature, rapid- Very fast reaction.- Produces highly fluorescent derivatives.- Derivatives can be unstable.[1]- Does not react with secondary amines.[1]

Key Insights:

  • Reaction Speed and Simplicity: this compound, being an acyl chloride, is expected to have reaction kinetics similar to benzoyl chloride, offering a significant advantage in terms of sample preparation time over dansyl chloride.[2]

  • Chromatographic Retention: The methoxyethoxy moiety is less hydrophobic than the phenyl group of benzoyl chloride. Consequently, while it will increase the retention of polar analytes, the effect may be less pronounced than with benzoylation. This could be advantageous for analytes that become too strongly retained after derivatization with highly hydrophobic tags.

  • Ionization Enhancement: The ether oxygens in the 2-(2-methoxyethoxy)acetyl group could potentially chelate protons or other cations, which may have a modest, positive impact on ionization efficiency in positive ion mode ESI.

  • MS/MS Fragmentation: The ether linkages in the derivatizing group are susceptible to cleavage under CID. This could lead to a characteristic neutral loss of 58 Da (C2H6O2) or 88 Da (C4H8O2), or a prominent fragment ion at m/z 89 (the protonated 2-methoxyethoxyacetyl group). This predictable fragmentation is highly beneficial for developing sensitive and selective Multiple Reaction Monitoring (MRM) methods.

Experimental Protocol: Derivatization of Amines and Phenols with this compound for LC-MS Analysis

This protocol is a robust starting point and should be optimized for specific analytes and matrices.

G start Start: Sample in Solution prep 1. Sample Preparation (e.g., Protein Precipitation, SPE) start->prep evap 2. Evaporation to Dryness prep->evap recon 3. Reconstitution (Aprotic Solvent, e.g., Acetonitrile) evap->recon add_base 4. Add Base (e.g., Triethylamine) recon->add_base add_reagent 5. Add Derivatizing Reagent (this compound) add_base->add_reagent react 6. Reaction (Vortex, Room Temperature) add_reagent->react quench 7. Quench Reaction (e.g., add acidic aqueous solution) react->quench analyze 8. LC-MS Analysis quench->analyze

Caption: Experimental workflow for derivatization.

Materials:

  • This compound solution (10 mg/mL in anhydrous acetonitrile)

  • Triethylamine (TEA) solution (5% v/v in anhydrous acetonitrile)

  • Quenching solution (e.g., 0.1% formic acid in water)

  • Anhydrous acetonitrile

  • Analyte standards and samples

Procedure:

  • Sample Preparation: If working with biological matrices, perform a protein precipitation (e.g., with 3 volumes of cold acetonitrile) or a solid-phase extraction to remove interferences.

  • Evaporation: Evaporate the sample or an aliquot of the standard solution to complete dryness under a gentle stream of nitrogen. This is critical as acyl chlorides are moisture-sensitive.

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous acetonitrile.

  • Basification: Add 10 µL of 5% TEA solution. Vortex briefly. The base acts as a scavenger for the HCl generated during the reaction.

  • Derivatization: Add 20 µL of the 10 mg/mL this compound solution.

  • Reaction: Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.

  • Quenching: Stop the reaction by adding 100 µL of the quenching solution. This will hydrolyze any remaining derivatizing reagent.

  • LC-MS Analysis: The sample is now ready for injection into the LC-MS system. A dilution may be necessary depending on the analyte concentration and the sensitivity of the instrument.

Conclusion and Recommendations

This compound emerges as a promising derivatizing agent for the LC-MS analysis of amines and phenols. Its primary strengths lie in its anticipated rapid reaction kinetics under mild conditions, a feature it shares with other acyl chlorides. The introduction of the methoxyethoxy moiety offers a unique balance of hydrophobicity and potential for enhanced aqueous solubility of the derivative compared to more common aryl-based reagents. The predictable fragmentation of the derivatizing tag is a significant asset for the development of highly selective and sensitive targeted MS/MS methods.

Recommendations for Method Development:

  • Optimization of Reaction Conditions: While the provided protocol is a solid starting point, it is crucial to optimize the reagent concentrations, reaction time, and temperature for your specific analytes of interest to ensure complete derivatization and minimize side-product formation.

  • Chromatographic Selectivity: The moderate hydrophobicity of the 2-(2-methoxyethoxy)acetyl group may require the use of a high-efficiency core-shell or sub-2-µm particle column to achieve optimal separation, especially for closely related analytes.

  • MS/MS Method Development: When developing MRM methods, screen for the predicted neutral losses and the characteristic fragment ion of the derivatizing group to identify the most sensitive and specific transitions for each analyte.

References

  • Malec, P. A., & Kennedy, R. T. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1713, 464522. Available from: [Link]

Sources

A Comparative Guide to the Stability of Derivatives from 2-(2-Methoxyethoxy)acetyl Chloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. The choice of acylating agent to modify a lead compound can profoundly impact the stability of the resulting derivatives, influencing everything from shelf-life to metabolic fate. This guide provides an in-depth, objective comparison of the stability of ester and amide derivatives synthesized from 2-(2-Methoxyethoxy)acetyl chloride against common alternatives. By elucidating the underlying chemical principles and providing a framework for experimental validation, this document aims to empower researchers to make informed decisions in the design of robust and effective drug candidates.

The Critical Role of Derivative Stability

The journey of a drug from discovery to market is fraught with challenges, a significant one being the inherent stability of the active pharmaceutical ingredient (API). Instability can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradation products, and altered pharmacokinetic profiles. Derivatization is a key strategy to optimize the physicochemical properties of a drug candidate. The acyl moiety introduced can significantly influence the stability of the resulting ester or amide linkage.

This compound is a valuable reagent for introducing a hydrophilic and flexible chain onto a molecule, potentially improving solubility and other pharmacokinetic parameters. However, the stability of the resulting derivatives must be rigorously assessed to ensure the desired therapeutic effect is maintained.

Understanding the Chemical Landscape of Stability

The stability of an ester or amide is fundamentally governed by the electrophilicity of the carbonyl carbon and the ability of the leaving group to depart during hydrolysis. Generally, amides are significantly more stable than esters. This is attributed to the greater resonance stabilization of the amide bond, where the nitrogen's lone pair of electrons delocalizes into the carbonyl group more effectively than the oxygen's lone pair in an ester. This increased double bond character of the C-N bond makes it stronger and less susceptible to nucleophilic attack.[1][2]

For acyl chlorides, the precursors to these derivatives, reactivity is dictated by electronic and steric factors. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive and generally leading to less stable derivatives. Conversely, electron-donating groups and steric hindrance around the carbonyl group can increase stability. For instance, benzoyl chloride is more stable than acetyl chloride due to the resonance stabilization provided by the benzene ring.[3][4][5]

The Influence of the 2-(2-Methoxyethoxy) Group on Stability

The 2-(2-methoxyethoxy)acetyl moiety introduces an ether linkage in proximity to the ester or amide functionality. Ethers are generally more resistant to hydrolysis than esters.[6] The presence of the ether oxygen atoms in the 2-(2-methoxyethoxy) group can influence the stability of the resulting derivatives through several mechanisms:

  • Inductive Effects: The electronegative oxygen atoms can exert an electron-withdrawing inductive effect, potentially slightly increasing the electrophilicity of the carbonyl carbon and thus susceptibility to hydrolysis.

  • Neighboring Group Participation: The ether oxygen, being a nucleophile, could potentially participate in an intramolecular reaction, forming a cyclic intermediate that might facilitate hydrolysis. However, the formation of a five- or six-membered ring, which is most favorable for such participation, is not possible in this case.[7][8][9][10]

  • Solvation Effects: The hydrophilic nature of the methoxyethoxy chain can enhance water solubility, which might increase the effective concentration of water around the ester or amide bond, potentially influencing the hydrolysis rate.

Given these considerations, it is plausible that esters derived from this compound may exhibit slightly different hydrolysis kinetics compared to simple alkyl esters. However, a significant deviation from the general stability trend (amides > esters) is not expected.

Comparative Stability: A Framework for Assessment

To provide a clear comparison, we will consider derivatives of this compound alongside those from two common acylating agents: acetyl chloride (a simple aliphatic acyl chloride) and benzoyl chloride (an aromatic acyl chloride).

Acyl GroupDerivative TypeExpected Relative StabilityRationale
2-(2-Methoxyethoxy)acetyl EsterModerateThe ether linkage may have a modest electronic influence. Overall stability will be primarily dictated by the ester functionality.
AmideHighThe inherent stability of the amide bond will be the dominant factor.
Acetyl EsterLow to ModerateSimple aliphatic ester, generally susceptible to hydrolysis.
AmideHighA simple, stable amide.
Benzoyl EsterModerate to HighThe phenyl group's resonance delocalizes the positive charge on the carbonyl carbon, reducing its electrophilicity and increasing stability compared to aliphatic esters.[3]
AmideVery HighCombines the high stability of an amide with the resonance stabilization of the benzoyl group.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these derivatives, a standardized set of experimental protocols is essential. The following methodologies are based on established guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) for stability testing.[11][12][13]

Workflow for Comparative Stability Testing

G cluster_synthesis Derivative Synthesis cluster_stability Stability Studies (ICH/OECD Guidelines) cluster_analysis Analysis s1 Synthesize Ester & Amide Derivatives (2-(2-Methoxyethoxy)acetyl, Acetyl, Benzoyl) s2 Purify & Characterize (NMR, MS, HPLC) s1->s2 st1 Hydrolytic Stability (pH 4, 7, 9) s2->st1 st2 Thermal Stability (e.g., 40°C, 60°C) s2->st2 st3 Photostability (ICH Q1B) s2->st3 a1 Monitor Degradation (HPLC-UV/MS) st1->a1 st2->a1 st3->a1 a2 Determine Half-life (t½) & Degradation Products a1->a2 a3 Compare Stability Profiles a2->a3

Caption: A generalized workflow for the comparative stability assessment of acyl derivatives.

Protocol 1: Hydrolytic Stability Assessment (Adapted from OECD 111)
  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Sample Preparation: Dissolve a known concentration of each purified derivative in the respective buffer solutions. The final concentration should be below the limit of solubility and allow for accurate quantification.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or an elevated temperature like 50°C for accelerated testing).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of degradation and calculate the half-life (t½) at each pH.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Place accurately weighed amounts of the solid derivatives in sealed vials.

  • Incubation: Store the vials at elevated temperatures (e.g., 40°C and 60°C) in a calibrated stability chamber.

  • Sampling and Analysis: At specified time points, remove a vial, dissolve the contents in a suitable solvent, and analyze by HPLC to determine the extent of degradation.

Protocol 3: Photostability Assessment (Adapted from ICH Q1B)
  • Sample Preparation: Expose the solid derivatives and solutions of the derivatives to a light source that meets the ICH Q1B requirements for illumination and UV energy.

  • Control Samples: Protect identical samples from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Interpreting the Data: A Hypothetical Comparison

DerivativeConditionExpected Outcome
Ethyl 2-(2-methoxyethoxy)acetate pH 4 (Acidic)Slow to moderate hydrolysis.
pH 7 (Neutral)Very slow hydrolysis.
pH 9 (Basic)Faster hydrolysis compared to acidic and neutral conditions.
N-Benzyl-2-(2-methoxyethoxy)acetamide pH 4, 7, 9Significantly more stable than the corresponding ester across all pH values.
Ethyl Acetate pH 4, 7, 9Generally faster hydrolysis rates compared to the benzoyl ester.
N-Benzylacetamide pH 4, 7, 9High stability, comparable to N-benzyl-2-(2-methoxyethoxy)acetamide.
Ethyl Benzoate pH 4, 7, 9More stable than ethyl acetate due to resonance stabilization.
N-Benzylbenzamide pH 4, 7, 9Expected to be the most stable derivative among those compared.

Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying and quantifying degradation products.

G cluster_ester Ester Hydrolysis cluster_amide Amide Hydrolysis Ester R-CO-OR' Acid R-COOH (Carboxylic Acid) Ester->Acid + H₂O (Acid or Base) Alcohol R'-OH (Alcohol) Ester->Alcohol + H₂O (Acid or Base) Amide R-CO-NHR' Acid2 R-COOH (Carboxylic Acid) Amide->Acid2 + H₂O (Strong Acid or Base) Amine R'-NH₂ (Amine) Amide->Amine + H₂O (Strong Acid or Base)

Caption: Generalized degradation pathways for esters and amides via hydrolysis.

For derivatives of this compound, the primary degradation product upon hydrolysis will be 2-(2-methoxyethoxy)acetic acid, along with the corresponding alcohol or amine. It is imperative to develop analytical methods capable of separating and quantifying these potential degradants.

Conclusion and Strategic Recommendations

The selection of an acylating agent is a critical decision in drug development with far-reaching implications for the stability and ultimate success of a therapeutic candidate. While this compound offers a means to enhance hydrophilicity, the stability of its derivatives must be carefully considered.

Key Takeaways:

  • Amides are inherently more stable than esters: This fundamental principle should guide the initial design of derivatives where high stability is paramount.

  • The 2-(2-methoxyethoxy) group is unlikely to drastically alter the intrinsic stability of the ester or amide linkage: While subtle electronic and solvation effects may be present, the core stability will be dictated by the ester or amide functionality itself.

  • Aromatic acyl derivatives generally offer enhanced stability: For applications requiring high resistance to hydrolysis, benzoyl derivatives may be superior to their aliphatic counterparts.

  • Rigorous experimental validation is non-negotiable: The theoretical considerations presented in this guide must be substantiated with robust experimental data generated using standardized stability testing protocols.

By integrating a thorough understanding of chemical stability principles with a systematic experimental approach, researchers can confidently select the most appropriate acylating agents to engineer drug derivatives with the desired balance of stability, solubility, and therapeutic efficacy.

References

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. Retrieved from [Link]

  • Brainly. (2015). Why is acetyl chloride hydrolyzed faster than benzoyl chloride?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Ester vs ether links: Why are archaeal cell membranes more resistant to high temperatures and acidity than bacterial and eukaryotic membranes?. Retrieved from [Link]

  • PubMed. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]

  • PubMed. (1995). Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived From Pentaammine(dinitrile)cobalt(III) Ions. Retrieved from [Link]

  • Quora. (2020). Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]

  • Beilstein Journals. (2017). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Retrieved from [Link]

  • ACS Publications. (1964). Participation of a Neighboring Amide Group in the Decomposition of Esters and Amides of Substituted Phthalamic Acids. Retrieved from [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents.. Retrieved from [Link]

  • Filo. (2023). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s... Retrieved from [Link]

  • PubMed. (2017). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Retrieved from [Link]

  • ACS Publications. (1964). Participation of a Neighboring Amide Group in the Decomposition of Esters and Amides of Substituted Phthalamic Acids1. Retrieved from [Link]

  • Glasp. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides | Khan Academy | Video Summary and Q&A. Retrieved from [Link]

  • Allen. (n.d.). Acetyl chloride is hydrolysed rapidly by water, whereas benzoyl chloride is not.. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(2-Methoxyethoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves handling reactive chemical species. Among these, acyl chlorides stand out for their utility in synthesis and their demanding handling requirements. 2-(2-Methoxyethoxy)acetyl chloride, a valuable reagent for modifying amines and synthesizing advanced intermediates, is no exception.[1] Its high reactivity, particularly its violent reaction with water, necessitates a disposal protocol grounded in chemical principles to ensure laboratory safety and environmental stewardship.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for the proper neutralization and disposal of this compound, explaining the chemical causality behind each critical step. Adherence to this protocol is a self-validating system for safety and compliance.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

Effective disposal begins with a deep understanding of the chemical's inherent risks. The reactivity of this compound is not a flaw; it is the source of its synthetic power and the primary consideration for its safe handling.

The Chemistry of Reactivity

Like all acyl chlorides, the carbon atom of the carbonyl group in this compound is highly electrophilic. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to it, creating a significant partial positive charge.[2][3] This makes it an excellent target for nucleophiles.

Water, though a weak nucleophile, readily attacks this electrophilic carbon. The subsequent reaction is a rapid, often violent, and highly exothermic hydrolysis.[4][5] This process breaks down the acyl chloride to form 2-(2-methoxyethoxy)acetic acid and hydrogen chloride (HCl) gas.[5][6] The release of corrosive and toxic HCl fumes is a major hazard of improper handling.[7][8]

Primary Hazards

A thorough risk assessment identifies the following primary hazards associated with this compound:

  • Corrosivity: The compound is extremely destructive to skin, eyes, and mucous membranes. It can cause severe chemical burns and permanent eye damage.[9][10][11]

  • Moisture Reactivity: Reacts violently with water, producing heat and toxic, corrosive hydrogen chloride gas. This reaction can cause pressure buildup and potential rupture of a sealed container.[5][12]

  • Respiratory Irritation: Inhalation of vapors can cause severe irritation to the respiratory tract, potentially leading to inflammation, edema, and other serious conditions.[9][10]

  • Flammability: While sources vary, it is classified as a combustible or flammable liquid and should be kept away from ignition sources.[11][12]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is non-negotiable and must be worn for all handling and disposal procedures:

  • Eye Protection: Chemical splash goggles and a full-face shield. The face shield is critical to protect against splashes from a potentially vigorous or uncontrolled reaction.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility data.

  • Body Protection: A flame-retardant lab coat.

  • Work Area: All manipulations must be conducted within a certified chemical fume hood to contain any released HCl gas and protect the user from inhalation.[4]

Controlled Neutralization Protocol: The "How-To"

The guiding principle for disposing of this compound is controlled neutralization . This involves slowly hydrolyzing the reactive acyl chloride in a basic solution. This method simultaneously converts the parent compound into its much less reactive carboxylate salt and neutralizes the hazardous HCl byproduct as it forms.

Principle of the Method

The acyl chloride is added dropwise to a cold, stirring solution of a weak base, such as sodium bicarbonate. The reaction proceeds as follows:

CH₃OCH₂CH₂OCH₂COCl + 2 NaHCO₃ → CH₃OCH₂CH₂OCH₂COONa + NaCl + 2 CO₂ + H₂O

This controlled process converts the hazardous acyl chloride into sodium 2-(2-methoxyethoxy)acetate and sodium chloride, both of which are water-soluble and significantly less hazardous. The effervescence of carbon dioxide provides a visual indicator of the reaction.

Materials & Reagents
  • Waste this compound

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker or flask (volume at least 5 times the final solution volume to accommodate foaming)

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • Ice bath

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Step-by-Step Procedure
  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a ~5-10% aqueous solution of sodium bicarbonate. The rationale for using a weak base like sodium bicarbonate is to ensure the reaction proceeds at a controllable rate, minimizing the risk of a runaway exothermic event that could occur with a strong base like NaOH.[4]

  • Cool the Solution: Place the beaker containing the sodium bicarbonate solution in an ice bath and allow it to cool to 0-5 °C while stirring. This is a critical step to absorb the heat generated during the exothermic hydrolysis.

  • Set Up for Addition: Place the waste this compound into a dropping funnel positioned over the beaker. If a dropping funnel is unavailable for small quantities, a glass pipette can be used for slow, dropwise addition.

  • Slowly Add the Acyl Chloride: Begin adding the acyl chloride to the cold, vigorously stirring bicarbonate solution drop by drop . The addition rate must be carefully controlled to manage the rate of gas evolution (foaming) and heat generation.[4] If the foaming becomes too vigorous, stop the addition until it subsides.

  • Monitor the Reaction: Continue stirring the solution throughout the addition and for at least 1-2 hours after the addition is complete to ensure the reaction has gone to completion.

  • Check and Adjust pH: Once the reaction has ceased and the solution has returned to room temperature, check the pH using pH paper or a meter. It should be basic (pH > 8). If it is acidic, slowly add more sodium bicarbonate until the solution is basic.

  • Final Neutralization: Adjust the pH to a neutral range (typically 6-8) by slowly adding a dilute acid (e.g., 1M HCl) if necessary. This step ensures the final waste stream is not corrosive.[4]

  • Package for Disposal: Transfer the final, neutralized solution to a clearly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "Aqueous solution of Sodium 2-(2-methoxyethoxy)acetate and Sodium Chloride"). Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][7]

  • Consult Regulations: Always consult your local and institutional regulations for final disposal procedures.[7][9]

Data Summary for Safe Execution

For clarity and quick reference, the key operational parameters are summarized below.

ParameterRecommended Value/ProcedureRationale
Neutralizing Agent Sodium Bicarbonate (NaHCO₃)A weak base that reacts controllably, minimizing heat and violent reaction.[4]
Concentration 5-10% aqueous solutionSufficient to neutralize the acyl chloride and its HCl byproduct.
Stoichiometry Use a significant excess of bicarbonateEnsures complete reaction and maintains a basic pH throughout the process.
Temperature Control 0-5 °C (Ice Bath)Manages the exothermic nature of the hydrolysis reaction.
Addition Rate Slow, dropwisePrevents runaway reaction, excessive foaming, and dangerous heat buildup.[4]
Final pH Target 6.0 - 8.0Ensures the final waste is non-corrosive before packaging.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management of waste this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste this compound Requires Disposal decision Assess Quantity and Condition start->decision neutralize Perform Controlled Neutralization Protocol (See Section 2) decision->neutralize Bulk Liquid or Contaminated Materials package_direct Package Directly for Waste Pickup (Consult EHS First) decision->package_direct Small Quantity (<10g) in Intact, Sealed Original Container? spill Spill Occurs! decision->spill Spill or Leak Detected package_neutralized Package Neutralized Solution in Labeled Hazardous Waste Container neutralize->package_neutralized final_disposal Arrange for Pickup by EHS/ Licensed Waste Disposal Company package_direct->final_disposal spill_response Execute Spill Management Protocol (See Section 5.1) spill->spill_response spill_response->final_disposal package_neutralized->final_disposal

Caption: Decision workflow for handling and disposal of this compound.

Emergency Procedures

Even with careful planning, accidents can occur. A prepared response is essential to mitigate harm.

Spill Management
  • Small Spills (<100 mL):

    • Alert personnel in the immediate area and restrict access.[13]

    • Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or dry earth. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [7]

    • Carefully collect the absorbed material using non-sparking tools and place it into a tightly sealed, labeled container for hazardous waste disposal.[7][13]

    • Ventilate the area and wash it after the cleanup is complete.[7]

  • Large Spills (>100 mL):

    • Evacuate the danger area immediately.[8]

    • Alert your institution's EHS department or emergency response team.[4]

    • Prevent entry into the area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, holding the eyelids open.[7][13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[12] Seek immediate medical attention.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Methoxyacetyl Chloride MSDS. Retrieved from [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 33.3: Acyl chlorides. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Reddit. (2021, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2018, November 21). Managing Hazardous Waste from Pharma Processes. Retrieved from [Link]

  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from [Link]

  • GOV.UK. (2023, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Yufeng. (2024, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Clean Management. (2023, July 31). Best Practices: Disposing of Hazardous Drugs in a Pharmacy. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-(2-Methoxyethoxy)acetyl Chloride: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous materials. Among these, acyl chlorides stand out for their utility in synthesis and their demanding safety requirements. This guide provides an in-depth operational plan for the safe handling of 2-(2-Methoxyethoxy)acetyl chloride, a valuable reagent in organic synthesis.[1] My objective is to move beyond a simple checklist and instill a deep, causal understanding of the necessary precautions, ensuring that every protocol is a self-validating system of safety.

The primary hazards associated with this compound and its chemical class stem from their high reactivity, particularly with water and other nucleophiles, and their corrosive nature.[2] Adherence to the following protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your research.

Hazard Analysis: Understanding the Reactivity of this compound

The cornerstone of safe handling is a thorough understanding of the chemical's inherent risks. The reactivity of this compound is dominated by the electrophilic acyl chloride functional group.

Mechanism of Hazard: The carbon atom of the acyl chloride is highly susceptible to nucleophilic attack. The most common nucleophile in a laboratory environment is water (from atmospheric moisture, improper drying of equipment, or aqueous reagents). The reaction is a vigorous, exothermic hydrolysis that produces 2-(2-Methoxyethoxy)acetic acid and hydrochloric acid (HCl) gas.[2][3] It is the generation of corrosive HCl that presents a significant hazard, leading to severe skin burns, eye damage, and respiratory tract irritation.[4][5]

GHS Hazard Profile: The Globally Harmonized System (GHS) provides a clear summary of the dangers. It is imperative to review the Safety Data Sheet (SDS) before use.[2][6]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[4][6]Direct contact must be avoided at all times. Standard lab coats are insufficient; chemical-resistant PPE is mandatory.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[6]Contact can lead to severe eye damage, potentially irreversible. Eye protection must provide a complete seal.
Respiratory Irritation H335: May cause respiratory irritation.[6]Vapors are harmful. All handling must occur within a certified chemical fume hood to prevent inhalation.
Reactivity Reacts with water.[7]Strict exclusion of moisture is required during storage and handling to prevent runaway reactions and pressure buildup.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a multi-layered defense is required.

Eye and Face Protection
  • Mandatory: Indirectly vented, chemical splash goggles that conform to ANSI Z87.1 standards. These are essential to form a seal around the eyes, protecting against splashes and vapors.

  • Mandatory: A full-face shield worn over the safety goggles. The face shield is a critical secondary barrier, protecting the entire face from splashes during transfers or in the event of a container failure.[8][9]

Causality: Acyl chlorides can cause severe, irreversible eye damage.[10] Goggles provide a primary seal, while the face shield offers a broader defense against the volume and trajectory of potential splashes, a scenario for which goggles alone are insufficient.

Skin and Body Protection
  • Gloves: Double-gloving with nitrile or neoprene gloves is the minimum requirement.[2][8] Check the manufacturer's glove compatibility charts for breakthrough times. Inspect gloves for any signs of degradation or puncture before and during use.

    • Technique: When doffing, remove the outer glove first, turning it inside out. Then, remove the inner glove with the clean, ungloved hand to prevent skin contact.

  • Lab Coat: A flame-retardant lab coat is necessary. For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Apparel: Full-length pants and closed-toe, chemically resistant shoes are mandatory. No exposed skin should be visible on the legs or feet.[11]

Causality: The chemical causes severe skin burns.[4][5] Double-gloving provides redundancy in case the outer glove is compromised. A chemically resistant apron prevents corrosive liquid from soaking through a standard lab coat to the skin beneath.

Respiratory Protection
  • Primary Control: A properly functioning and certified chemical fume hood is the primary method of respiratory protection.[11] All manipulations of this compound must be performed within the fume hood with the sash at the lowest practical height.

  • Secondary Control (Emergency Use): In the event of a large spill or ventilation failure, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[9][12] Personnel must be fit-tested and trained in the proper use of such respirators.

Causality: Inhalation of the vapor or the HCl gas produced upon hydrolysis causes severe respiratory irritation.[6][13] Engineering controls (the fume hood) are vastly superior to personal respirators for routine work and are the standard for safe handling.

PPE Selection Workflow

The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection start Task: Handle This compound check_hood Is a certified chemical fume hood available and operational? start->check_hood no_hood STOP WORK Consult EHS check_hood->no_hood No ppe_base Minimum PPE: - Double Nitrile/Neoprene Gloves - Splash Goggles - FR Lab Coat - Closed-toe shoes, long pants check_hood->ppe_base Yes check_splash Is there a significant splash risk? (e.g., large volume transfer) ppe_base->check_splash add_shield ADD Full Face Shield ADD Chem-Resistant Apron check_splash->add_shield Yes check_spill Is this an emergency? (Spill / Ventilation Failure) check_splash->check_spill No add_shield->check_spill add_respirator ADD NIOSH Respirator (Acid Gas/Organic Vapor Cartridge) check_spill->add_respirator Yes proceed Proceed with Task check_spill->proceed No add_respirator->proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[5]

    • Assemble and inspect all PPE before entering the lab.

    • Gather all necessary apparatus, ensuring glassware is oven-dried and free from moisture.

    • Have an appropriate quenching agent (e.g., a dilute solution of sodium bicarbonate) and spill kit readily available.

  • Execution:

    • Don all required PPE as determined by the workflow above.

    • Perform all transfers of the reagent within the fume hood. Use dry syringes or cannulas for liquid transfers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Keep the container tightly sealed when not in use.[5][6]

  • Post-Procedure:

    • Carefully quench any residual reagent and clean all equipment within the fume hood.

    • Wipe down the work area with a suitable decontaminating solution.

    • Doff PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after exiting the work area.[14]

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

ScenarioImmediate Action Protocol
Skin Contact Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes at a safety shower.[6] While flushing, remove all contaminated clothing.[15] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with tepid water for at least 15-30 minutes at an eyewash station, holding the eyelids open to ensure complete rinsing.[6][13][16] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Inhalation Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[11] Seek immediate medical attention.[5]
Minor Spill (<100 mL in fume hood) Alert personnel in the immediate area. Wearing full PPE (including respirator if vapors are significant), cover the spill with a dry, inert absorbent material like vermiculite or sand (DO NOT USE WATER or combustible materials).[13] Collect the material into a sealed container for hazardous waste disposal.[11][13]
Major Spill (>100 mL or outside fume hood) Evacuate the laboratory immediately and secure the area.[13] Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.[15]
Disposal Plan
  • Unused Chemical: Dispose of this compound as hazardous waste through your institution's EHS program. Do not pour it down the drain.[6]

  • Contaminated Materials: All items that come into direct contact with the chemical, including gloves, absorbent materials from spills, and empty containers, must be disposed of as solid hazardous waste.[11] Empty containers should be triple-rinsed with a suitable dry solvent (e.g., dichloromethane), and the rinsate collected as hazardous waste before the container is defaced and discarded.

By integrating this comprehensive safety framework into your daily operations, you build a foundation of trust in your procedures and protect the most valuable asset in the laboratory: the scientist.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Methoxyacetyl Chloride MSDS. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • AliSourcePro. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

Sources

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